6-Bromo-2-methylisoindolin-1-one
Description
Properties
IUPAC Name |
6-bromo-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUVAXLWVRZASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-2-methylisoindolin-1-one: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methylisoindolin-1-one is a halogenated lactam that has emerged as a pivotal building block in medicinal chemistry. Its rigid, bicyclic core, combined with the synthetically versatile bromine substituent, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, most notably, its application as a key intermediate in the synthesis of targeted therapies, including Poly (ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 1254319-51-1 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
| Purity | Typically >97% |
| Storage | Sealed in dry, room temperature conditions |
| InChI Key | DPUVAXLWVRZASN-UHFFFAOYSA-N |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, and the N-methyl protons. The aromatic protons will likely appear as a set of multiplets in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns influenced by the bromine substituent. The methylene protons would present as a singlet at approximately δ 4.0-4.5 ppm, and the N-methyl group as a sharp singlet further upfield, around δ 3.0 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will reveal nine distinct carbon signals. The carbonyl carbon of the lactam will be the most downfield signal (δ > 160 ppm). The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the bromine atom showing a characteristic chemical shift. The methylene carbon and the N-methyl carbon will appear in the upfield region of the spectrum.
Mass Spectrometry (Predicted): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks of nearly equal intensity at m/z 225 and 227. Fragmentation would likely involve the loss of the bromine atom and cleavage of the isoindolinone ring.
Synthesis and Manufacturing
The synthesis of this compound can be strategically approached in a two-step process, starting from commercially available precursors. The first step involves the synthesis of the core intermediate, 6-bromoisoindolin-1-one, followed by N-methylation.
Step 1: Synthesis of 6-Bromoisoindolin-1-one
A common route to 6-bromoisoindolin-1-one begins with 5-bromo-2-methylbenzoic acid. This starting material undergoes benzylic bromination followed by cyclization with ammonia.
Figure 1: Synthetic pathway to 6-Bromoisoindolin-1-one.
Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one [2]
-
Benzylic Bromination: To a solution of 5-bromo-2-methylbenzoic acid in a suitable solvent (e.g., tetrachloromethane), add N-Bromosuccinimide (NBS) and a radical initiator (e.g., dibenzoyl peroxide).
-
Heat the reaction mixture to reflux (approximately 85°C) for several hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-(bromomethyl)benzoic acid methyl ester (after an esterification step which can be performed prior to or after bromination).
-
Cyclization: Dissolve the crude 5-bromo-2-(bromomethyl)benzoic acid derivative in a mixture of THF and methanol.
-
Bubble ammonia gas through the solution at room temperature.
-
Concentrate the reaction mixture under vacuum.
-
Triturate the residue with a suitable solvent (e.g., dichloromethane) and filter to obtain 6-bromoisoindolin-1-one as a solid.
Step 2: N-Methylation of 6-Bromoisoindolin-1-one
The final step to obtain the target compound is the N-methylation of the lactam nitrogen. This is typically achieved using a methylating agent in the presence of a base.
Figure 2: N-Methylation to yield the final product.
Experimental Protocol: N-Methylation of 6-Bromoisoindolin-1-one
-
Dissolve 6-bromoisoindolin-1-one in a polar aprotic solvent such as acetone or DMF.
-
Add a suitable base, for example, potassium carbonate (K₂CO₃).
-
Add methyl iodide (CH₃I) to the suspension.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring for completion.
-
After cooling, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the presence of the aryl bromide, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. This compound can be readily coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents at the 6-position. This is a key transformation in the synthesis of complex drug molecules.
Figure 4: Role of this compound in PARP inhibitor synthesis.
The ability to readily introduce a variety of substituents at the 6-position via cross-coupling reactions makes this compound an invaluable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in the development of new PARP inhibitors and other targeted therapies.
Safety and Handling
This compound is a chemical that should be handled in a well-ventilated area, preferably in a fume hood, by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation. [1]For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest in contemporary drug discovery and development. Its straightforward synthesis and the synthetic versatility afforded by the aryl bromide moiety make it a valuable intermediate for the construction of complex molecular architectures. Its role in the synthesis of PARP inhibitors like Niraparib underscores its importance in the development of targeted cancer therapies. As research into novel therapeutics continues, the demand for and applications of such well-defined and reactive building blocks are expected to grow, solidifying the position of this compound as a key player in the medicinal chemist's toolbox.
References
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Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-3-methylisoindolin-1-one | C9H8BrNO | CID 18401803. Retrieved from [Link]
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SpectraBase. (n.d.). 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one - Optional[MS (GC)]. Retrieved from [Link]
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Chemcia Scientific, LLC. (n.d.). 6-Bromo-2-methyl-2,3-dihydro-isoindol-1-one. Retrieved from [Link]
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An In-depth Technical Guide to 6-Bromo-2-methylisoindolin-1-one: A Key Scaffold for PARP-1 Inhibitors
Introduction
6-Bromo-2-methylisoindolin-1-one is a synthetic heterocyclic compound that has emerged as a molecule of significant interest within the fields of medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a lactam moiety, serves as a crucial pharmacophore. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an in-depth exploration of its primary application as a foundational scaffold for the development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors used in oncology.
Core Compound Identification and Structure
The fundamental identity of the topic compound is established by its formal nomenclature and unique structural arrangement.
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IUPAC Name: 6-bromo-2-methyl-2,3-dihydroisoindol-1-one
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Alternate Names: 6-bromo-2-methyl-1-isoindolinone
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CAS Number: 1254319-51-1
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Molecular Formula: C₉H₈BrNO
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Molecular Weight: 226.07 g/mol
The structure consists of a fused benzene and pyrrolidinone ring system, forming the isoindolinone core. A bromine atom is substituted at the 6-position of the aromatic ring, and a methyl group is attached to the nitrogen atom of the lactam.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and predicted spectroscopic properties for this compound. This data is crucial for its identification and quality control during and after synthesis.
| Property | Value |
| Physical Form | Solid |
| Purity (Typical) | ≥97% |
| Storage Conditions | Room temperature, sealed in a dry environment |
| ¹H NMR (Predicted) | δ (ppm): ~7.6-7.8 (m, 3H, Ar-H), ~4.4 (s, 2H, -CH₂-), ~3.1 (s, 3H, N-CH₃) |
| ¹³C NMR (Predicted) | δ (ppm): ~168 (C=O), ~140-120 (Ar-C), ~50 (-CH₂-), ~28 (N-CH₃) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 226.98/228.98 (isotopic pattern for Br) |
| IR Spectroscopy (ν) | Expected ~1680-1700 cm⁻¹ (lactam C=O stretch) |
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved via a two-step process starting from commercially available materials. The described protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.
Step 1: Synthesis of 6-Bromoisoindolin-1-one (Precursor)
The foundational isoindolinone core is first constructed. A robust method involves the radical bromination of a substituted toluene, followed by cyclization with ammonia.
Caption: Workflow for the synthesis of the precursor, 6-Bromoisoindolin-1-one.
Detailed Protocol:
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Radical Bromination: To a solution of methyl 5-bromo-2-methylbenzoate (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of dibenzoyl peroxide (BPO, ~0.05 eq).
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Reaction Execution: Heat the mixture to reflux (approximately 85°C) for 2 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Causality: BPO acts as a radical initiator, which, upon heating, generates radicals that abstract a bromine atom from NBS. The resulting bromine radical selectively abstracts a benzylic hydrogen from the methyl group, which is the most labile proton, to form a stable benzylic radical. This radical then reacts with another molecule of NBS to yield the desired brominated product and a succinimidyl radical, propagating the chain reaction. CCl₄ is an inert solvent suitable for radical reactions.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude methyl 5-bromo-2-(bromomethyl)benzoate.
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Cyclization: Dissolve the crude intermediate in a 7N solution of ammonia in methanol and transfer to a sealed pressure vessel.
-
Reaction Execution: Heat the vessel to 90°C and stir overnight.
-
Causality: Ammonia acts as a nucleophile, first displacing the benzylic bromide in an Sₙ2 reaction to form an amino intermediate. This is followed by an intramolecular nucleophilic acyl substitution where the newly introduced amino group attacks the ester carbonyl, displacing methanol and forming the stable five-membered lactam ring. The reaction is performed in a pressure vessel to prevent the volatile ammonia from escaping at elevated temperatures.
-
-
Purification: After cooling, concentrate the reaction mixture. The crude 6-bromoisoindolin-1-one can be purified by column chromatography on silica gel to yield a white solid.[1]
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound (m/z and m+2 peaks of nearly equal intensity).[1]
Step 2: N-Methylation to Yield this compound
The final step involves the selective alkylation of the lactam nitrogen.
Detailed Protocol:
-
Deprotonation: To a solution of 6-bromoisoindolin-1-one (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0°C.
-
Reaction Execution: Allow the mixture to stir at 0°C for 30 minutes.
-
Causality: Sodium hydride is a non-nucleophilic strong base that irreversibly deprotonates the lactam nitrogen (pKa ~17-18), forming a sodium amide salt. This deprotonation is necessary to generate a potent nitrogen nucleophile for the subsequent alkylation step. The use of an anhydrous solvent is critical as NaH reacts violently with water.
-
-
Alkylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the reaction mixture at 0°C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Causality: The generated amide anion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent in a classic Sₙ2 reaction, forming the N-C bond.
-
-
Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Validation: The final product's identity and purity must be confirmed by melting point, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct mass and elemental composition.
Application in Drug Development: A Scaffold for PARP-1 Inhibitors
The primary and most impactful application of the this compound scaffold is in the design of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR).
Mechanism of PARP-1 Inhibition and Synthetic Lethality
PARP-1 is a nuclear enzyme that detects single-strand breaks (SSBs) in DNA. Upon binding to damaged DNA, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the repair of the SSB.
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more lethal double-strand breaks (DSBs) is deficient. These cells become highly reliant on PARP-1-mediated SSB repair. When PARP-1 is inhibited, SSBs are not repaired, and during DNA replication, these breaks are converted into DSBs. In normal cells, these DSBs would be repaired by the functional HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death. This concept, where a deficiency in two genes or pathways leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality .[2]
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Role of the Isoindolinone Scaffold
The isoindolinone core of this compound is a structural mimic of the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD⁺), the natural substrate for PARP-1.[3] This structural similarity allows isoindolinone-based compounds to act as competitive inhibitors, binding to the catalytic site of the PARP enzyme and preventing it from utilizing NAD⁺ to build PAR chains.[3]
-
Structure-Activity Relationship (SAR): The this compound moiety serves as the "warhead" that anchors the inhibitor in the nicotinamide-binding pocket of PARP-1.[4] The lactam carbonyl and the N-methyl group are crucial for forming key hydrogen bonds and van der Waals interactions within the active site. The bromine at the 6-position can be used as a handle for further chemical modification, for instance, through palladium-catalyzed cross-coupling reactions, to attach other functionalities that can interact with other parts of the enzyme or improve pharmacokinetic properties like cell permeability and metabolic stability.
Chemical Reactivity
This compound possesses several reactive sites that can be exploited for further chemical derivatization:
-
Aromatic Ring: The bromine atom on the benzene ring is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, vinyl, alkynyl, or amino substituents, which is a cornerstone of library synthesis in drug discovery to explore the SAR of PARP inhibitors.
-
Benzylic Position (C3): The methylene group (CH₂) adjacent to the aromatic ring and the lactam carbonyl can be deprotonated with a strong base to form a carbanion. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the C3 position.
-
Lactam Carbonyl: The carbonyl group can undergo reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diamine.
Conclusion
This compound is more than a simple chemical entity; it is a highly valuable and versatile scaffold that lies at the intersection of synthetic organic chemistry and modern oncology. Its straightforward, scalable synthesis and its function as a potent nicotinamide mimetic have established the isoindolinone core as a privileged structure in the development of targeted cancer therapeutics. The principles of its synthesis, the rationale behind its mechanism of action as a PARP-1 inhibitor, and its potential for further chemical diversification provide a rich area of study and application for researchers dedicated to advancing precision medicine.
References
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Papeo, G., et al. (2015). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters. [Link]
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Boyd, S. M., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem. [Link]
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Stangeland, E. L., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]
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Johannes, J. W., et al. (2015). Structure-activity relationships in vitro. ResearchGate. [Link]
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Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. [Link]
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Quadt, A., et al. (2009). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. Journal of Heterocyclic Chemistry. [Link]
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D'Acquarica, I., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules. [Link]
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PubChem. (n.d.). 6-Bromo-2,3-dihydro-1H-isoindol-1-one. PubChem. [Link]
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Newton, A. S., et al. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Tetrahedron Letters. [Link]
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Thapa, P., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]
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Mammadov, V. A., et al. (2023). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Pallavicini, A. (2025). Methyl-RAD protocol. protocols.io. [Link]
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Gebhard, C., et al. (n.d.). DNA Methylation Protocols. Humana Press. [Link]
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Penning, T. D., et al. (2009). Discovery of Potent Poly(ADP-ribose) Polymerase-1 Inhibitors from the Modification of Indeno[1,2-c]isoquinolinone. Journal of Medicinal Chemistry. [Link]
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McCluggage, S. G., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]
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Tang, M., et al. (2022). DNA methylation protocol for analyzing cell-free DNA in the spent culture medium of human preimplantation embryos. STAR Protocols. [Link]
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Pallavicini, A. (2025). Methyl-RAD protocol. protocols.io. [Link]
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MANAC Inc. (2022). Highly selective yet gentle brominating agents: N-bromo compounds(1): Discussion series on bromination/iodination reactions 1. Chemia. [Link]
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The Strategic Intermediate: A Technical Guide to 6-Bromo-2-methylisoindolin-1-one in Pharmaceutical Development
Preamble: The Architectural Logic of a Privileged Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical entities with potent and selective biological activity is paramount. Central to this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The isoindolinone core is one such scaffold, recognized for its structural resemblance to the nicotinamide moiety of NAD+, a critical coenzyme in cellular metabolism. This mimicry makes it an ideal foundation for developing competitive enzyme inhibitors.
This guide provides an in-depth technical examination of 6-Bromo-2-methylisoindolin-1-one , a key heterocyclic intermediate. We will move beyond a simple recitation of properties to explore the strategic rationale behind its synthesis and its pivotal role in the development of next-generation therapeutics, particularly in the domain of oncology. Our focus will be on the causality behind its design: how the isoindolinone core acts as the binding element and how the strategically placed bromine atom serves as a versatile chemical handle for molecular elaboration.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound is a solid, crystalline compound at room temperature, possessing the core isoindolinone lactam structure with two key substitutions: an N-methyl group and a bromine atom at the 6-position of the aromatic ring. These features are not arbitrary; they are deliberate additions that confer specific, advantageous properties for its role as a pharmaceutical intermediate.
| Property | Value | Source |
| CAS Number | 1254319-51-1 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥97% | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
The N-methyl group enhances solubility in organic solvents commonly used in synthesis and can influence the final compound's pharmacokinetic profile. The bromo substituent is the key to the molecule's utility. As a halogen on an aromatic ring, it is an excellent leaving group for palladium-catalyzed cross-coupling reactions, the workhorses of modern pharmaceutical synthesis. This allows for the precise and efficient introduction of additional molecular complexity.
Section 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that prioritizes efficiency and yield. A common and logical pathway involves the initial formation of the parent 6-bromoisoindolin-1-one scaffold, followed by a targeted N-methylation.
Synthesis Pathway Overview
The following diagram outlines a validated synthetic approach, starting from commercially available materials.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one
This protocol is adapted from established methods for creating the isoindolinone core. The causality for this approach lies in its efficiency; it combines reduction of an imine and intramolecular cyclization (lactamization) into a streamlined process.
-
Reaction Setup: To a solution of methyl 2-formyl-5-bromobenzoate (1.0 eq) in a suitable solvent such as methanol, add a source of ammonia, like ammonium carbonate (approx. 2.0 eq).
-
Reductive Amination: The mixture is subjected to a hydrogen atmosphere in the presence of a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C). This step reduces the initially formed imine to a secondary amine.
-
Lactamization: Upon gentle heating, the secondary amine undergoes spontaneous intramolecular cyclization with the adjacent methyl ester group, eliminating methanol and forming the stable five-membered lactam ring of the isoindolinone.
-
Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield 6-bromoisoindolin-1-one as a solid.
Experimental Protocol: N-Methylation
The final step introduces the methyl group onto the lactam nitrogen. This is a classic alkylation reaction.
-
Deprotonation: Suspend 6-bromoisoindolin-1-one (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF). Cool the mixture in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH, ~1.1 eq), portion-wise. The NaH deprotonates the acidic N-H proton of the lactam, forming a sodium amide salt. This step is critical as it generates the nucleophilic nitrogen required for the next step.
-
Alkylation: While stirring at 0 °C, add a methylating agent, such as methyl iodide (CH₃I, ~1.2 eq), dropwise. Allow the reaction to slowly warm to room temperature and stir for several hours until completion.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford pure this compound.
Section 3: Application as a Strategic Intermediate for PARP Inhibitors
The primary value of this compound lies in its application as a building block for Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in DNA double-strand break repair genes like BRCA1 or BRCA2, inhibiting PARP leads to an accumulation of DNA damage, resulting in cancer cell death through a concept known as synthetic lethality.
The isoindolinone scaffold is a highly effective "warhead" for PARP inhibitors because it mimics the nicotinamide group of NAD+, competitively binding to the catalytic domain of the PARP enzyme.[2]
The Role of the Bromo Group: Gateway to Complexity
The bromine atom at the 6-position is the key synthetic handle. It enables palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling , to append complex aryl or heteroaryl moieties.[3][4] These appended groups are crucial for optimizing the final drug's properties, including potency, selectivity, and pharmacokinetics, by forming additional interactions within the enzyme's binding pocket.
Workflow: From Intermediate to Advanced Scaffold
The diagram below illustrates the strategic use of this compound in a Suzuki coupling reaction to generate a more complex molecule, representing the core of a potential PARP inhibitor.
Caption: Use of the intermediate in a Suzuki cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating, generalized method for utilizing the intermediate.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (or boronate ester, ~1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.05 eq), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, ~2.0 eq).
-
Solvent System: Add a two-phase solvent system, such as a mixture of toluene and water. The use of a biphasic system is common for Suzuki couplings, facilitating the interaction of organic-soluble and water-soluble reagents.[5]
-
Reaction Execution: De-gas the mixture by bubbling nitrogen or argon through it to remove oxygen, which can deactivate the palladium catalyst. Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring for several hours until the starting material is consumed.
-
Workup and Purification: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate. The resulting crude product is purified by column chromatography to yield the final coupled product.
Section 4: Analytical Quality Control
Ensuring the identity and purity of this compound is critical before its use in subsequent synthetic steps. A suite of standard analytical techniques is employed for this purpose.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing characteristic signals for the aromatic protons, the methylene (-CH₂-) protons of the lactam ring, and the N-methyl (-CH₃) protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Verifies the molecular weight (m/z of 226/228 for the [M+H]⁺ ion, showing the characteristic isotopic pattern for bromine) and provides an initial assessment of purity.
-
HPLC (High-Performance Liquid Chromatography): The primary method for quantifying purity, typically showing a purity of ≥97%.
Section 5: Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
-
Hazard Identification: The compound is classified as a warning-level hazard, with statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion: A Versatile Architect in Drug Discovery
This compound is more than just a chemical; it is a product of strategic molecular design. It embodies the principles of modern medicinal chemistry, providing a stable, privileged scaffold for enzyme binding while incorporating a reactive handle for controlled, predictable diversification. Its role in the synthesis of novel PARP inhibitors showcases its value to researchers and drug development professionals. By understanding the chemical logic behind its structure and the robust protocols for its synthesis and use, scientists are well-equipped to leverage this powerful intermediate in the ongoing quest for more effective and targeted therapies.
References
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central. Available at: [Link]
-
Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation. PubMed Central. Available at: [Link]
-
Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. PubMed Central. Available at: [Link]
-
Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. ACS Publications. Available at: [Link]
- Synthesis method of 6-bromoisoindolinyl-1-one. Google Patents.
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromo-2-methylisoindolin-1-one and the broader class of bromo-isoindolinone compounds. It is designed to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and drug development, offering insights into the synthesis, characterization, and therapeutic applications of this important chemical scaffold.
The Bromo-isoindolinone Core: A Privileged Scaffold in Medicinal Chemistry
The isoindolinone nucleus is a recurring structural motif in a multitude of natural products and synthetic molecules with diverse and potent biological activities.[1] The introduction of a bromine atom to this scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its pharmacological profile. Bromo-isoindolinone derivatives have emerged as promising candidates in various therapeutic areas, most notably in oncology. Their ability to serve as inhibitors of key enzymes involved in cell cycle regulation and DNA repair has positioned them at the forefront of modern drug discovery efforts.[2][3]
Synthesis and Characterization of this compound
Synthetic Strategies
The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted benzoic acid derivative. A common strategy involves the synthesis of the parent 6-bromoisoindolin-1-one, followed by N-methylation.
A. Synthesis of 6-Bromoisoindolin-1-one
A prevalent method for the synthesis of 6-bromoisoindolin-1-one involves the bromination of a suitable precursor followed by cyclization. For instance, starting from methyl 2-methylbenzoate, a two-step process involving bromination and subsequent ammonolysis can be employed.[4] A patent describes a method starting from 2-benzofuranone, which undergoes a series of reactions including bromination, hydrolysis, cyclization, and amination to yield 6-bromoisoindolin-1-one.[5]
Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one (Adapted from Literature) [4]
Step 1: Bromination of Methyl 2-methylbenzoate
-
Dissolve methyl 2-methylbenzoate (1 equivalent) in a suitable solvent such as tetrachloromethane.
-
Add N-Bromosuccinimide (NBS) (1 equivalent) and a radical initiator like dibenzoyl peroxide (catalytic amount).
-
Heat the reaction mixture to reflux (approximately 85°C) for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(bromomethyl)-5-bromobenzoate.
Step 2: Cyclization with Ammonia
-
Dissolve the crude methyl 2-(bromomethyl)-5-bromobenzoate in a solution of ammonia in methanol (e.g., 7N).
-
Transfer the solution to a pressure vessel and heat to 90°C overnight.
-
After cooling, concentrate the reaction mixture under vacuum.
-
Purify the residue by chromatography (e.g., C18 reverse phase) to obtain 6-bromoisoindolin-1-one.
B. N-Methylation of 6-Bromoisoindolin-1-one
The introduction of the methyl group onto the nitrogen of the isoindolinone ring is a crucial step to arrive at the title compound. This is typically achieved through an N-alkylation reaction.
Experimental Protocol: N-Methylation of 6-Bromoisoindolin-1-one
-
Dissolve 6-bromoisoindolin-1-one (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride (NaH, 1.1-1.5 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Stir the mixture at 0°C for 30-60 minutes to allow for deprotonation.
-
Slowly add a methylating agent, such as methyl iodide (1.1-1.5 equivalents), at 0°C.[7]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Table 1: Physicochemical Properties of this compound [8]
| Property | Value |
| CAS Number | 1254319-51-1 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | Solid |
| Purity | Typically >97% |
Spectroscopic Data (Representative)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, and the N-methyl protons. The aromatic signals will be split according to their substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon, the aromatic carbons (some of which will be influenced by the bromine atom), the methylene carbon, and the N-methyl carbon.[9]
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl group (C=O) typically in the region of 1680-1700 cm⁻¹.
Therapeutic Applications in Drug Development
The bromo-isoindolinone scaffold is a cornerstone in the design of targeted therapies, particularly in oncology. These compounds have been shown to inhibit key enzymes that are critical for cancer cell survival and proliferation.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[11] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[11] The isoindolinone core, due to its structural similarity to the nicotinamide moiety of NAD+, can act as a competitive inhibitor at the catalytic site of PARP.[11] Recent studies have identified novel isoindolinone-based PARP1 inhibitors with high potency.[12]
Mechanism of Action: Bromo-isoindolinone as a PARP Inhibitor
Sources
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 864866-92-2|6-Bromo-2-methylisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
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- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 12. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Bromo-2-methylisoindolin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-methylisoindolin-1-one is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation using various spectroscopic techniques is paramount to confirm its identity, purity, and to understand its chemical properties. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While complete experimental data for this specific molecule is not widely published, this document serves as a predictive guide based on established spectroscopic principles and data from structurally related compounds.
Introduction to this compound
This compound belongs to the isoindolinone class of bicyclic compounds, which are recognized as privileged structures in drug discovery due to their diverse biological activities. The presence of a bromine atom and a methyl group on the isoindolinone core can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, as well as its interaction with biological targets.
Compound Identity:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1254319-51-1 | [1] |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [2][3] |
| InChI Key | DPUVAXLWVRZASN-UHFFFAOYSA-N | [1] |
Below is a diagram of the molecular structure of this compound with atom numbering for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the N-methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6-7.8 | d | 1H | H-7 | Aromatic proton ortho to the carbonyl group, expected to be deshielded. |
| ~7.5-7.7 | d | 1H | H-5 | Aromatic proton ortho to the bromine atom. |
| ~7.4-7.6 | s | 1H | H-4 | Aromatic proton between the bromine and the fused ring junction. |
| ~4.4 | s | 2H | H-3 (CH₂) | Methylene protons adjacent to the nitrogen and the aromatic ring. |
| ~3.1 | s | 3H | N-CH₃ | Methyl group attached to the electron-withdrawing nitrogen atom. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (C-1) | Carbonyl carbon of the lactam. |
| ~140-145 | Aromatic C | Quaternary aromatic carbon (C-7a). |
| ~135-140 | Aromatic C | Quaternary aromatic carbon (C-3a). |
| ~130-135 | Aromatic CH | Aromatic carbon (C-5). |
| ~125-130 | Aromatic C-Br | Aromatic carbon attached to bromine (C-6). |
| ~120-125 | Aromatic CH | Aromatic carbon (C-4). |
| ~120-125 | Aromatic CH | Aromatic carbon (C-7). |
| ~50 | CH₂ (C-3) | Methylene carbon adjacent to nitrogen. |
| ~30 | N-CH₃ | N-methyl carbon. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |
| ~1680-1660 | Strong | C=O stretch (lactam) |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |
| ~800-600 | Strong | C-Br stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of bromine with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern.
Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak cluster corresponding to the molecular weight of the compound. Due to the bromine atom, there will be two peaks of approximately equal intensity at m/z 225 and 227.
-
Protonated Molecule ([M+H]⁺): In techniques like Electrospray Ionization (ESI), a protonated molecule is often observed. For this compound, this would appear as a pair of peaks of nearly equal intensity at m/z 226 and 228. A related compound, 6-bromoisoindolin-1-one, shows its [M+H]⁺ peaks at m/z 212.3 and 214.3.[4]
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom, the methyl group, or the carbonyl group, leading to fragment ions that can help to confirm the structure.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: A variety of mass spectrometers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer, coupled with an appropriate ionization source like ESI or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements, which can be used to determine the elemental composition.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, the characteristic bromine isotopic pattern, and any significant fragment ions.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of a novel compound is a multi-step process that integrates data from various spectroscopic techniques. The following diagram illustrates a typical workflow.
Caption: General workflow for the spectroscopic characterization and structural elucidation of a chemical compound.
Conclusion
This technical guide has outlined the expected spectroscopic characteristics of this compound based on fundamental principles of NMR, IR, and MS. While experimental data is not yet readily available in the public domain, the predictions and protocols described herein provide a solid framework for researchers to successfully characterize this compound. The combination of these techniques will allow for unambiguous confirmation of the structure and purity of this compound, which is a critical step in its further investigation for potential applications.
References
- Google Patents. (n.d.). CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.
-
Chemcia Scientific, LLC. (n.d.). 6-Bromo-2-methyl-2,3-dihydro-isoindol-1-one. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-3-methylisoindolin-1-one. Retrieved January 6, 2026, from [Link]
-
PubMed. (2009). Spectroscopic output of 125I and 103Pd low dose rate brachytherapy sources. Retrieved January 6, 2026, from [Link]
-
Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations in the Mid- and Far-infrared. Retrieved January 6, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 6, 2026, from [Link]
-
PubMed. (1995). Attomole-sensitivity electrospray source for large-molecule mass spectrometry. Retrieved January 6, 2026, from [Link]
-
PubMed. (2011). Mass spectrometry-based identification of the tumor antigen UN1 as the transmembrane CD43 sialoglycoprotein. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.
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- 4. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Identifying Potential Therapeutic Targets for 6-Bromo-2-methylisoindolin-1-one
Executive Summary
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of therapeutics with diverse mechanisms of action. This guide focuses on "6-Bromo-2-methylisoindolin-1-one," a specific derivative for which public data is limited, and outlines a comprehensive strategy for the deconvolution of its potential therapeutic targets. Drawing parallels from structurally related, well-characterized molecules, we hypothesize that primary targets likely belong to the E3 ubiquitin ligase and poly (ADP-ribose) polymerase (PARP) families. This document provides the scientific rationale for these hypotheses and presents a multi-pronged approach for target identification and validation, combining robust in silico and in vitro methodologies. Detailed, field-proven protocols for affinity probe synthesis, affinity purification-mass spectrometry (AP-MS), and biophysical validation via surface plasmon resonance (SPR) are provided to equip researchers in drug development with a practical framework for advancing this and similar small molecules from hit to lead.
The Isoindolinone Scaffold: A Foundation for Potent Therapeutics
The isoindolinone core is a bicyclic lactam that has proven to be a remarkably versatile scaffold in drug discovery. Its derivatives have been successfully developed to target a wide range of biological processes, leading to treatments for cancers and inflammatory diseases.[1]
Chemical Structure of the Query Molecule
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈BrNO[3]
-
Structure: (Image generated for illustrative purposes)
Precedent in Medicinal Chemistry: Learning from Analogs
The therapeutic potential of the isoindolinone scaffold is well-established. Lenalidomide and Pomalidomide, derivatives of thalidomide, are blockbuster drugs that function as "molecular glues," redirecting the E3 ubiquitin ligase Cereblon (CRBN) to degrade specific proteins.[4][5][6][7] Furthermore, other isoindolinone-containing molecules have been developed as potent inhibitors of the DNA repair enzyme family, PARP.[8][9][10][11] This history strongly suggests that this compound is likely to interact with proteins from these families.
Primary and Secondary Hypothesized Target Classes
Based on established structure-activity relationships of the isoindolinone core, we can formulate primary and secondary hypotheses for the molecular targets of this compound.
Primary Hypothesis: Cereblon (CRBN) Modulation
Cereblon, the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a primary target for thalidomide and its analogs (known as immunomodulatory drugs or IMiDs).[4][7] These molecules bind to a specific pocket in CRBN, allosterically altering its substrate specificity to induce the ubiquitination and subsequent proteasomal degradation of neosubstrate proteins like Ikaros (IKZF1) and Aiolos (IKZF3).
Rationale for Hypothesis: The core isoindolinone structure is a known CRBN-binding motif.[5] Small modifications to this scaffold can significantly impact binding affinity and the profile of degraded neosubstrates.[4] Therefore, it is highly probable that this compound engages CRBN, potentially acting as a molecular glue degrader.
Secondary Hypothesis: PARP Inhibition
The Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1, are critical components of the DNA damage response pathway.[8][9] Inhibitors of PARP have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The structural similarity between the isoindolinone scaffold and the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, makes it a suitable pharmacophore for competitive inhibition.[9]
Rationale for Hypothesis: Several potent PARP inhibitors feature an isoindolinone core.[8][10][11] This chemical class has been optimized for high binding affinity and selectivity.[8] It is plausible that this compound could fit within the nicotinamide-binding pocket of PARP1, disrupting its catalytic activity. Other isoindolinone derivatives have also been investigated as inhibitors of histone deacetylases (HDACs)[12] and carbonic anhydrases[13], representing additional, albeit less probable, target families.
A Multi-pronged Strategy for Target Deconvolution
To elucidate the therapeutic targets of this compound, a systematic approach combining computational prediction, unbiased biochemical screening, and focused biophysical validation is required. This ensures a comprehensive and self-validating workflow.
Logical Workflow for Target Identification
The overall strategy involves using the small molecule to capture its binding partners from a complex biological mixture, identifying these partners using mass spectrometry, and then validating the interaction with purified components.
Caption: A three-phase workflow for small molecule target identification.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Synthesis of an Affinity Probe
Objective: To synthesize a derivative of this compound functionalized with a linker and a reactive handle (e.g., an alkyne or biotin) for immobilization. The linker position must be chosen carefully to minimize disruption of potential protein binding interfaces.
Methodology:
-
Retrosynthetic Analysis: Analyze the structure of this compound to identify a suitable position for linker attachment. The aromatic ring is a common choice. A synthetic route could be adapted from known procedures for similar structures.[14]
-
Linker Installation: A common strategy is to use a Sonogashira coupling reaction at the bromine position to introduce an alkyne-terminated linker (e.g., propargylamine).
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in a suitable solvent like anhydrous DMF/acetonitrile.
-
Add propargylamine (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.2 equivalents).
-
Add a base, such as triethylamine (3 equivalents).
-
-
Reaction Execution: Purge the reaction vessel with an inert gas (e.g., Argon) and heat to 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, quench the reaction, extract the product into an organic solvent, and purify using column chromatography to yield the alkyne-functionalized probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To use the synthesized affinity probe to capture interacting proteins from a cell lysate for identification by mass spectrometry.[15][16][17][18]
Methodology:
-
Probe Immobilization:
-
Use commercially available azide-functionalized agarose or magnetic beads.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to covalently attach the alkyne-functionalized probe to the beads.
-
Wash the beads extensively to remove unreacted probe and catalyst.
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., a cancer cell line like MM.1S for CRBN or HeLa for PARP1) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
Include a negative control experiment using beads functionalized only with the linker (no small molecule) to identify non-specific binders.
-
-
Washing: Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.
-
Separate the eluted proteins briefly on an SDS-PAGE gel (short gel migration).
-
Excise the entire protein lane, perform in-gel tryptic digestion, and extract the resulting peptides.[18]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system.[15]
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) to identify proteins.
-
Use label-free quantification or spectral counting to determine the relative abundance of each identified protein in the experimental sample versus the negative control.[15] Proteins significantly enriched in the experimental sample are considered potential binding partners.
-
Protocol 3: Biophysical Validation using Surface Plasmon Resonance (SPR)
Objective: To confirm a direct interaction between this compound and a purified candidate target protein and to quantify the binding kinetics.[19][20][21][22][23]
Methodology:
-
Protein Immobilization:
-
Obtain high-purity, recombinant candidate protein (e.g., CRBN-DDB1 complex or PARP1 catalytic domain).
-
Immobilize the protein onto an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry or a capture-based method (e.g., His-tag capture).[22]
-
A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions sequentially over the protein and reference surfaces, starting from the lowest concentration.
-
Monitor the binding response (in Resonance Units, RU) in real-time to generate sensorgrams.
-
Include a buffer-only (zero concentration) injection for double referencing.
-
-
Data Processing and Analysis:
-
Subtract the reference channel data from the active channel data.
-
Subtract the buffer-only injection data to correct for any drift.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[23]
-
Data Presentation and Interpretation
Quantitative data from the validation experiments should be summarized for clarity.
Table 1: Hypothetical SPR Binding Kinetics Data
| Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (μM) |
| Cereblon (CRBN) | 1.5 x 10⁴ | 3.0 x 10⁻² | 2.0 |
| PARP1 (catalytic domain) | 8.0 x 10³ | 4.0 x 10⁻² | 5.0 |
| Histone Deacetylase 1 | No Binding | N/A | N/A |
This data is illustrative. A KD in the low micromolar to nanomolar range would indicate a specific and potentially physiologically relevant interaction.
Potential Therapeutic Applications
The identification of a definitive target for this compound will dictate its potential therapeutic applications.
-
Oncology: If the compound binds CRBN, it could be developed as a molecular glue for targeted protein degradation in hematological malignancies or solid tumors.[4] If it inhibits PARP, it could be a candidate for treating cancers with DNA repair deficiencies.[9][24]
-
Immunology: Modulation of CRBN can have profound effects on the immune system, suggesting potential applications in autoimmune diseases or as an immunomodulatory agent in cancer therapy.
Conclusion
This guide provides a comprehensive and actionable framework for elucidating the therapeutic targets of this compound. By leveraging established knowledge of the versatile isoindolinone scaffold, we have prioritized CRBN and PARP as high-probability target families. The detailed protocols for affinity-based target capture and biophysical validation offer a robust pathway to move from a compound of interest to a validated lead with a known mechanism of action, accelerating its journey toward potential clinical application.
References
- Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. (2023). Journal of Medicinal Chemistry, 66(23), 16388-16409.
- Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. (n.d.).
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Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry, 172, 179-192. [Link]
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Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. (2019). ACS Medicinal Chemistry Letters, 10(4), 534-538. [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Medicinal Chemistry Letters. [Link]
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The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. (2023). bioRxiv. [Link]
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Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). ACS Omega. [Link]
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Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate. [Link]
-
Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry. [Link]
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2006). Analytical Biochemistry, 352(2), 238-247. [Link]
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2014). Nature Protocols, 9(1), 77-91. [Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. [Link]
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The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron. (n.d.). Semantic Scholar. [Link]
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Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. (2022). ACS Omega, 7(49), 45353-45365. [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). ChemMedChem. [Link]
-
Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. (2024). Angewandte Chemie International Edition. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). Molecules. [Link]
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High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI. [Link]
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Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). University of Geneva. [Link]
- Synthesis method of 6-bromoisoindolinyl-1-one. (n.d.).
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The Strategic Intermediate: A Technical Guide to 6-Bromo-2-methylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] This structural unit is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The inherent features of the isoindolinone scaffold, such as its rigid bicyclic structure and the presence of a lactam functionality, provide a versatile platform for the design of targeted therapeutics. Notably, ten commercial drugs feature the isoindolinone core, underscoring its clinical significance in treating conditions like multiple myeloma and leukemia.[3]
This guide focuses on a key derivative, 6-Bromo-2-methylisoindolin-1-one , a strategically important intermediate in the synthesis of complex pharmaceutical agents. The presence of a bromine atom at the 6-position offers a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of diverse molecular fragments. The N-methylation at the 2-position can influence the compound's physicochemical properties, such as solubility and membrane permeability, and can also play a crucial role in its interaction with biological targets.
This document will provide an in-depth review of the synthesis, chemical properties, and, most importantly, the applications of this compound in drug discovery, with a particular focus on its role as a building block for Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1254319-51-1 | [4] |
| Molecular Formula | C₉H₈BrNO | [4] |
| Molecular Weight | 226.07 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Sealed in dry, room temperature | [4] |
| IUPAC Name | This compound | [4] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available precursors. The first step involves the synthesis of the key intermediate, 6-bromoisoindolin-1-one, followed by N-methylation.
Step 1: Synthesis of 6-Bromoisoindolin-1-one
A common and effective method for the synthesis of 6-bromoisoindolin-1-one involves the reaction of methyl 5-bromo-2-methylbenzoate with N-Bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide, followed by cyclization with ammonia.[5]
Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one [5]
-
Step 1a: Bromination of Methyl 5-bromo-2-methylbenzoate
-
Dissolve methyl 5-bromo-2-methylbenzoate (1 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1 eq.) and a catalytic amount of dibenzoyl peroxide (0.05 eq.).
-
Heat the reaction mixture to reflux (approximately 85°C) for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield methyl 5-bromo-2-(bromomethyl)benzoate.
-
-
Step 1b: Cyclization with Ammonia
-
Dissolve the crude methyl 5-bromo-2-(bromomethyl)benzoate in a 7N solution of ammonia in methanol (NH₃-MeOH).
-
Transfer the solution to a pressure vessel and heat at 90°C overnight.
-
After cooling, concentrate the reaction mixture under vacuum.
-
Purify the residue by column chromatography (e.g., C18 reverse phase with a water/acetonitrile gradient) to afford 6-bromoisoindolin-1-one as a white solid.
-
Step 2: N-Methylation of 6-Bromoisoindolin-1-one
The final step involves the methylation of the nitrogen atom of the lactam. This can be achieved using a variety of methylating agents in the presence of a suitable base.
Experimental Protocol: N-Methylation of 6-Bromoisoindolin-1-one
-
Materials:
-
6-Bromoisoindolin-1-one
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromoisoindolin-1-one (1 eq.) in the anhydrous solvent.
-
Cool the solution in an ice bath and add the base (1.1 eq.) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the methylating agent (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield this compound.
-
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The strategic placement of the bromo and methyl groups on the isoindolinone scaffold makes this compound a highly valuable intermediate in the synthesis of targeted therapies, particularly for cancer.
Key Intermediate for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.[7] The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing for competitive inhibition at the catalytic site.[6]
This compound serves as a key building block for novel isoindolinone-based PARP inhibitors. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce various aryl or heteroaryl groups, which can interact with specific residues in the PARP active site. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. Recent research has led to the discovery of novel isoindolinone PARP1 inhibitors with single-digit nanomolar potency.[8]
Caption: Role of this compound in PARP inhibitor synthesis.
Scaffold for Kinase Inhibitors
Protein kinases are another important class of drug targets, particularly in oncology, as their dysregulation can drive cancer cell proliferation and survival. The isoindolinone scaffold has been successfully employed in the development of various kinase inhibitors. For instance, a 6-aza-isoindolinone core has been utilized to develop potent inhibitors of phosphoinositide 3-kinase γ (PI3Kγ).[9]
The versatility of this compound allows for its use in the synthesis of kinase inhibitors targeting various members of the kinome. Similar to its application in PARP inhibitor synthesis, the bromo group can be functionalized to introduce moieties that target the ATP-binding pocket of kinases. The N-methyl group can also be important for optimizing potency and selectivity. The development of indolin-2-one derivatives as selective Aurora B kinase inhibitors for breast cancer treatment highlights the potential of this scaffold in targeting specific kinases.[10]
Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the isoindolinone ring, and the N-methyl protons. The aromatic protons will exhibit splitting patterns consistent with a trisubstituted benzene ring. The methylene protons will likely appear as a singlet, and the N-methyl protons will also be a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all nine carbon atoms in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), the methylene carbon, and the N-methyl carbon.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic functionalization with a bromine atom and an N-methyl group on the privileged isoindolinone scaffold makes it an ideal starting material for the development of targeted therapeutics, particularly in the fields of oncology and infectious diseases. The synthetic routes outlined in this guide provide a solid foundation for its preparation, and its demonstrated utility in the synthesis of PARP and kinase inhibitors highlights its significant potential in modern drug discovery programs. As research into novel therapeutics continues, the demand for such strategically designed intermediates is expected to grow, further solidifying the importance of this compound in the medicinal chemist's toolbox.
References
- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. [URL: https://figshare.com/articles/figure/1H_and_13C_NMR_spectra_were_measured_on_a_Bruker_500_MHz_NMR_spectrometer_using_TMS_as_the_internal_standard_High_resolution_ma/12299840]
- 6-bromoisoindolin-1-one synthesis - ChemicalBook. [URL: https://www.chemicalbook.
- Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile - Benchchem. [URL: https://www.benchchem.
- Synthesis of isoindolinones - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/isoindolinones.shtm]
- CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents. [URL: https://patents.google.
- Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27272954/]
- The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide - Benchchem. [URL: https://www.benchchem.
- Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases - CORE. [URL: https://core.ac.uk/display/322891963]
- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9320641/]
- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11299908/]
- Synthesis of 2-(methoxymethyl)isoindolin-1-imine derivatives via an unusual Delépine reaction | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [URL: https://www.mdpi.com/1420-3049/25/21/5205]
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8218175/]
- This compound | 1254319-51-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f8df0]
- Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6382103/]
- Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38592100/]
- Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/167882/]
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4928689/]
- CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents. [URL: https://patents.google.
- On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives - ResearchGate. [URL: https://www.researchgate.
- Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). [URL: https://www.researchgate.
- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline - Benchchem. [URL: https://www.benchchem.
- US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents. [URL: https://patents.google.
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Methodological & Application
"6-Bromo-2-methylisoindolin-1-one" experimental protocol for Suzuki coupling
An Application Note and Experimental Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-methylisoindolin-1-one
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, and the C-6 position is a critical vector for introducing molecular diversity to modulate pharmacological activity. This protocol offers a robust starting point for researchers engaged in drug discovery and synthetic chemistry, detailing not only the procedural steps but also the underlying chemical principles and rationale for reagent and condition selection. It includes a step-by-step methodology, a troubleshooting guide, and visual aids to ensure reliable and reproducible execution.
Introduction and Scientific Background
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1]
For drug development professionals, the Suzuki coupling is an indispensable tool for synthesizing complex molecules, including biaryl and heteroaryl structures that are common motifs in pharmacologically active compounds.[3] The substrate of interest, this compound, contains a lactam structure that is a key component in various therapeutic agents. The ability to functionalize the C-6 position by coupling it with a diverse range of aryl or heteroaryl boronic acids allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]
This guide provides a validated starting protocol, grounded in established chemical principles, for the successful synthesis of 6-aryl-2-methylisoindolin-1-one derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][6] The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[2][7]
-
Transmetalation : The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate) is transferred to the Pd(II) complex, displacing the halide. The base is essential for this step to proceed.[1][8]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2]
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Topic: A Guide to the N-Alkylation of the 6-Bromoisoindolin-1-one Scaffold
An Application Note for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Isoindolinone Core and its N-Alkylation
The isoindolinone scaffold is a privileged heterocyclic system that forms the structural core of numerous biologically active compounds and clinically approved drugs.[1][2] Its derivatives have demonstrated a vast range of therapeutic activities, including anti-cancer, immunomodulatory, and anti-inflammatory effects.[1][3] Prominent drugs such as thalidomide and its analogues (lenalidomide, pomalidomide) highlight the profound impact of this structural motif in modern medicinal chemistry.[4]
Functionalization of the isoindolinone core is a key strategy for modulating physicochemical properties and biological targets. Among the most critical modifications is N-alkylation, which allows for the introduction of diverse substituents on the lactam nitrogen. This diversification is fundamental in drug discovery for exploring structure-activity relationships (SAR) and optimizing drug-like properties.
This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of 6-bromoisoindolin-1-one . It is important to note that the titular compound, "6-Bromo-2-methylisoindolin-1-one," represents a product of this reaction, where the nitrogen at position 2 has been methylated. The protocols and principles discussed herein focus on the parent scaffold, which possesses a reactive N-H bond, to generate a library of N-alkylated derivatives.
Part 1: Mechanistic Principles and Strategic Considerations
The N-alkylation of 6-bromoisoindolin-1-one proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves two primary steps: deprotonation of the lactam nitrogen followed by nucleophilic attack on an alkyl electrophile. The efficiency and outcome of the reaction are governed by the judicious selection of the base, solvent, and alkylating agent.
The Role of the Base: Generating the Nucleophile
The acidity of the N-H bond in the isoindolinone ring (pKa ≈ 17-19 in DMSO) necessitates the use of a suitable base to generate the corresponding anionic nucleophile. The choice of base is a critical parameter that dictates the reaction kinetics and temperature requirements.
-
Strong Bases (e.g., NaH, LiHMDS, n-BuLi): Hydrides like Sodium Hydride (NaH) are highly effective and widely used for the deprotonation of lactams.[5][6] They react irreversibly to generate the sodium salt of the isoindolinone and hydrogen gas. This allows the reaction to proceed rapidly, often at temperatures ranging from 0 °C to room temperature. These bases are ideal for less reactive alkylating agents. However, they are highly reactive, often pyrophoric, and require strictly anhydrous conditions and inert atmospheres.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases, particularly potassium carbonate (K₂CO₃), offer a milder and often safer alternative.[7][8] These conditions typically require a polar aprotic solvent and higher temperatures (e.g., 60-100 °C) to achieve complete conversion.[7] This method is highly robust, scalable, and tolerant of a wider range of functional groups, making it a preferred choice in process chemistry.
The Role of the Solvent
Polar aprotic solvents are essential for facilitating SN2 reactions. They can solvate the cation of the base (e.g., Na⁺ or K⁺) but do not strongly solvate the nucleophilic anion, leaving it highly reactive.
-
Tetrahydrofuran (THF): Commonly paired with strong bases like NaH.[5] Its lower boiling point is suitable for reactions conducted at or below room temperature.
-
N,N-Dimethylformamide (DMF): An excellent choice for reactions with weaker bases like K₂CO₃ due to its high polarity and high boiling point, which allows for elevated reaction temperatures.[7][8]
-
Acetonitrile (MeCN) & Dimethyl Sulfoxide (DMSO): Also effective polar aprotic solvents, though care must be taken with DMSO at high temperatures in the presence of bases and electrophiles.[9]
The Alkylating Agent
The electrophile is typically an alkyl halide or a sulfonate ester. The reactivity follows the general trend of leaving group ability: I > Br > OTs (tosylate) > Cl.[9] Alkyl bromides and iodides are most commonly employed. It is crucial to consider that many simple alkylating agents are classified as potentially genotoxic impurities, and their use should be carefully managed, especially in late-stage drug development.[9]
Part 2: Summary of Reaction Conditions for N-Alkylation
The following table summarizes common conditions for the N-alkylation of lactam systems, which are directly applicable to the 6-bromoisoindolin-1-one scaffold.
| Entry | Base (Equivalents) | Solvent | Alkylating Agent | Temperature | Notes |
| 1 | NaH (1.2 eq) | Anhydrous THF | Alkyl Bromide/Iodide | 0 °C to RT | High yields, rapid reaction. Requires inert atmosphere and anhydrous conditions.[5][6] |
| 2 | K₂CO₃ (2.0-5.0 eq) | Anhydrous DMF | Alkyl Bromide/Iodide | 60 - 100 °C | Milder, scalable, and common in process chemistry. Slower reaction times.[7][8] |
| 3 | Cs₂CO₃ (1.5-2.0 eq) | Anhydrous MeCN/DMF | Alkyl Bromide/Chloride | RT to 80 °C | Cesium carbonate is more soluble and basic than K₂CO₃, often allowing for lower temperatures. |
| 4 | LiHMDS (1.1 eq) | Anhydrous THF | Alkyl Halide | -78 °C to RT | Very strong, non-nucleophilic base. Useful for complex substrates or preventing side reactions.[10] |
Part 3: Detailed Experimental Protocols
Protocol A: N-Alkylation using Sodium Hydride (Strong Base Conditions)
This protocol is optimized for high reactivity at low temperatures, suitable for laboratory-scale synthesis.
Materials:
-
6-Bromoisoindolin-1-one (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 6-bromoisoindolin-1-one (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Under a positive flow of nitrogen, carefully add the NaH (1.2 eq) portion-wise to the stirred solution.
-
Allow the resulting suspension to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
-
Slowly add the alkyl halide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated 6-bromoisoindolin-1-one.
Protocol B: N-Alkylation using Potassium Carbonate (Milder Conditions)
This protocol is robust, safer for larger scales, and avoids pyrophoric reagents.
Materials:
-
6-Bromoisoindolin-1-one (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 6-bromoisoindolin-1-one (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration) and the alkyl halide (1.2 eq).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain the temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 4: Visualizations
General Experimental Workflow
Caption: General workflow for the N-alkylation of 6-bromoisoindolin-1-one.
Reaction Mechanism Diagram
Caption: The Sₙ2 mechanism for N-alkylation of the isoindolinone scaffold.
References
-
Jung, M. E., & Lazarova, T. I. (1997). Synthesis of N-Substituted Isoindolinones via Palladium-Catalyzed Annulation of o-Iodobenzamides. The Journal of Organic Chemistry, 62(6), 1553–1555. [Link]
-
Gabrhe, A., et al. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. RSC Advances, 7(65), 41065-41073. [Link]
-
Yap, S. K., et al. (2018). N-Alkylation Of 6,6'-Dibromoisoindigo via Tosylate: An Economical Pathway. ASM Science Journal, 11(Special Issue 2), 196-202. [Link]
-
Thakur, A., et al. (2020). Steering the antitumor drug discovery campaign towards structurally diverse indolines. Bioorganic Chemistry, 94, 103436. [Link]
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American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
Shavrin, K. N., et al. (2003). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. European Journal of Organic Chemistry, 2003(1), 121-131. [Link]
-
Youssef, A. M. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molbank, 2023(3), M1680. [Link]
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Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]
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Upadhyay, A., et al. (2020). 1-Isoindolinone Scaffold-Based Natural Products with a Promising Diverse Bioactivity. Fitoterapia, 146, 104722. [Link]
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Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4(4), 314-322. [Link]
-
Comins, D. L., & Dehghani, A. (1992). N-Acyldihydropyridones as Chiral Synthons for Alkaloids. A Synthesis of (–)-Laudanosine and (–)-Xylopinine. Tetrahedron Letters, 33(42), 6299-6302. [Link]
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"6-Bromo-2-methylisoindolin-1-one" derivatization for biological screening
Application Notes & Protocols
Topic: 6-Bromo-2-methylisoindolin-1-one: Strategic Derivatization and Biological Screening for Novel Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This document provides a comprehensive guide for the strategic derivatization of this compound, a versatile starting material, to generate a chemically diverse library of novel compounds. We present detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, which serve as powerful tools for introducing molecular diversity. Furthermore, we outline a systematic biological screening cascade, including protocols for high-throughput cytotoxicity screening and target-specific enzyme inhibition assays, designed to identify and validate promising lead compounds for therapeutic development.
Introduction: The Isoindolinone Scaffold and the Strategic Value of this compound
Isoindolinone derivatives have garnered significant attention in drug discovery for their broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and enzyme inhibitory effects.[1] Notably, this scaffold is central to a number of potent Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, which are critical targets in oncology and other therapeutic areas.[3][4][5][6]
This compound (CAS No. 1254319-51-1) is an ideal starting reagent for building a discovery library. Its structure combines the core isoindolinone pharmacophore with a strategically placed bromine atom on the aromatic ring. This aryl bromide serves as a versatile chemical handle for modern cross-coupling reactions, enabling the systematic and efficient introduction of a wide array of functional groups. This process of derivatization is crucial for exploring the Structure-Activity Relationship (SAR) and optimizing the potency, selectivity, and pharmacokinetic properties of new chemical entities.
This guide details the rationale and methodology for derivatizing this key building block and outlines a subsequent screening workflow to identify biologically active molecules.
Derivatization Strategy: Leveraging Palladium Catalysis
The bromine atom at the 6-position is perfectly suited for palladium-catalyzed cross-coupling reactions. These reactions are foundational in contemporary organic synthesis due to their reliability, functional group tolerance, and broad substrate scope.[7][8] We will focus on two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This dual approach allows for the creation of two distinct sub-libraries with diverse physicochemical properties from a single starting material.
Caption: Overall workflow from derivatization to hit identification.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[8][9]
Causality: This protocol uses a palladium catalyst [Pd(dppf)Cl2] where the dppf ligand provides the necessary stability and electron-richness to the palladium center to facilitate the catalytic cycle.[10] A base (e.g., K2CO3 or Cs2CO3) is essential for activating the boronic acid, forming a more nucleophilic boronate species, which is required for the key transmetalation step.[9][11] The solvent system (e.g., dioxane/water) is chosen to solubilize both the organic and inorganic reagents.
Experimental Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired aryl- or alkyl-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl2]) (0.05 eq.).
-
Add anhydrous 1,4-dioxane and water in a 4:1 ratio (to a concentration of ~0.1 M with respect to the starting bromide).
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
| Boronic Acid (R-B(OH)₂) Input | Resulting Product Structure (at C6) | Potential Biological Relevance |
| Phenylboronic acid | Phenyl | Core structure for biaryl compounds |
| 4-Fluorophenylboronic acid | 4-Fluorophenyl | Introduction of fluorine can improve metabolic stability and binding affinity |
| Pyridine-3-boronic acid | 3-Pyridyl | Adds a basic nitrogen for H-bonding and improved solubility |
| Methylboronic acid | Methyl | Simple alkyl group to probe steric effects |
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[7][12]
Causality: This reaction requires a palladium catalyst and a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the challenging C-N reductive elimination step.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[13][14] Anhydrous, aprotic solvents like toluene or dioxane are critical as water can interfere with the catalyst and base.
Experimental Protocol:
-
To a dry, oven-baked reaction vessel, add this compound (1.0 eq.) and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd2(dba)3, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.08 eq.).
-
Add the desired primary or secondary amine (1.2 eq.).
-
Add anhydrous toluene (to a concentration of ~0.1 M with respect to the starting bromide).
-
Seal the vessel and heat to 100-110 °C with vigorous stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Amine (R-NH₂) Input | Resulting Product Structure (at C6) | Potential Biological Relevance |
| Aniline | Phenylamino | Core structure for diaryl amines |
| Morpholine | Morpholinyl | Introduces a common heterocyclic motif to improve solubility and ADME properties |
| Piperazine | Piperazinyl | Provides a site for further derivatization or salt formation |
| Methylamine | Methylamino | Simple secondary amine to explore SAR |
Biological Screening Strategy & Protocols
Once a library of derivatives is synthesized and characterized, a systematic screening process is required to identify compounds with desired biological activity.[1] A typical cascade involves a broad primary screen to identify "hits," followed by more specific secondary assays to validate and characterize these hits.[15][16]
Caption: A typical high-throughput screening cascade.
Protocol: Primary Screen - Cell-Based Cytotoxicity Assay (Resazurin)
This assay measures the metabolic activity of living cells and is a robust method for high-throughput screening to identify compounds that are cytotoxic to cancer cells.[1]
Experimental Protocol:
-
Cell Plating: Seed a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer) into 384-well clear-bottom plates at a pre-determined optimal density (e.g., 2,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare stock solutions of the synthesized derivatives in DMSO. Using an automated liquid handler, perform serial dilutions and add the compounds to the cell plates to achieve a final screening concentration (e.g., 10 µM). Include vehicle (DMSO) and positive (e.g., a known cytotoxic agent) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Development: Add a sterile resazurin solution to each well to a final concentration of ~44 µM. Incubate for another 2-4 hours.
-
Detection: Measure the fluorescence of the resorufin product using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle (DMSO) control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".
Protocol: Secondary Screen - Biochemical PARP-1 Inhibition Assay
For hits identified in the primary screen, a target-specific assay is crucial to confirm the mechanism of action. Given the known activity of isoindolinones, a PARP1 inhibition assay is a logical secondary screen.[3][4]
Causality: PARP-1 is an enzyme that uses NAD+ as a substrate to catalyze the poly(ADP-ribosyl)ation of proteins involved in DNA repair.[3] This assay measures the inhibition of this enzymatic activity.
Experimental Protocol (Fluorogenic Assay):
-
Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, and NAD+.
-
Compound Plating: In a 384-well black plate, add serially diluted hit compounds (typically from 10 µM to low nM concentrations).
-
Enzyme Addition: To each well, add the PARP1 enzyme and activated DNA. Incubate for 10-15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add NAD+ to all wells to start the enzymatic reaction. Incubate for 60 minutes at 37°C.
-
Development: Stop the reaction by adding a developing solution that contains an enzyme that digests the poly(ADP-ribose) chains, releasing a fluorescent product. Incubate for 15-30 minutes.
-
Detection and Analysis: Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm). [1]Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
| Derivative ID | R-Group at C6 | Primary Screen (% Viability @ 10µM) | Secondary Screen (PARP1 IC50, nM) |
| ISO-001 | Phenyl | 85.2 | >10,000 |
| ISO-002 | 4-Fluorophenyl | 45.1 | 850 |
| ISO-003 | Morpholinyl | 92.5 | >10,000 |
| ISO-004 | 4-Aminophenyl | 12.3 | 27 |
Hypothetical data for illustrative purposes.
Conclusion
This compound is a high-value starting material for the creation of diverse chemical libraries targeting key biological pathways. The palladium-catalyzed derivatization protocols provided herein are robust and versatile, enabling extensive exploration of the chemical space around the privileged isoindolinone core. By coupling these synthetic strategies with a systematic biological screening cascade, researchers can efficiently identify and validate novel, potent compounds for further optimization in drug discovery programs.
References
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- (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
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- (2025).
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- (2025).
- (2014). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. PubMed.
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- (2023). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry (RSC Publishing).
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- (2014). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
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- PubChem. 6-Bromo-3-methylisoindolin-1-one | C9H8BrNO | CID 18401803.
- Google Patents. (2015). CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.
- YouTube. (2012).
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- Atlanchim Pharma.
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The Strategic Deployment of 6-Bromo-2-methylisoindolin-1-one in the Synthesis of Potent PARP Inhibitors
Introduction: The Isoindolinone Scaffold as a Privileged Structure in Oncology
In the landscape of modern medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," have emerged as cornerstones for the development of novel therapeutics. These structures exhibit the remarkable ability to bind to multiple biological targets with high affinity, offering a versatile platform for drug discovery. The isoindolinone core is a prominent member of this class, found in a range of natural products and synthetic compounds with diverse biological activities.[1] While initially explored across various therapeutic areas, the isoindolinone scaffold has proven particularly fruitful in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR).[2][3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 6-Bromo-2-methylisoindolin-1-one , a key building block for the synthesis of a new generation of potent and selective PARP inhibitors. We will delve into the rationale behind its use, provide a detailed, field-proven synthetic protocol, and explore the mechanism of action of the resulting inhibitors within the context of cancer therapy.
Physicochemical Properties and Strategic Advantages of this compound
The utility of this compound as a synthetic intermediate is rooted in its distinct structural and electronic features. Its properties make it an ideal starting point for the construction of complex molecular architectures required for potent enzyme inhibition.
| Property | Value | Source |
| CAS Number | 1254319-51-1 | [4] |
| Molecular Formula | C₉H₈BrNO | [4] |
| Molecular Weight | 226.07 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically >97% | |
| Storage | Sealed in dry, room temperature |
The key to its synthetic versatility lies in the strategic placement of the bromine atom at the C-6 position. This aryl bromide serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This reaction allows for the precise and efficient introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for establishing the specific interactions with the PARP enzyme's active site that dictate inhibitor potency and selectivity. The N-methyl group provides steric bulk and influences the molecule's solubility and pharmacokinetic properties.
The Target: PARP Enzymes and the Principle of Synthetic Lethality
PARP enzymes, particularly PARP-1, are central players in the cellular response to DNA damage.[2] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins.[8] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[9]
In normal, healthy cells, if the BER pathway is inhibited, the resulting SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway during DNA replication. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[10] This creates a critical vulnerability. When PARP is inhibited in these HR-deficient cancer cells, SSBs are not efficiently repaired by BER. During replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). Since the HR pathway is also non-functional, the cell is unable to repair these DSBs, leading to genomic instability and ultimately, cell death. This concept, where the inhibition of two different DNA repair pathways is lethal to the cell, but inhibition of either one alone is not, is known as synthetic lethality .[10] This provides a powerful therapeutic window to selectively kill cancer cells while sparing normal, healthy cells.
Experimental Protocol: Synthesis of a Representative PARP Inhibitor via Suzuki-Miyaura Coupling
This section provides a detailed, representative protocol for the synthesis of a bi-aryl isoindolinone-based PARP inhibitor, a structural motif common in potent inhibitors like Talazoparib and its analogs.[9][11] The key transformation is a Suzuki-Miyaura cross-coupling reaction to functionalize the C-6 position of this compound.
Disclaimer: This protocol is for research purposes only and should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1254319-51-1 | 226.07 | 1.0 | 1.0 |
| Arylboronic Acid or Ester | Varies | Varies | 1.2 - 1.5 | 1.2 - 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | 4 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 1 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv.). Then, add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The use of a biphasic solvent system is common in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.[12]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-methylisoindolin-1-one product.
Conclusion and Future Perspectives
This compound stands out as a strategically vital building block in the synthesis of next-generation PARP inhibitors. Its inherent chemical properties, particularly the reactive aryl bromide handle, allow for the efficient construction of complex, biologically active molecules through robust and scalable methods like the Suzuki-Miyaura coupling. The resulting isoindolinone-based inhibitors leverage the principle of synthetic lethality, offering a targeted and effective therapeutic strategy for cancers with deficiencies in the homologous recombination DNA repair pathway. As our understanding of the nuances of the DNA damage response deepens, the versatility of the isoindolinone scaffold, accessed through key intermediates like this compound, will undoubtedly continue to fuel the discovery of novel and more selective anticancer agents.
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Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Medicinal Chemistry Letters. Retrieved January 6, 2026, from [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
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Multiple functions of PARP1 in the repair of DNA double strand breaks. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Publications. Retrieved January 6, 2026, from [Link]
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Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
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Talazoparib, BMN 673. (2016). New Drug Approvals. Retrieved January 6, 2026, from [Link]
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This compound. (n.d.). Appchem. Retrieved January 6, 2026, from [Link]
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Synthesis of talazoparib and its derivatives and radiosynthesis of... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). PubMed Central. Retrieved January 6, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
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Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2021). PubMed. Retrieved January 6, 2026, from [Link]
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Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2021). Semantic Scholar. Retrieved January 6, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 6, 2026, from [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Application Notes & Protocols: 6-Bromo-2-methylisoindolin-1-one as a Versatile Scaffold for Novel Anti-inflammatory Agents
Abstract
Chronic inflammation is a significant contributor to a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB (nuclear factor κ-light-chain-enhancer of activated B cells) is a key mediator in the inflammatory response, making it a prime target for therapeutic intervention.[1] Isoindolinone derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[2] This document provides a comprehensive guide for researchers and drug development professionals on utilizing 6-Bromo-2-methylisoindolin-1-one as a core scaffold for the discovery and development of novel anti-inflammatory agents. We present a structured workflow, from initial in vitro screening to mechanistic elucidation and lead optimization, grounded in established pharmacological principles and methodologies.
Introduction: The Therapeutic Potential of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, present in various biologically active compounds.[2] The N-substituted phthalimide fragment, a related structure, is found in drugs like thalidomide, known for its immunomodulatory and anti-inflammatory effects.[2] Recent studies have highlighted that derivatives of isoindoline-1,3-dione possess significant anti-inflammatory and analgesic properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine production.[3][4]
The specific scaffold, This compound , offers several strategic advantages for medicinal chemistry exploration:
-
Structural Rigidity: The bicyclic system provides a constrained conformation, which can lead to higher binding affinity and selectivity for target proteins.
-
Synthetic Tractability: The isoindolinone core is amenable to chemical modification at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).
-
The Role of Bromine Substitution: Halogenation, particularly with bromine, can enhance the biological activity of small molecules. Studies on brominated indoles have shown that the position of the bromine atom significantly influences anti-inflammatory potency, with 6-bromo substitution being favorable in some cases.[5][6]
This guide will outline a strategic approach to leverage these features, starting with the synthesis of a diverse library of derivatives and progressing through a tiered screening cascade to identify and characterize promising anti-inflammatory candidates.
Experimental Workflow: A Step-by-Step Guide
A logical and efficient workflow is critical for the successful identification of lead compounds. The proposed workflow is designed to progressively increase in complexity, starting with high-throughput in vitro assays and moving towards more detailed mechanistic and cell-based studies for promising hits.
Caption: A tiered workflow for identifying anti-inflammatory agents.
Protocols: Detailed Methodologies
Protocol 1: Synthesis of this compound Derivatives
The synthetic accessibility of the scaffold is paramount. While the precise synthesis of "this compound" is proprietary to suppliers like Ambeed, Inc., a general approach for creating a library of derivatives can be conceptualized based on known isoindolinone chemistry. The primary point for diversification is the aromatic ring, where further substitutions can be introduced, and the N-methyl group, which can be varied to explore different alkyl or aryl substituents.
Rationale: Creating a library with diverse chemical functionalities is essential for exploring the structure-activity relationship (SAR) and identifying key pharmacophoric features required for potent anti-inflammatory activity.
Protocol 2: Primary Screening - COX-1 and COX-2 Inhibition Assays
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[7][8] Therefore, a primary screen to assess the inhibitory activity of the synthesized compounds against COX-1 and COX-2 is a logical starting point.
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-1 and COX-2 enzymes. The amount of prostaglandin produced is quantified, typically using an ELISA-based method.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Serially dilute in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and heme (cofactor) in the appropriate assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and test compound or vehicle control (DMSO).
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
Detection:
-
Neutralize the reaction mixture.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Data Interpretation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Lead Candidate 1 | 25 | 0.5 | 50 |
| Lead Candidate 2 | 5 | 10 | 0.5 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Ibuprofen (Control) | 15 | 35 | 0.43 |
-
A higher selectivity index indicates greater selectivity for COX-2, which is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.[9]
Protocol 3: Cell-Based Secondary Screening - Nitric Oxide and Cytokine Production in Macrophages
Compounds showing promising activity in the primary screen should be advanced to cell-based assays to confirm their anti-inflammatory potential in a more physiologically relevant context.[10] Murine macrophage cell lines, such as RAW 264.7, are widely used for this purpose. Inflammation is induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Principle: Activated macrophages produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α).[5] This protocol measures the ability of test compounds to suppress the production of these mediators.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the unstimulated control).
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent A and B.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
-
TNF-α Measurement (ELISA):
-
Use a commercial mouse TNF-α ELISA kit to quantify the concentration of TNF-α in the cell culture supernatant, following the manufacturer's protocol.
-
-
Cell Viability Assay (MTT or PrestoBlue):
-
Perform a cell viability assay on the remaining cells to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
-
Data Interpretation: A dose-dependent reduction in NO and TNF-α production, without significant cytotoxicity, indicates that the compound has anti-inflammatory activity in a cellular context.
Protocol 4: Mechanism of Action - NF-κB Nuclear Translocation
As NF-κB is a central regulator of inflammation, directly assessing its activation is a crucial step in understanding the mechanism of action of lead compounds.[11][12]
Caption: The canonical NF-κB signaling pathway.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[11] Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11] This protocol uses high-content imaging to visualize and quantify the nuclear translocation of NF-κB.
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 cells on 96-well imaging plates.
-
Compound Treatment and Stimulation: Pre-treat the cells with test compounds, followed by stimulation with LPS for a shorter duration (e.g., 30-60 minutes).
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the fluorescence intensity of the NF-κB p65 antibody in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of NF-κB translocation.
-
Data Interpretation: A significant decrease in the nuclear-to-cytoplasmic ratio of NF-κB p65 fluorescence in compound-treated cells compared to LPS-stimulated controls confirms that the compound inhibits a key inflammatory signaling pathway.
Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the above assays will enable the elucidation of the SAR for the this compound scaffold. Key considerations for lead optimization include:
-
Potency: Systematically modify the scaffold to enhance inhibitory activity against the desired target (e.g., COX-2 or a specific kinase in the NF-κB pathway).
-
Selectivity: Fine-tune the structure to maximize selectivity for the target of interest and minimize off-target effects.
-
Pharmacokinetic Properties: Optimize for drug-like properties, including solubility, metabolic stability, and cell permeability.
For promising lead compounds with a confirmed mechanism of action, in vivo efficacy studies, such as the carrageenan-induced paw edema model in rodents, are the next logical step to evaluate anti-inflammatory activity in a whole organism.[13][14]
Conclusion
The This compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Its structural features and synthetic tractability make it an attractive candidate for medicinal chemistry campaigns. By employing the systematic, multi-tiered approach outlined in these application notes—from broad primary screening to detailed mechanistic studies—researchers can efficiently identify and optimize potent and selective anti-inflammatory compounds derived from this versatile core structure.
References
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Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37–52. [Link]
- Roberti, A., et al. (n.d.).
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Roberti, A., Chaffey, L. E., & Greaves, D. R. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 23(19), 11882. [Link]
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Schroecksnadel, K., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Drug Discovery Today, 17(1-2), 85-91. [Link]
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Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(2), 645. [Link]
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Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate. [Link]
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Sakat, S. S., et al. (2014). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Unknown Author. (2015). Screening models for inflammatory drugs. Slideshare. [Link]
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Al-Harbi, N. O., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International Immunopharmacology, 14(3), 256-263. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Xu, G. (Ed.). (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. [Link]
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Al-Omary, F. A. M., et al. (2017). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 10, S215-S221. [Link]
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Kurdyumova, E. V., et al. (2021). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Drug development & registration. [Link]
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Unknown Author. (2025). Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Molecular Diversity. [Link]
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Stilinović, N., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(19), 6614. [Link]
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Esmaeelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136. [Link]
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Esmaeelian, B., et al. (n.d.). Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc. Southern Cross University. [Link]
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Esmaeelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. ResearchGate. [Link]
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Al-Harbi, N. O., et al. (2013). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Journal of Toxicology, 2013, 469121. [Link]
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Osarumwense, P. O. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Chemistry. [Link]
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Osarumwense, P. O. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Chemistry. [Link]
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Chaluvaraju, K. C., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Bioinorganic Chemistry and Applications, 2013, 614783. [Link]
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Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]
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Rinaldi, L., et al. (1995). Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives. Il Farmaco, 50(5), 341-346. [Link]
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Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Medicine, 104(3, Supplement 1), 2S-8S. [Link]
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Šafranko, S. M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S2), 1-13. [Link]
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Carabellese, A., et al. (1993). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Pharmacological Research, 27(4), 349-358. [Link]
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D'Acquisto, F., & Parente, L. (2002). Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs. ResearchGate. [Link]
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Application Notes and Protocols for 6-Bromo-2-methylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 6-Bromo-2-methylisoindolin-1-one
This compound is a halogenated heterocyclic compound that serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its isoindolinone core is a privileged scaffold found in numerous biologically active molecules and functional materials. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The N-methyl group modifies the compound's solubility, reactivity, and metabolic stability compared to its unsubstituted parent.
These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound for research and development applications.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is foundational to its safe handling. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1254319-51-1 | [1][2][3] |
| Molecular Formula | C₉H₈BrNO | [2][3] |
| Molecular Weight | 226.07 g/mol | [1][2] |
| Physical Form | Solid | [1][3] |
| Purity | Typically >97% | [1][2][3] |
| Storage Temperature | Room Temperature (in a dry environment) | [1] |
GHS Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table outlines its GHS classification and the corresponding precautionary measures.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1] |
Causality Behind the Hazards
-
Skin and Eye Irritation: Like many halogenated organic compounds, this compound can interact with moisture on the skin and in the eyes to form irritating byproducts. Prolonged contact can lead to inflammation, redness, and discomfort.
-
Respiratory Irritation: As a fine solid powder, the compound can be easily aerosolized. Inhalation of these fine particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing. | Protects against airborne powder and accidental splashes, preventing serious eye irritation. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | A flame-retardant lab coat or a disposable gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working with the powder outside of a certified chemical fume hood or if there is a risk of aerosol generation. | Prevents inhalation of the powder, which can cause respiratory tract irritation. |
Safe Handling and Experimental Workflow
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that an operational eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in Section 3.
-
Prepare all necessary equipment (spatulas, glassware, solvents) within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Carefully weigh the solid compound, avoiding the generation of dust.
-
If transferring the solid, use a spatula and gently tap it to release the powder. Avoid pouring, which can create airborne particles.
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
All manipulations of the compound or its solutions should be performed within the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and then soap and water.
-
Remove PPE in a manner that avoids contaminating your skin or clothing. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage and Stability
Proper storage is essential to maintain the compound's purity and prevent degradation.
-
Storage Conditions: Store this compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, as they may react with the isoindolinone core.
-
Rationale for Storage Conditions:
-
A tightly sealed container prevents the absorption of moisture, which could lead to hydrolysis or other degradation pathways.
-
Storing in a dry environment further minimizes the risk of water-mediated decomposition.
-
Room temperature storage is sufficient for this compound, as indicated by supplier data.
-
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Response
-
Small Spills:
-
Ensure the area is well-ventilated and that all personnel are wearing appropriate PPE.
-
Gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
Prevent the spill from entering drains or waterways.
-
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Dispose of unused or waste compound and its solutions as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
This compound is a valuable research chemical. By understanding its hazard profile and adhering to the rigorous handling, storage, and disposal protocols outlined in these application notes, researchers can safely incorporate this compound into their synthetic workflows, paving the way for new discoveries in drug development and materials science.
References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
Chemcia Scientific, LLC. (n.d.). 6-Bromo-2-methyl-2,3-dihydro-isoindol-1-one. Retrieved from [Link]
Sources
Application Notes & Protocols for 6-Bromo-2-methylisoindolin-1-one: A Key Intermediate in PARP Inhibitor Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
6-Bromo-2-methylisoindolin-1-one is a substituted heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its isoindolinone core is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple biological targets. Recent research has highlighted the potential of isoindolinone derivatives as potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes are critical components of the DNA damage response (DDR), and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2]
The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allows for competitive inhibition at the enzyme's catalytic site.[1] This makes isoindolinone-based compounds promising candidates for developing next-generation PARP inhibitors. Furthermore, these derivatives have shown potential for enhanced blood-brain barrier (BBB) permeability, opening therapeutic avenues for challenging central nervous system (CNS) cancers.[1]
This guide provides a comprehensive overview of the safety, handling, and application of this compound. It is designed to equip researchers with the necessary technical information and a detailed protocol for its use in synthetic chemistry, specifically focusing on its elaboration into more complex molecules for drug discovery programs.
Section 1: Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for calculating molar equivalents in reactions, understanding its physical state, and ensuring proper storage conditions.
| Property | Value | Source(s) |
| CAS Number | 1254319-51-1 | [3][4][5] |
| Molecular Formula | C₉H₈BrNO | [3][4][5][6] |
| Molecular Weight | 226.07 g/mol | [3] |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [3][4] |
| Storage | Sealed in dry, room temperature conditions. | [4] |
Section 2: Comprehensive Safety & Handling Protocol
This compound is a chemical reagent that requires careful handling to minimize risk to laboratory personnel. Adherence to established safety protocols is paramount. The compound is classified with the signal word "Warning" and is associated with specific hazard statements.[7]
2.1 Hazard Identification and GHS Classification
According to supplier safety data, this compound is classified as follows:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
These classifications necessitate the use of appropriate personal protective equipment (PPE) and engineering controls to prevent exposure.
Table 2.1: Summary of Safety Data Sheet (SDS) Information
| Category | Recommendation | Precautionary Statements |
| General Handling | Wash hands and any exposed skin thoroughly after handling.[8][9] Avoid breathing dust, fumes, or vapors.[7] Use only in a well-ventilated area, preferably a chemical fume hood.[7] | P261, P264, P271 |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), protective clothing, and safety goggles with side-shields or a face shield.[7][8] | P280 |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8] | P305+P351+P338 |
| Skin Contact | IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[7] | P302+P352, P332+P317, P362+P364 |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][8] | P304+P340, P319 |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[7] Store locked up.[7] Recommended storage is at room temperature, sealed in a dry environment. | P403+P233, P405 |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8] | P501 |
2.2 Safety Workflow and Decision Process
The following diagram outlines the standard decision-making process for handling chemical reagents like this compound.
Caption: Decision tree for safe handling of chemical reagents.
Section 3: Application in Drug Discovery - Synthesis of PARP Inhibitors
The primary application of this compound in contemporary drug discovery is as a synthetic intermediate for PARP inhibitors.
3.1 The Role of PARP in Cancer Therapy
PARP-1 is a nuclear enzyme that plays a crucial role in repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][10] In healthy cells, if SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway.
However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inhibition of PARP prevents the initial SSB repair. The resulting DSBs cannot be efficiently repaired due to the faulty HR system, leading to catastrophic genomic instability and cell death. This concept, where a deficiency in two different genes or pathways simultaneously results in cell death while a deficiency in only one does not, is known as "synthetic lethality."[2][10] This targeted approach allows for the selective killing of cancer cells while sparing normal, healthy cells.
3.2 The Isoindolinone Scaffold as a PARP Pharmacophore
The design of most PARP inhibitors is based on mimicking the nicotinamide moiety of NAD+, which binds to the enzyme's catalytic domain.[2] The isoindolinone scaffold of this compound serves as an excellent bioisostere for this nicotinamide portion. The bromine atom at the 6-position provides a chemically reactive site, or "handle," that allows for the strategic elaboration of the molecule. Using modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, researchers can attach various chemical groups to this position to optimize the compound's potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).
Caption: Mechanism of synthetic lethality via PARP inhibition.
Section 4: Experimental Protocol - Palladium-Catalyzed Cross-Coupling
The following protocol details a general procedure for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a C-C bond between the C6-position of the isoindolinone core and an aryl or heteroaryl boronic acid/ester. This is a crucial step in building the complex molecular architectures required for potent PARP inhibition.
Protocol 4.1: Suzuki-Miyaura Coupling for C-C Bond Formation
Causality: This protocol is designed to be robust and versatile. The choice of a palladium catalyst like Pd(dppf)Cl₂ is based on its broad functional group tolerance and effectiveness for coupling aryl bromides. A weak inorganic base like potassium carbonate is used to facilitate the transmetalation step without causing hydrolysis of sensitive functional groups on the coupling partners. The dioxane/water solvent system ensures the solubility of both organic and inorganic reagents.
Materials and Reagents:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature control
-
Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired boronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degassing: Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting material (this compound) indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Sources
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2-methyl-2,3-dihydro-isoindol-1-one-Information-Chemcia Scientific, LLC. [chemcia.com]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. appchemical.com [appchemical.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
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- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 6-Bromo-2-methylisoindolin-1-one
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] The introduction of a bromine atom, a common halogen in pharmacologically active molecules, can significantly modulate a compound's physicochemical and biological properties, including its anticancer potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-2-methylisoindolin-1-one in a suite of assays to characterize its anticancer activity.
While the specific mechanism of this compound is under investigation, its structural elements are suggestive of a potential role as a PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP enzymes are crucial for DNA single-strand break repair.[2][3] In cancer cells with compromised DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2][4] PARP inhibitors have thus emerged as a significant class of targeted cancer therapies.[5][6]
These application notes will therefore focus on protocols to:
-
Determine the cytotoxic and cytostatic effects of the compound on cancer cell lines.
-
Elucidate the underlying mechanisms of cell death, specifically apoptosis.
-
Investigate the compound's impact on cell cycle progression.
This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.
I. Preliminary Assessment: In Vitro Cytotoxicity Screening
The initial step in evaluating a potential anticancer agent is to determine its effect on cell viability and proliferation. Two robust and widely used colorimetric assays for this purpose are the MTT and SRB assays.
A. MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.
Detailed Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with medium only as a blank control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.[7]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve of % Viability versus compound concentration.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
B. Sulforhodamine B (SRB) Assay: Measuring Cellular Protein Content
The SRB assay is a cell density-based assay that relies on the binding of the aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under acidic conditions.[9][10] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[11] This assay is less susceptible to interference from compounds that affect cellular metabolism.
Detailed Experimental Protocol: SRB Assay
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[10]
-
Incubate at 4°C for at least 1 hour.
-
-
Washing and Staining:
-
Remove the TCA and wash the plates 3-4 times with water.
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
-
Removal of Unbound Dye:
-
Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10]
-
Allow the plates to air-dry.
-
-
Dye Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 540-565 nm.[10]
-
Data Analysis and Interpretation
The percentage of cell growth inhibition is calculated, and the IC₅₀ value is determined in a similar manner to the MTT assay.
| Assay Parameter | MTT Assay | SRB Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Staining of total cellular protein |
| Endpoint | Formazan crystal formation | Bound dye |
| Measurement | Absorbance (~570 nm) | Absorbance (~540-565 nm) |
| Indication | Metabolic activity / Viability | Cell number / Biomass |
| Advantages | Widely used, sensitive | Less interference, stable endpoint |
| References | [7],, | [9],[10],[11] |
| Table 1: Comparison of MTT and SRB cytotoxicity assays. |
II. Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Once cytotoxicity is established, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7]
A. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[12] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Detailed Experimental Protocol: Annexin V/PI Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge.[15]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells immediately by flow cytometry.
-
Data Analysis and Interpretation
The flow cytometry data will be displayed in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells[14]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells[14]
-
Upper-Left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment indicates the induction of apoptosis.
Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis signaling pathway.
B. Cell Cycle Analysis by Propidium Iodide Staining
Anticancer agents can exert their effects by causing cell cycle arrest at specific phases, preventing cancer cells from proliferating.[16] Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[17]
Detailed Experimental Protocol: Cell Cycle Analysis
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]
-
Resuspend the cell pellet in PI staining solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data on a linear scale.[17]
-
Data Analysis and Interpretation
The resulting DNA content histogram will show distinct peaks:
-
G0/G1 phase: A peak representing cells with 2N DNA content.
-
S phase: A region between the G0/G1 and G2/M peaks, representing cells undergoing DNA synthesis.
-
G2/M phase: A peak representing cells with 4N DNA content.[16]
By analyzing the percentage of cells in each phase, one can determine if the compound induces cell cycle arrest. For example, an accumulation of cells in the G2/M phase would suggest a G2/M arrest.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
III. Conclusion and Future Directions
This document outlines a systematic approach to evaluate the anticancer properties of this compound. By employing these standardized and robust assays, researchers can obtain critical data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle.
Should the data from these assays suggest potent and selective anticancer activity, particularly in cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutant lines), further investigation into its specific molecular target would be warranted. Direct enzymatic assays for PARP inhibition, Western blotting for DNA damage markers (e.g., γH2AX), and in vivo studies using xenograft models would be logical next steps in the preclinical development of this compound as a novel therapeutic agent.
References
-
Agarwal, S., & D'Andrea, A. D. (2012). PARP inhibitors: its role in treatment of cancer. Journal of Hematology & Oncology, 5(1), 1-9. [Link]
-
Cancer Research UK. PARP inhibitors. [Link]
-
Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). [Link]
-
MD Anderson Cancer Center. (2024). What are PARP inhibitors?[Link]
-
Cleveland Clinic. (2022). PARP Inhibitors. [Link]
-
Park, H. R., et al. (2014). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, 69(1), 7-8. [Link]
-
Czarniecki, P., et al. (2021). PARP Inhibitors in Cancer Diagnosis and Therapy. Cancers, 13(6), 1339. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
-
ResearchGate. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. [Link]
-
Sharma, V., et al. (2018). Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin-1-One Library. Medicinal Chemistry, 14(6), 613-628. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
-
Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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University of Rochester Medical Center. Cell Cycle Tutorial Contents. [Link]
-
G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]
-
Kumar, R. S., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology, 1640, 93-98. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
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Al-Warhi, T., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087-1098. [Link]
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Canvax Biotech. (2023). SRB Cytotoxicity Assay. [Link]
-
Tiaris Biosciences. SRB Cytotoxicity Assay Kit. [Link]
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Semantic Scholar. Synthesis and anticancer activity evaluation of new isoindole analogues. [Link]
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Husain, A., et al. (2014). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Experimental oncology, 36(2), 80-84. [Link]
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Al-Tel, T. H., et al. (2011). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. European journal of medicinal chemistry, 46(9), 3851-3857. [Link]
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Fesharaki, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific reports, 14(1), 15688. [Link]
-
PubChem. 6-Bromo-3-methylisoindolin-1-one. [Link]
-
ResearchGate. In–Vitro Anticancer and Antibacterial Activities of Brominated Indeno[1,2‐b]qinoline Amines Supported with Molecular Docking and MCDM. [Link]
-
MDPI. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. [Link]
-
MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
European Open Science. PARP Inhibitor for Ovarian Cancer Therapy. [Link]
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Li, H., et al. (2020). Molecular mechanism of PARP inhibitor resistance. Molecular cancer, 19(1), 1-11. [Link]
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PubChem. 6-Bromo-2,3-dihydro-1H-isoindol-1-one. [Link]
-
MDPI. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]
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- 1. Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. PARP Inhibitors in Cancer Diagnosis and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
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- 13. Annexin V-FITC Kit Protocol [hellobio.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanocellect.com [nanocellect.com]
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Troubleshooting & Optimization
Troubleshooting "6-Bromo-2-methylisoindolin-1-one" synthesis side reactions
Welcome to the technical support center for the synthesis of 6-Bromo-2-methylisoindolin-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important intermediate in their synthetic endeavors. As a key structural motif in various pharmacologically active compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors, a robust and reproducible synthesis is paramount.[1][2]
This document provides in-depth troubleshooting advice, addressing common side reactions and purification challenges through a practical question-and-answer format. Our goal is to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to resolve issues effectively.
Section 1: Overview of the Synthetic Workflow
The most common and reliable synthetic route to this compound proceeds via a two-step sequence starting from methyl 5-bromo-2-methylbenzoate. The general workflow involves:
-
Radical-initiated Benzylic Bromination: The methyl group on the aromatic ring is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator.
-
Nucleophilic Substitution and Cyclization: The resulting benzylic bromide is then reacted with methylamine, which acts as a nucleophile to displace the bromide and subsequently cyclize to form the desired lactam.
This process is outlined in the workflow diagram below.
Sources
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-methylisoindolin-1-one
An advanced technical support guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis and optimization of 6-Bromo-2-methylisoindolin-1-one. This guide is structured to provide direct, actionable advice to troubleshoot common experimental challenges and answer frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize your reaction with a deep understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield for this compound is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can stem from several stages of the synthetic process. A systematic approach is crucial for diagnosis.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Breakdown:
-
Starting Material Integrity: The most common starting material is a derivative of 2-methylbenzoic acid or phthalide. A patent describes a multi-step synthesis starting from 2-benzofuranone, which involves bromination, hydrolysis, and subsequent reactions.[1] In such sequences, incomplete bromination or the formation of regioisomers can introduce impurities that hinder the final cyclization.
-
Action: Confirm the purity of your starting material (e.g., 5-Bromo-2-(bromomethyl)benzoic acid methyl ester) by NMR and LC-MS. Ensure the bromine is at the correct position and that no significant starting material from a previous step remains.
-
-
Reagent Quality and Stoichiometry:
-
Amine Source: The cyclization step involves an intramolecular nucleophilic attack. For the synthesis of the N-methyl derivative, methylamine is the nucleophile. Using an aqueous solution of methylamine can introduce excess water, which may hydrolyze ester intermediates. Using methylamine in a solvent like THF or methanol is often preferred.
-
Base/Catalyst: In modern synthetic routes, palladium catalysts are often employed for C-H activation to form the isoindolinone core.[2][3] The efficiency of these catalysts is highly dependent on the choice of ligand and base. For instance, studies on similar intramolecular cyclizations have shown that bases like potassium acetate (KOAc) are effective.[2] Ensure the base is anhydrous and the catalyst has not degraded.
-
-
Reaction Conditions:
-
Temperature: Amidation and cyclization reactions are often temperature-sensitive. For classical methods involving ammonia or methylamine in a pressure vessel, temperatures around 90°C are common to drive the reaction to completion.[4] Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause decomposition or side reactions.
-
Inert Atmosphere: For oxygen-sensitive reactions, especially those involving palladium catalysts, maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation and degradation.[2][5]
-
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate from my product. What are the likely side products?
Identifying side products is key to mitigating their formation.
Common Side Products and Their Origins:
| Side Product | Potential Cause | Mitigation Strategy |
| Dibrominated Species | Over-bromination of the starting aromatic ring during an earlier step.[1] | Use a controlled amount of brominating agent (e.g., NBS) and monitor the reaction closely by TLC or GC-MS. |
| Uncyclized Amide Intermediate | Incomplete cyclization due to low temperature, insufficient reaction time, or a deactivated substrate. | Increase reaction temperature or time. Consider a more forcing solvent. Monitor reaction progress until the intermediate is consumed. |
| Hydrolyzed Starting Material (Carboxylic Acid) | Presence of water in the reaction mixture, especially if starting from an ester intermediate. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| N-demethylated product | Can occur in some palladium-catalyzed reactions as a side process.[6] | Optimize the ligand and reaction conditions for the specific desired C-H activation pathway.[6] |
Q3: My product seems to be degrading during column chromatography. How can I improve my purification protocol?
Product instability on silica gel can be a problem for certain heterocyclic compounds.
-
Choice of Stationary Phase: While silica gel is standard, it is acidic and can cause degradation of acid-sensitive compounds.
-
Action: Consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography. A patent for a similar compound mentions purification using C18 chromatography.[4]
-
-
Solvent System: The choice of eluent can impact product stability and separation efficiency.
-
Action: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent system to neutralize the silica gel surface and prevent degradation.
-
-
Alternative Purification Methods:
-
Recrystallization: If the product is a solid and has moderate purity (>90%), recrystallization is an excellent method to obtain high-purity material while avoiding prolonged contact with a stationary phase. A suitable solvent system can be determined using small-scale solubility tests.
-
Trituration/Sonication: For removing minor, more soluble impurities, suspending the crude product in a solvent where it is poorly soluble and sonicating can effectively wash it.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The mechanism depends heavily on the chosen synthetic route. The most direct published methods involve the cyclization of a pre-functionalized benzene ring.
Route 1: From 5-bromo-2-(bromomethyl)benzoic acid methyl ester
This is a classical and robust two-step process involving nucleophilic substitution.
Caption: Simplified mechanism for isoindolinone formation.
-
Nucleophilic Substitution: Methylamine (CH₃NH₂) acts as a nucleophile, displacing the bromine atom on the benzylic carbon of the starting material. This reaction proceeds via a mechanism that can have both Sₙ1 and Sₙ2 character.[7]
-
Intramolecular Cyclization: The nitrogen of the newly installed methylamino group then attacks the carbonyl carbon of the methyl ester. This intramolecular reaction is entropically favored and, upon heating, leads to the elimination of methanol and the formation of the stable five-membered lactam ring of the isoindolinone.[4]
Route 2: Palladium-Catalyzed C-H Activation
More modern approaches involve the direct functionalization of a C-H bond, which is an atom-economical strategy.[2][3]
-
C-H Activation: A palladium catalyst activates a C-H bond on the methyl group of an N-substituted 2-methylbenzamide.
-
Reductive Elimination: The catalyst facilitates the formation of a new carbon-nitrogen bond, cyclizing the molecule to form the isoindolinone ring.[2] This method avoids the need for pre-halogenating the methyl group.
Q2: Can you provide a reliable, step-by-step protocol for this synthesis?
The following protocol is a synthesized example based on procedures reported in the literature for similar isoindolinones.[4]
Protocol: Synthesis of this compound
Materials:
-
Methyl 5-bromo-2-(bromomethyl)benzoate
-
Methylamine solution (e.g., 2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-(bromomethyl)benzoate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Addition of Amine: Cool the solution to 0°C using an ice bath. Slowly add methylamine solution (2.0 M in THF, 2.5 eq) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65-70°C) and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and concentrate it under reduced pressure to remove the THF.
-
Workup - Extraction: Redissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
Q3: What are the key safety considerations for this reaction?
-
Halogenated Compounds: The starting materials are brominated and are irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methylamine: Methylamine is a flammable and corrosive gas/solution with a strong odor. Handle it exclusively in a fume hood.
-
Pressure: If using a sealed pressure vessel for the amination step, ensure the vessel is rated for the temperature and pressure of the reaction and do not exceed the recommended fill volume.
References
-
Abe, M., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances. Available at: [Link]
-
Abe, M., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances. Available at: [Link]
-
Li, W., et al. (2011). Synthesis of isoindolinones via palladium-catalyzed C-H activation of N-methoxybenzamides. Chemical Communications. Available at: [Link]
-
Bao, M., et al. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. PMC - NIH. Available at: [Link]
-
Catellani, M., et al. Palladium-Catalyzed Diastereoselective Synthesis of Isoindolinones. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Optimization of naphthalene‐based isoindolin‐3‐one synthesis. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2022). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry. Available at: [Link]
-
Nguyen, T., et al. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PMC - NIH. Available at: [Link]
-
ResearchGate. Optimization of the isoindoline synthesis. ResearchGate. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
- Google Patents. Isoindolinone pigments and a method of manufacturing. Google Patents.
-
ResearchGate. Photoredox‐catalyzed synthesis of substituted isoindolinones. ResearchGate. Available at: [Link]
- Google Patents. Synthesis method of 6-bromoisoindolinyl-1-one. Google Patents.
-
MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]
-
Semantic Scholar. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas. Semantic Scholar. Available at: [Link]
-
AbacipharmTech. This compound. AbacipharmTech. Available at: [Link]
-
ResearchGate. (PDF) Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ResearchGate. Available at: [Link]
-
NIH. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. Available at: [Link]
-
PubChem. 6-Bromo-3-methylisoindolin-1-one. PubChem. Available at: [Link]
-
Master Organic Chemistry. The SN1 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
Sources
- 1. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 2. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 3. Synthesis of isoindolinones via palladium-catalyzed C-H activation of N-methoxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 6-Bromo-2-methylisoindolin-1-one
Welcome to the Technical Support Center for "6-Bromo-2-methylisoindolin-1-one." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry. However, achieving high purity of this compound can be challenging due to the nature of its synthesis, which often involves the N-methylation of 6-bromoisoindolin-1-one. The presence of impurities can significantly impact the outcome of subsequent reactions and the biological activity of the final compounds. This guide will walk you through common purification hurdles and provide robust solutions to ensure the integrity of your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Persistent Impurities After Initial Work-up
Question: After performing an aqueous work-up of my reaction mixture, I still observe multiple spots on my TLC plate. What are the likely impurities and how can I remove them?
Answer: The persistence of impurities after an initial extraction is a common issue. The nature of these impurities largely depends on the synthetic route employed for the N-methylation of 6-bromoisoindolin-1-one.
Potential Impurities & Their Origins:
| Impurity | Potential Origin |
| Unreacted 6-bromoisoindolin-1-one | Incomplete N-methylation reaction. |
| Isomeric N-methylated products | If the parent isoindolinone system has other nucleophilic sites, methylation could occur at different positions. For related heterocyclic systems like 6-bromopurine, methylation is known to produce a mixture of N7 and N9 isomers.[1] |
| Over-methylated products | In some cases, methylation of other functional groups or the aromatic ring can occur, although this is less common for isoindolinones under standard conditions. |
| Byproducts from the methylating agent | Depending on the methylating agent used (e.g., methyl iodide, dimethyl sulfate), various byproducts can form. |
| Degradation products | The isoindolinone ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during work-up. |
Solutions:
-
Optimize Reaction Conditions: Ensure your N-methylation reaction goes to completion by monitoring it via TLC or LC-MS. Driving the reaction to completion will minimize the amount of starting material in your crude product.
-
Column Chromatography: This is often the most effective method for separating closely related impurities. A step-by-step protocol is provided below. For bromo-substituted heterocycles that may interact with acidic silica gel, consider adding a small amount of a basic modifier like triethylamine to the eluent to prevent streaking.[2]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for removing minor impurities and obtaining highly pure crystalline material.
Issue 2: Product "Oils Out" or Forms a Sticky Solid Instead of Crystallizing
Question: I am attempting to recrystallize my this compound, but it separates as an oil or a tacky solid. What is causing this and how can I fix it?
Answer: "Oiling out" is a common problem in recrystallization and can be caused by several factors.
Potential Causes & Solutions:
| Cause | Solution |
| High concentration of impurities | The presence of significant amounts of impurities can disrupt the crystal lattice formation. Purify the crude product first by column chromatography to remove the bulk of the impurities before attempting recrystallization. |
| Inappropriate solvent choice | The compound may be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvent systems. A good starting point is a binary solvent mixture, such as ethanol/water, or ethyl acetate/hexanes.[3][4] |
| Cooling the solution too quickly | Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of well-defined crystals. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| Residual high-boiling solvent | If a high-boiling solvent like DMF was used in the reaction, trace amounts can be difficult to remove and may inhibit crystallization. Ensure the solvent is thoroughly removed under high vacuum before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for this compound?
A1: A good starting point for silica gel column chromatography is a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. You can determine the optimal solvent system by running a TLC analysis first. The ideal solvent system will give your product an Rf value of approximately 0.3. For bromo-substituted heterocycles, which can sometimes streak on silica gel, adding 0.5-1% triethylamine to your eluent can improve peak shape.[2]
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the purity of fractions. Spot a small amount of each fraction on a TLC plate and elute with the same solvent system used for the column. Combine the fractions that contain only the pure product. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[5]
Q3: Are there any specific stability concerns I should be aware of during the purification of this compound?
A3: While isoindolinones are generally stable, the lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[6] Therefore, it is advisable to avoid prolonged exposure to harsh pH conditions during work-up and purification.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the purification of this compound by recrystallization. The optimal solvent should be determined experimentally.
-
Solvent Selection: Test the solubility of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes) to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and general workflows for the purification of this compound.
Caption: Decision tree for selecting a purification method.
Sources
Technical Support Center: Suzuki Coupling of 6-Bromo-2-methylisoindolin-1-one
Welcome to the technical support hub for the Suzuki-Miyaura coupling reaction of 6-Bromo-2-methylisoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. The content herein is curated from extensive experience and authoritative sources to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Question 1: My reaction shows low or no conversion of the starting material, this compound. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki coupling is a frequent issue stemming from several factors, primarily related to the catalyst's activity and the reaction conditions.
Probable Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active catalytic species in a Suzuki reaction is Palladium(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Insufficient reduction can halt the reaction.
-
Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. This is often facilitated by phosphine ligands, which can be oxidized, or by the homocoupling of the boronic acid.[1] If you suspect catalyst activation is the issue, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts) that generates the active Pd(0) species more efficiently.[1]
-
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. For an electron-rich aryl bromide like this compound, which can be a challenging substrate, a sufficiently electron-donating and sterically bulky ligand is often necessary to promote the oxidative addition step, which is typically the rate-determining step.[2][3]
-
Solution: Switch to a more electron-rich and bulky phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent candidates for coupling challenging substrates.[4][5] Start with a ligand screen to identify the optimal choice for your specific substrate combination.
-
-
Insufficient or Ineffective Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[4] The choice and strength of the base can significantly impact the reaction rate.
-
Solution: If you are using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[6] Ensure the base is finely powdered and dry, as its physical properties can affect its reactivity. The presence of a small amount of water is often beneficial, especially with inorganic bases, to aid in their dissolution and facilitate the formation of the active boronate.[1][7]
-
-
Low Reaction Temperature: Suzuki couplings often require elevated temperatures to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle.
-
Solution: Gradually increase the reaction temperature. A typical starting point for aryl bromides is 80-100 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.[6]
-
Question 2: I'm observing significant formation of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
Answer:
The formation of side products is a common challenge that points towards sub-optimal reaction conditions, particularly concerning the catalyst system and the presence of oxygen or water.
Probable Causes & Step-by-Step Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in the homocoupling pathway.
-
Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment. This can be achieved by bubbling the inert gas through the solvent for 15-20 minutes before adding the catalyst.[8] Using a Pd(0) source directly can also minimize the initial concentration of Pd(II).
-
-
Protodeborylation of the Boronic Acid: Boronic acids can be unstable, especially under basic conditions, and can undergo hydrolysis to the corresponding arene.[1] This is particularly true for heteroaryl boronic acids.
-
Solution: Use the boronic acid as soon as possible after purchase or preparation. If instability is a persistent issue, consider using a more stable boronic ester derivative, such as a pinacol ester (Bpin), or a trifluoroborate salt.[4][9] These derivatives often exhibit greater stability and release the boronic acid slowly under the reaction conditions, maintaining a low, steady concentration that favors the desired cross-coupling over decomposition.[9]
-
-
Dehalogenation of this compound: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[1] Potential hydride sources include certain solvents (like alcohols) or impurities.
-
Solution: Ensure you are using high-purity, anhydrous solvents. If you suspect the solvent is the issue, switch to a non-protic solvent like dioxane or toluene. Also, re-evaluate your choice of base, as some bases or their impurities can contribute to this side reaction.
-
Question 3: The reaction works, but the yield is inconsistent between batches. What factors should I investigate to improve reproducibility?
Answer:
Inconsistent yields often point to subtle variations in experimental setup and reagent quality that have a significant cumulative effect.
Probable Causes & Step-by-Step Solutions:
-
Reagent Quality: The purity of all reagents, especially the boronic acid, base, and solvent, is critical.
-
Solution: Use freshly purchased or purified reagents. Boronic acids can degrade over time, so it's advisable to use a fresh bottle or purify the existing stock. Ensure solvents are anhydrous and bases are of high purity and finely powdered for consistent reactivity.[7]
-
-
Inert Atmosphere: Incomplete removal of oxygen can lead to catalyst deactivation and side reactions, resulting in variable yields.
-
Solution: Standardize your degassing procedure. A consistent method, such as three cycles of vacuum/backfill with an inert gas or continuous bubbling for a set period, will ensure a reliably oxygen-free environment.
-
-
Stirring and Heating: In heterogeneous reaction mixtures, inefficient stirring can lead to poor mixing and localized concentration gradients, affecting the reaction rate and overall yield. Inconsistent heating can also lead to variability.
-
Solution: Use a magnetic stir bar that provides vigorous agitation. For heating, an oil bath with a temperature controller is preferable to a heating mantle for maintaining a stable and uniform temperature.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions about the Suzuki coupling of this compound.
What are the recommended starting conditions for the Suzuki coupling of this compound?
For a robust starting point, the following conditions are recommended. Note that optimization will likely be necessary for your specific boronic acid coupling partner.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or a Buchwald Precatalyst (1-2 mol%) | Pd(OAc)₂ is a cost-effective option, while precatalysts offer higher activity and reproducibility.[1] |
| Ligand | SPhos or XPhos (Ligand:Pd ratio of 2:1 to 4:1) | These bulky, electron-rich ligands are effective for challenging aryl bromides.[8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases are generally preferred to promote transmetalation.[6] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water | Aprotic solvents with a small amount of water are commonly used to dissolve both organic and inorganic reagents.[1] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation and related side reactions. |
How can I monitor the progress of my reaction?
Effective reaction monitoring is crucial for optimization and determining the reaction endpoint.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis. Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). Visualize the spots under UV light.[10]
-
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful quantitative techniques.[11] By taking small aliquots from the reaction at various time points (and quenching them), you can accurately determine the consumption of starting materials and the formation of the product.[11][12][13] This data is invaluable for kinetic studies and precise optimization.
What is the general mechanism for the Suzuki coupling reaction?
The Suzuki coupling proceeds via a catalytic cycle involving three main steps:[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the bromide. This step requires a base.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
III. Visualizing the Process
To further clarify the key concepts, the following diagrams illustrate the Suzuki catalytic cycle and a logical troubleshooting workflow.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in the Suzuki coupling.
IV. Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the reaction flask.
-
Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane (4 mL) and water (1 mL), to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
V. References
-
Current time information in Pasuruan, ID. Retrieved from
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from
-
Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Retrieved from
-
KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. Retrieved from
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from
-
Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from
-
ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. Retrieved from
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from
-
SUZUKI REACTION MONITORING. Retrieved from
-
Benchchem. Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling. Retrieved from
-
ResearchGate. (2025, August 6). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Retrieved from
-
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from
-
PMC - NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
"6-Bromo-2-methylisoindolin-1-one" unexpected NMR spectral peaks
Welcome to the technical support center for "6-Bromo-2-methylisoindolin-1-one." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected Nuclear Magnetic Resonance (NMR) spectral peaks during their experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles to help you resolve spectral ambiguities and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing more peaks in my ¹H NMR spectrum than I expected for this compound. What are the likely causes?
This is a common issue that can arise from several factors, ranging from sample purity to the inherent structural dynamics of the molecule. Here’s a breakdown of the most probable causes and how to investigate them.
Possible Cause 1: Residual Solvents or Impurities
Unexpected signals frequently originate from residual solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, hexanes) or other common laboratory contaminants.[1]
Troubleshooting Protocol:
-
Cross-reference with impurity tables: Compare the chemical shifts of the unexpected peaks with established tables of common NMR impurities.[2][3] Resources from sources like the Journal of Organic Chemistry and Sigma-Aldrich provide comprehensive lists of proton and carbon chemical shifts for numerous common solvents and reagents in various deuterated solvents.[4]
-
Review your synthesis: Scrutinize the synthetic route for potential byproducts or unreacted starting materials. For instance, if the synthesis involved the reaction of 5-bromo-2-(bromomethyl)benzoate with methylamine, you might see traces of the starting materials or related compounds.[5]
-
Purification: If impurities are suspected, re-purify your sample using column chromatography, recrystallization, or distillation.
Data Presentation: Common Impurities in ¹H NMR (CDCl₃)
| Impurity | Chemical Shift (δ) ppm | Multiplicity |
| Chloroform (residual CHCl₃) | 7.26 | Singlet (s) |
| Water (H₂O) | ~1.56 | Broad Singlet (s) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Dichloromethane (CH₂Cl₂) | 5.30 | Singlet (s) |
| Acetone | 2.17 | Singlet (s) |
| N,N-Dimethylformamide (DMF) | 8.02 (s), 2.95 (s), 2.88 (s) | Singlets |
Note: Chemical shifts can vary slightly with concentration and temperature.[3]
Possible Cause 2: Rotational Isomers (Rotamers)
The amide bond in this compound has a partial double bond character, which can restrict rotation around the C-N bond.[6] This restriction can be significant enough on the NMR timescale to result in two distinct sets of peaks for the protons near the amide, effectively showing two different conformational isomers in your sample.[7][8]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures.[7] If rotamers are present, you should observe a coalescence of the corresponding peak pairs into single, averaged signals as the temperature increases. This is because the higher thermal energy promotes faster rotation around the amide bond.[8]
-
2D NMR Spectroscopy: Techniques like 2D NOESY or ROESY can show chemical exchange cross-peaks between the signals of the two rotamers, confirming their relationship.[7]
Possible Cause 3: Tautomerism
Isoindolinone systems can potentially exist in tautomeric forms.[9][10] Although the lactam form of this compound is expected to be highly stable, the presence of a minor tautomeric form, such as a lactim, could give rise to a second set of signals. Tautomers are structural isomers that readily interconvert, often through the migration of a proton.[11][12]
Troubleshooting Protocol:
-
Solvent Study: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).[13] A change in solvent can alter the tautomeric equilibrium, leading to a change in the relative intensities of the peaks corresponding to each tautomer.[14][15]
-
Advanced NMR Experiments: In some cases, specific 2D NMR experiments can help identify tautomeric forms by revealing unique correlations.
Q2: The chemical shifts in my spectrum don't match the predicted values. Why is this happening?
Discrepancies between observed and predicted chemical shifts are common and can be attributed to several factors.
Possible Cause 1: Solvent Effects
The chemical shift of a proton is influenced by its local electronic environment, which can be affected by the surrounding solvent molecules.[16] Aromatic solvents like benzene-d₆ are known to cause significant shifts (often upfield) compared to less interactive solvents like CDCl₃ due to anisotropic effects.[14]
Troubleshooting Protocol:
-
Standardize Your Solvent: When comparing spectra, ensure you are using the same deuterated solvent as the reference data.[17]
-
Consider Solvent-Solute Interactions: If your molecule has sites for hydrogen bonding, polar solvents may cause more significant deviations from predicted values.[15]
Possible Cause 2: Concentration Effects
At high concentrations, intermolecular interactions can occur, leading to changes in chemical shifts.[17] This is particularly true for molecules that can form dimers or aggregates.
Troubleshooting Protocol:
-
Dilution Study: Acquire spectra at different concentrations. If the chemical shifts change with dilution, this suggests that concentration effects are at play. Aim for a sample concentration of 1-5 mg in 0.6-0.7 mL of solvent for ¹H NMR.[18]
Q3: My peaks are broad and poorly resolved. What can I do to improve the spectrum quality?
Broad peaks can be a sign of several issues, from sample preparation to instrument settings.[19]
Possible Cause 1: Poor Shimming
The homogeneity of the magnetic field (shimming) is crucial for obtaining sharp peaks.[20] Poor shimming will result in broad, distorted peaks.
Troubleshooting Protocol:
-
Re-shim the Spectrometer: Perform a manual or automated shimming procedure. If the problem persists, use a standard sample to check if the issue is with your sample or the instrument.[20]
Possible Cause 2: Presence of Paramagnetic Impurities
Even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.
Troubleshooting Protocol:
-
Degas the Sample: If you suspect dissolved oxygen, bubble an inert gas like nitrogen or argon through your sample solution before acquiring the spectrum.
-
Filter the Sample: To remove particulate matter, filter your NMR sample through a small plug of glass wool or a syringe filter directly into the NMR tube.[18]
Possible Cause 3: Low Solubility or Aggregation
If your compound is not fully dissolved or is aggregating in solution, you will observe broad peaks.
Troubleshooting Protocol:
-
Check Solubility: Visually inspect your sample for any undissolved material.
-
Try a Different Solvent: If solubility is an issue, switch to a more suitable deuterated solvent.[19]
-
Slightly Warm the Sample: In some cases, gentle heating can improve solubility and break up aggregates.
Q4: How can I definitively confirm the structure of my compound and assign the observed peaks?
A combination of 1D and 2D NMR experiments is often necessary for unambiguous structural confirmation.[21][22]
Experimental Workflow for Structural Elucidation
Step-by-Step Methodology:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts, integration, and coupling patterns.[23][24]
-
¹³C NMR: Shows the number of unique carbon environments in the molecule.[22]
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment helps distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ peaks will be positive, while CH₂ peaks will be negative.[21]
-
¹H-¹H COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to trace out spin systems within the molecule.[21]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[21]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[21]
By systematically applying these techniques, you can build a complete and validated picture of your molecule's structure.
Best Practices for NMR Sample Preparation
To minimize the chances of encountering spectral artifacts, adhere to the following best practices for sample preparation:[18][25]
-
Use High-Quality NMR Tubes: Scratched or non-uniform tubes can degrade spectral resolution.[25]
-
Ensure Proper Sample Concentration: For ¹H NMR, use 1-20 mg of your compound in approximately 0.6 mL of deuterated solvent.[25]
-
Use High-Purity Deuterated Solvents: Solvents can absorb moisture from the air, so use fresh or properly stored solvents.[17][26]
-
Filter Your Sample: Always filter the sample solution into the NMR tube to remove any particulate matter.
-
Proper Filling Height: Fill the tube to a height of about 4-5 cm to ensure the sample is within the detection coil.[17][25]
References
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- University of California, San Diego. (n.d.).
- Rochester Institute of Technology. (n.d.).
- Chemistry LibreTexts. (2024).
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Organomation. (n.d.).
- Emery Pharma. (2018).
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- Wiley. (n.d.).
- Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- N. R. Babij, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy.
- Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment.
- Chemguide. (n.d.). HIGH RESOLUTION NMR SPECTRA.
- H. E. Gottlieb, et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- MDPI. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
- BenchChem. (2025). Troubleshooting unexpected NMR peaks in 4-Butoxybenzaldehyde.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2,6-Dimethoxybenzaldehyde.
- Concepts in Magnetic Resonance Part A. (2018).
- NIH. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- Taylor & Francis Online. (2006). An N.M.R.
- ChemicalBook. (n.d.). 6-bromoisoindolin-1-one synthesis.
- Reddit. (2023). No expected peaks in NMR.
- Science of Synthesis. (n.d.). Product Class 14: 1 H - and 2 H -Isoindoles.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). Fig.
- Wikipedia. (n.d.). Tautomer.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0295171).
- PSIBERG. (2023).
- ResearchGate. (n.d.). Fig.
- Moldb. (n.d.). 6-Bromo-2-(2-methoxyethyl)isoindolin-1-one.
- PubChem. (n.d.). 6-Bromo-3-methylisoindolin-1-one.
- ChemicalBook. (n.d.). 6-Bromo-1H-indole(52415-29-9) 1 H NMR.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- YouTube. (2020). Constitutional Isomers + Tautomers.
- PubMed Central. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Tautomer - Wikipedia [en.wikipedia.org]
- 11. psiberg.com [psiberg.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. thieme-connect.de [thieme-connect.de]
- 16. tandfonline.com [tandfonline.com]
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- 18. organomation.com [organomation.com]
- 19. Troubleshooting [chem.rochester.edu]
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- 22. wiley.com [wiley.com]
- 23. azooptics.com [azooptics.com]
- 24. acdlabs.com [acdlabs.com]
- 25. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 26. chem.libretexts.org [chem.libretexts.org]
"6-Bromo-2-methylisoindolin-1-one" stability issues in solution
Answering the call for in-depth technical guidance, this support center addresses the stability challenges associated with "6-Bromo-2-methylisoindolin-1-one" for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and ensure the integrity of your experiments.
Technical Support Center: this compound
Welcome to the troubleshooting and guidance hub for this compound. This resource is designed to help you navigate the potential stability issues of this compound in solution, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I am preparing to use this compound in my experiments. What are the primary factors that could compromise its stability in solution?
A: The stability of this compound in solution is influenced by several key factors.[1][2][3] The most critical are:
-
pH: The isoindolinone structure contains a lactam (a cyclic amide), which is susceptible to hydrolysis. This reaction is catalyzed by both acid and base.[4][5][6] Therefore, solutions with a pH far from neutral (typically stable between pH 4-8) can significantly accelerate degradation.[1]
-
Solvent: Protic solvents, especially water, can act as nucleophiles and participate directly in the hydrolysis of the lactam ring. The choice of solvent is crucial for long-term storage.
-
Temperature: Like most chemical reactions, degradation processes are accelerated at higher temperatures.[3] Storing solutions at elevated temperatures will shorten the compound's viable lifespan.
-
Light: Aromatic bromine compounds can be sensitive to light. UV irradiation can potentially lead to photodecomposition, including debromination or other radical reactions.[7][8]
-
Oxygen: While the core structure is not exceptionally prone to oxidation, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal ion contaminants, can pose a risk to some organic molecules.[2]
Q2: My compound appears to be degrading in an aqueous buffer, even at a neutral pH. What is the likely degradation mechanism?
A: The most probable degradation pathway in an aqueous environment is the hydrolysis of the lactam ring. A lactam is a cyclic amide, and amides undergo hydrolysis to yield a carboxylic acid and an amine. In this case, the five-membered lactam ring would open to form a substituted 2-(aminomethyl)benzoic acid derivative. While this reaction is slowest at neutral pH, it can still occur over time, especially if the solution is stored for extended periods or at temperatures above freezing.[9][10]
Below is a diagram illustrating the general mechanism for lactam hydrolysis.
Caption: Workflow for troubleshooting inconsistent experimental results.
Summary of Solvent and Storage Recommendations
| Condition | Recommended | Use with Caution (Short-Term) | Avoid for Storage | Rationale |
| Solvent | Anhydrous DMSO, Anhydrous DMF | Acetonitrile, THF | Water, Methanol, Ethanol, Aqueous Buffers | Aprotic solvents prevent hydrolysis/solvolysis. [10] |
| Temperature | -20°C to -80°C | 2-8°C | Room Temperature | Lower temperatures slow degradation kinetics. [3] |
| pH (Working Sol.) | N/A (Aprotic Stock) | pH 5-8 | < 4 or > 8 | Minimizes acid/base-catalyzed hydrolysis of the lactam. [1][2] |
| Light Exposure | Amber Vial / Darkness | Brief exposure to ambient light | Prolonged light / UV exposure | Prevents photodecomposition of the bromo-aromatic system. [11] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a stable stock solution for long-term storage.
-
Preparation: Work in a clean, dry environment. If possible, use a fume hood or bench with low humidity.
-
Weighing: Accurately weigh the desired amount of solid this compound into a new, appropriately sized amber glass vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO (or DMF) to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate for 2-5 minutes in a room temperature water bath to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in smaller amber vials.
-
Storage: Tightly cap the aliquots, label them clearly with the compound name, concentration, date, and your initials, and place them in a -20°C or -80°C freezer for storage.
Protocol 2: Analytical Assessment of Compound Stability by HPLC
This protocol provides a framework for testing the stability of the compound in your experimental buffer.
-
Initial Sample (T=0):
-
Prepare your working solution by diluting the DMSO stock (from Protocol 1) into your final aqueous experimental buffer. The final concentration of DMSO should typically be kept low (<0.5%) to avoid affecting the assay.
-
Immediately after preparation, inject an appropriate volume of this solution onto an HPLC system.
-
-
Incubated Sample:
-
Place a sealed vial of the same working solution under your exact experimental conditions (e.g., 37°C incubator for 24 hours).
-
-
Final Sample (T=Final):
-
After the incubation period, retrieve the sample and inject it onto the HPLC system using the identical method as the T=0 sample.
-
-
Instrumentation and Conditions (Example):
-
HPLC System: Standard system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Compare the chromatograms from T=0 and T=Final.
-
Stable: The peak area of the parent compound remains >95% of the initial area, and no significant new peaks appear.
-
Degradation: The peak area of the parent compound has decreased, and one or more new peaks (degradation products) are visible. The percentage of remaining compound can be calculated as: (Area at T=Final / Area at T=0) * 100.
-
References
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423–2433.
- Mhala, M. M., & Smith, J. P. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
- Wang, P., et al. (1980). The acid-catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
- Leibl, M., et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
- Casey, L. A., Galt, R., & Page, M. I. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 23-28.
- Environmental Health & Safety. Safe Handling and Storage of Chemicals. University of Washington.
- Wang, W., et al. (2022). Effect of bromine substituent on optical properties of aryl compounds.
- Guidance on Safe Storage of Chemicals in Labor
- Lab Safety Chemical Storage. Massachusetts Institute of Technology (MIT).
- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Labor
- Pflegel, P., Petzold, J., & Horsch, W. (1971). [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. Pharmazie, 26(10), 609-12.
- Jain, M. (2019). Factors affecting stability of drugs. Slideshare.
- Havinga, E., & De Jongh, R. O. (1969). Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry, 19(3-4), 449-468.
- Stability Considerations in Dispensing Practice.
- Podder, A., & Roy, K. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform.
- Kaur, M., et al. (2018). Drug Stability. IJSDR.
- Mukati, S., et al. (2023). Chemical Stability of Drugs. IIP Series.
Sources
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE [drugfuture.com]
- 3. iipseries.org [iipseries.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. ijsdr.org [ijsdr.org]
- 11. nottingham.ac.uk [nottingham.ac.uk]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-methylisoindolin-1-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-Bromo-2-methylisoindolin-1-one (CAS 1254319-51-1). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We provide in-depth technical analysis, field-proven insights, and practical troubleshooting advice to ensure a robust, safe, and efficient scale-up process.
This document focuses on the widely applicable and scalable synthetic route via the reductive amination of 5-bromo-2-formylbenzoic acid with methylamine.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a one-pot reductive amination. This process involves the condensation of 5-bromo-2-formylbenzoic acid with methylamine to form a cyclic hemiaminal intermediate, which exists in equilibrium with the corresponding iminium ion. Subsequent in-situ reduction of this iminium ion by a suitable reducing agent yields the final isoindolinone product.
The starting material, 2-formylbenzoic acid (also known as 2-carboxybenzaldehyde), and its derivatives are known to exist in equilibrium with their cyclic lactol form, 3-hydroxyphthalide.[1] This inherent cyclization facilitates the reaction with a primary amine, leading directly to the isoindolinone core structure upon reduction.
Reaction Scheme
Detailed Experimental Protocol (Illustrative Lab Scale)
This protocol serves as a baseline for initial lab-scale synthesis. Scale-up will require significant modification, particularly in terms of addition rates, temperature control, and work-up procedures.
Reagent Table
| Reagent | M.W. | Amount | Moles | Equiv. |
| 5-Bromo-2-formylbenzoic acid | 229.03 | 10.0 g | 43.66 mmol | 1.0 |
| Methylamine (40% in H₂O) | 31.06 | 4.07 g | 52.39 mmol | 1.2 |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.48 g | 65.49 mmol | 1.5 |
| Methanol (MeOH) | 32.04 | 100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~30 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 200 mL | - | - |
| Saturated NaCl solution | - | 50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-bromo-2-formylbenzoic acid (10.0 g, 43.66 mmol) and Methanol (100 mL). Stir to dissolve.
-
Amine Addition: Cool the solution to 0-5 °C in an ice bath. Add methylamine solution (40% in H₂O, 4.07 g, 52.39 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: Stir the resulting mixture at 0-5 °C for 1 hour. Reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Reduction: In a separate beaker, prepare a solution of sodium borohydride (2.48 g, 65.49 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Solvent Removal: Carefully quench any remaining borohydride by the slow addition of 1 M HCl until the pH is ~7 and gas evolution ceases. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add ethyl acetate (100 mL) and water (50 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure this compound.
Scale-Up & Troubleshooting Guide (Q&A)
Reaction Control & Optimization
Q: My reaction has stalled, showing poor conversion of the starting material. What are the likely causes?
A: Several factors can lead to incomplete conversion, especially at scale:
-
Reducing Agent Potency: Sodium borohydride is sensitive to moisture and can degrade upon storage. On a large scale, always use a fresh, newly opened container or titrate an older batch to determine its active hydride content.
-
Temperature Control: The initial condensation to the iminium intermediate is often favored at lower temperatures. However, the reduction step may require warming to room temperature for completion. If the batch is held at 0-5 °C for too long after the reductant addition, the reaction rate may be too slow. A common scale-up strategy is to allow the reaction to warm to 20-25 °C and hold until completion is confirmed by in-process controls (IPCs).
-
pH of the Medium: The formation of the iminium ion is acid-catalyzed.[2] While 2-formylbenzoic acid is itself acidic, the addition of aqueous methylamine (a base) will raise the pH. On a large scale, inconsistent mixing can create localized pH differences that hinder iminium formation. Ensure vigorous agitation. In some cases, adding a catalytic amount of a mild acid like acetic acid (after the amine addition) can be beneficial, though this must be carefully controlled to avoid deactivating the borohydride reductant.[2]
-
Methylamine Stoichiometry: Methylamine is volatile. During a prolonged, slow addition at scale, some material may be lost. It is common practice to use a slight excess (1.2-1.5 equivalents) to drive the reaction to completion.
Q: I'm observing a significant impurity that appears to be 6-bromo-2-methyl-2,3-dihydro-1H-isoindol-3-ol (the hemiaminal intermediate). How do I push the reaction to the final product?
A: This indicates an incomplete reduction. The primary cause is insufficient active reducing agent. The stoichiometry of the reductant (e.g., NaBH₄) is critical. While 1.5 equivalents may suffice at a lab scale, larger scales often have longer reaction times and more potential for reagent decomposition. Increasing the charge of NaBH₄ to 1.8-2.0 equivalents can often resolve this. Additionally, ensure the reduction is allowed sufficient time at room temperature to proceed to completion.
Q: How should I manage the exotherm and gas evolution from the sodium borohydride addition at a multi-kilogram scale?
A: This is a critical safety and control issue.
-
Reverse Addition: Instead of adding the borohydride solution to the main reactor, consider adding the reactor contents (the iminium intermediate solution) to a solution of sodium borohydride. This keeps the reductant in excess at the point of reaction, which can sometimes improve control. However, this is process-dependent and must be validated.
-
Subsurface Addition: Add the borohydride solution via a dip tube below the surface of the reaction mixture. This improves dispersion and minimizes localized "hot spots."
-
Cooling Capacity: Ensure your reactor's cooling system can handle the total heat evolution. Perform a safety assessment (e.g., Reaction Calorimetry) to determine the heat of reaction and required cooling duty before scaling up.
-
Controlled Dosing: Use a reliable dosing pump for a slow, controlled addition. The rate should be set to ensure the internal temperature is easily managed by the cooling system.
-
Headspace Purge: Hydrogen gas is evolved during the addition and quench. The reactor headspace must be continuously purged with an inert gas (e.g., nitrogen) to ensure the hydrogen concentration remains well below the lower explosive limit (LEL).
Work-Up and Purification
Q: Column chromatography is not a viable option for purifying my 5 kg batch. What are the best strategies for large-scale purification?
A: Recrystallization is the most effective and economical method for large-scale purification of solid products.
-
Solvent Screening: Perform a systematic solvent screen at the lab scale. The ideal solvent (or solvent system) is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while key impurities remain soluble at low temperatures. Common choices for isoindolinones include alcohols (ethanol, isopropanol), esters (ethyl acetate), and their mixtures with water or non-polar anti-solvents like heptane.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If impurities are present, a hot filtration through a pad of filter aid (like Celite) can be performed. Allow the solution to cool slowly and controllably to promote the growth of large, pure crystals. Rapid crashing out of the solution will trap impurities.
-
Trituration/Reslurry: If a suitable recrystallization system cannot be found, a reslurry or trituration can be effective.[3] This involves stirring the crude solid as a slurry in a solvent where the product is poorly soluble but impurities are reasonably soluble. For example, stirring the crude product in hot heptane or methyl tert-butyl ether (MTBE) for several hours can effectively wash away less polar impurities.
Q: My isolated product is a persistent oil or a waxy solid, making it difficult to handle. How can I get a crystalline solid?
A: This is a common issue, usually caused by residual solvents or impurities that inhibit crystallization.[3]
-
High Vacuum Drying: First, ensure all solvents from the work-up (like ethyl acetate or methanol) are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C).
-
Trituration: As mentioned above, vigorously stirring the oil with a non-polar solvent in which it is insoluble (e.g., hexanes, heptane) can often induce crystallization by "shocking" the material out of its amorphous state.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a tiny crystal (a "seed") to the supersaturated solution or oil. This provides a nucleation point for crystal growth.
-
Purity Check: An oily product is often an impure one. Analyze the material by HPLC or NMR to identify the impurities. If a significant amount of starting material or a byproduct is present, a purification step (like a digest/reslurry) is necessary before crystallization can succeed.
Frequently Asked Questions (FAQs)
Q: What is the best reducing agent for this synthesis at scale? Sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation?
A: The choice involves a trade-off between cost, safety, selectivity, and ease of work-up.
-
Sodium Borohydride (NaBH₄): This is often the first choice due to its low cost and effectiveness. Its main drawbacks are its reactivity with protic solvents (requiring careful control) and the generation of hydrogen gas. The borate salts formed during work-up can sometimes complicate extractions.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is milder and more selective than NaBH₄, often providing cleaner reactions with fewer side products.[4] It is less reactive with protic solvents and does not generate as much hydrogen. However, it is significantly more expensive, making it less attractive for large-scale manufacturing of early-stage intermediates unless the cleanliness of the reaction justifies the cost.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly selective for iminium ions over aldehydes/ketones. However, its use at scale is strongly discouraged due to the extreme toxicity of cyanide, which can be liberated under acidic work-up conditions.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas is a very clean and atom-economical method. The only byproduct is water. However, it requires specialized high-pressure hydrogenation equipment, and the catalyst can sometimes be sensitive to functional groups (though generally compatible with aryl bromides under mild conditions). This is an excellent option if the infrastructure is available.
For most applications, sodium borohydride offers the best balance of cost and reactivity for this specific transformation, provided the safety and handling aspects are properly managed.
Q: How can I effectively monitor the reaction's progress in the plant?
A: While Thin Layer Chromatography (TLC) is excellent for lab development, it can be cumbersome for in-plant monitoring. High-Performance Liquid Chromatography (HPLC) is the industry standard. A simple isocratic or short gradient HPLC method can be developed to separate the starting material, intermediate, and product. Samples can be taken directly from the reactor (after quenching a small aliquot), diluted, and injected. This provides quantitative data on conversion and impurity formation, allowing for precise determination of the reaction endpoint.
Q: What are the primary safety concerns for scaling up this process?
A:
-
Hydrogen Evolution: As discussed, the use of NaBH₄ generates flammable hydrogen gas. The reactor must be properly inerted and vented.
-
Methylamine Handling: Methylamine is a toxic and flammable gas/volatile liquid. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection. Aqueous solutions are less hazardous but still require careful handling.
-
Exothermic Reaction: The reduction step is exothermic. A failure of the reactor cooling system could lead to a dangerous thermal runaway. A thorough process safety review is mandatory before scale-up.
-
Solvent Hazards: Standard hazards associated with flammable organic solvents (methanol, ethyl acetate) apply. Ensure proper grounding of equipment to prevent static discharge.
Troubleshooting Workflow
Sources
"6-Bromo-2-methylisoindolin-1-one" byproduct identification and removal
Welcome to the technical support resource for the synthesis and purification of 6-Bromo-2-methylisoindolin-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into identifying and mitigating common synthetic byproducts through a practical question-and-answer format. Our goal is to explain the causality behind experimental observations and provide robust, validated protocols to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my crude product shows multiple spots on TLC and a low yield. What are the most likely byproducts?
A1: Low yield and multiple impurities are common challenges. The identity of the byproducts is intrinsically linked to your synthetic route. A prevalent method involves the radical bromination of a methyl-substituted benzoic acid derivative, followed by cyclization with methylamine.[1] Given this pathway, the primary byproducts typically fall into three categories:
-
Starting Material Impurities:
-
Unreacted Starting Material (e.g., 5-Bromo-2-methylbenzoic acid methyl ester): Incomplete conversion is a frequent cause of contamination.
-
Over-brominated Species (e.g., 5-Bromo-2-(dibromomethyl)benzoic acid methyl ester): Radical bromination can be difficult to control. The use of excess N-Bromosuccinimide (NBS) or prolonged reaction times can lead to the formation of a dibrominated intermediate, which subsequently generates undesired byproducts. A Chinese patent highlights that controlling the bromination reaction is critical to minimizing byproducts.[2]
-
-
Side-Reaction Products:
-
Uncyclized Amide (N-methyl-5-bromo-2-(bromomethyl)benzamide): This forms if the final intramolecular cyclization (lactamization) is incomplete. It's a key intermediate that may persist if reaction conditions (temperature, base, time) are not optimal.
-
Phthalide Derivatives: Under certain workup conditions, hydrolysis or other side reactions can potentially lead to the formation of related phthalide structures.[3]
-
-
Isomeric Impurities:
-
Regioisomers: If the initial bromination of the aromatic ring is not perfectly selective, you may carry regioisomers of the starting material through the synthesis, leading to isomeric impurities in the final product.
-
Q2: How can I reliably identify these byproducts in my reaction mixture?
A2: A multi-technique analytical approach is essential for unambiguous identification. No single method is sufficient.
-
Thin Layer Chromatography (TLC): This is your first line of defense for rapid, qualitative assessment.[3] A well-chosen solvent system (e.g., Ethyl Acetate/Hexane) can resolve the non-polar starting materials and intermediates from the more polar product and amide byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. It provides both the retention time (a measure of polarity) and the mass-to-charge ratio (m/z). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two mass peaks (M and M+2) of nearly equal intensity, which is a definitive marker for bromine-containing compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The benzylic protons (-CH₂-) of the isoindolinone ring typically appear as a sharp singlet around 4.5 ppm. The N-methyl group will be a singlet around 3.1 ppm. Byproducts like the uncyclized amide will show different chemical shifts for these protons.
Table 1: Illustrative Analytical Data for Product & Potential Byproducts
| Compound Name | Expected [M+H]⁺ (m/z) | Key ¹H NMR Features (Illustrative) | Relative Polarity (TLC) |
| This compound | 226.0 / 228.0 | ~4.5 ppm (s, 2H, -CH₂-), ~3.1 ppm (s, 3H, N-CH₃) | Moderate |
| 5-Bromo-2-(bromomethyl)benzoic acid methyl ester | 308.9 / 310.9 / 312.9 | ~4.8 ppm (s, 2H, -CH₂Br), ~3.9 ppm (s, 3H, O-CH₃) | Low |
| N-methyl-5-bromo-2-(bromomethyl)benzamide | 307.0 / 309.0 / 311.0 | ~4.7 ppm (s, 2H, -CH₂Br), ~3.0 ppm (d, 3H, N-CH₃), Amide NH proton | High |
| 5-Bromo-2-(dibromomethyl)benzoic acid methyl ester | 386.8 / 388.8 / 390.8 / 392.8 | ~6.8 ppm (s, 1H, -CHBr₂), ~3.9 ppm (s, 3H, O-CH₃) | Very Low |
Troubleshooting & Purification Protocols
Q3: My crude product is only ~85-90% pure by LC-MS. How can I remove the remaining byproducts to achieve >98% purity?
A3: Achieving high purity often requires a systematic approach combining classical and modern purification techniques. The choice depends on the nature of the impurities identified in Q2.
Method 1: Recrystallization (For removing minor, structurally similar impurities)
This method is most effective when your target compound is the major component and possesses different solubility characteristics from the impurities at varying temperatures.
-
Rationale: The ordered crystal lattice of the desired product excludes impurity molecules as it forms slowly from a saturated solution upon cooling. This is a cost-effective and scalable purification method.
-
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene) at room temperature and at reflux. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Inducing rapid crashing by placing it directly in an ice bath will trap impurities.
-
Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Cool the flask in an ice bath for 30-60 minutes to maximize precipitation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Validation: Check the purity of the crystals and the mother liquor by TLC or LC-MS to confirm the efficiency of the purification. A patent for a similar synthesis route uses recrystallization to effectively isolate a key intermediate, demonstrating its utility in this chemical class.[2]
-
Method 2: Flash Column Chromatography (For removing non-polar or moderately polar byproducts)
Chromatography is the most versatile technique for separating compounds with different polarities.
-
Rationale: Compounds are separated based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Non-polar compounds elute faster, while polar compounds are retained longer on the polar silica gel.
-
Step-by-Step Protocol:
-
Stationary Phase: Use standard silica gel (40-63 µm).
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system. Aim for a retention factor (Rf) of ~0.3 for the target compound. A gradient of Ethyl Acetate in Hexane is a good starting point.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions. Gradually increase the polarity of the mobile phase to elute your product and then any more polar impurities.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Method 3: Reverse-Phase C18 Chromatography (For removing highly polar byproducts)
If highly polar byproducts like the uncyclized amide are present, reverse-phase chromatography may be more effective.[1]
-
Rationale: The stationary phase (C18-bonded silica) is non-polar, and the mobile phase (e.g., Acetonitrile/Water) is polar. Polar compounds will elute first, while non-polar compounds are retained longer.
-
Protocol: This follows the same principles as normal-phase chromatography but with the reversed polarity. A common mobile phase would be a gradient of acetonitrile in water, sometimes with a modifier like 0.1% formic acid to improve peak shape.[1]
Synthetic Pathway Overview
The diagram below outlines a common synthetic approach to this compound, highlighting the key transformation and the origin of a potential major byproduct.
// Nodes SM [label="5-Bromo-2-methylbenzoate\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; INT1 [label="5-Bromo-2-(bromomethyl)benzoate\n(Brominated Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; TARGET [label="this compound\n(Target Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BYPRODUCT [label="N-methyl-5-bromo-2-(bromomethyl)benzamide\n(Uncyclized Byproduct)", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SM -> INT1 [label=" NBS, Initiator\n (e.g., AIBN)", color="#4285F4"]; INT1 -> TARGET [label=" Methylamine (CH3NH2)\n Heat, Base", color="#4285F4"]; INT1 -> BYPRODUCT [label=" Methylamine (CH3NH2)\n (Amidation)", style=dashed, color="#FBBC05"]; BYPRODUCT -> TARGET [label=" Incomplete Cyclization", style=dashed, color="#FBBC05"]; } enddot Caption: Synthetic route and potential byproduct formation.
References
- CN105153013A. Synthesis method of 6-bromoisoindolinyl-1-one. Google Patents.
Sources
Technical Support Center: Reaction Monitoring for 6-Bromo-2-methylisoindolin-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methylisoindolin-1-one. It provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on delivering field-proven insights and scientifically robust protocols to ensure the reliability and success of your experimental work.
Introduction to the Synthesis and Monitoring
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. Accurate monitoring of the reaction is paramount to determine reaction completion, identify potential side products, and optimize yield. TLC offers a rapid, qualitative assessment at the bench, while LC-MS provides quantitative data and mass confirmation of the product.[1] This guide will address the common challenges associated with the analysis of this specific brominated heterocyclic compound.
Part 1: Thin-Layer Chromatography (TLC) Monitoring Guide
TLC is an indispensable tool for the real-time, qualitative monitoring of chemical reactions.[1] It allows for a quick visual assessment of the consumption of starting materials and the formation of the product.
Core Protocol: TLC Analysis
-
Plate Preparation : Use silica gel 60 F254 plates. With a soft pencil, gently draw an origin line approximately 1 cm from the bottom of the plate.[2]
-
Sample Preparation : Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting : On the origin line, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.[3]
-
Development : Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common starting solvent system for compounds of intermediate polarity is a mixture of hexanes and ethyl acetate.[2]
-
Visualization : After the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light (254 nm). The brominated compounds may quench the fluorescence of the plate, appearing as dark spots. Further visualization can be achieved using stains like potassium permanganate.
Visualizing Reaction Progress with TLC
Caption: Idealized TLC plate showing reaction progression.
TLC Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated.[4][5] The compound is highly polar or acidic/basic.[4] | Dilute the sample before spotting.[4][5] Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (0.1-1%).[4] |
| Reactant and product spots have very similar Rf values. | The mobile phase polarity is not optimal for separation.[1][6] | Systematically vary the ratio of your hexane/ethyl acetate mobile phase. If resolution is still poor, try a different solvent system, such as dichloromethane/methanol. |
| Compound remains on the baseline (Rf ≈ 0). | The mobile phase is not polar enough.[4] | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[4] |
| Compound runs with the solvent front (Rf ≈ 1). | The mobile phase is too polar.[4] | Decrease the proportion of the polar solvent or choose a less polar solvent system.[4] |
| No spots are visible under UV light. | The compound does not have a UV chromophore or is too dilute. | Use a visualization stain such as potassium permanganate or iodine. Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[4][7] |
Part 2: LC-MS Analysis Guide
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing retention time and mass-to-charge ratio data. This is crucial for confirming the identity of this compound and quantifying reaction conversion.
Core Protocol: LC-MS Analysis
-
Sample Preparation : Dilute a small aliquot of the reaction mixture in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.[8]
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is generally suitable for isoindolinone derivatives to observe the protonated molecule [M+H]⁺.[8][9]
-
Data Acquisition : Scan for the expected mass of the protonated product (C9H8BrNO, MW: 226.07). The expected m/z will be approximately 227.0 and 229.0 due to the isotopic pattern of bromine.
-
Interpreting LC-MS Data for Halogenated Compounds
A key feature of mass spectra for brominated compounds is the presence of a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] This results in two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units.[10]
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Technical Support Center: Catalyst Selection for Cross-Coupling of 6-Bromo-2-methylisoindolin-1-one
Welcome to the Technical Support Center for "6-Bromo-2-methylisoindolin-1-one" cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The following information is curated to provide not just protocols, but a deeper understanding of the principles governing these powerful synthetic transformations.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: Given its structure as an aryl bromide, this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The most prevalent transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with aryl or vinyl boronic acids/esters.[1][2] This is often the first choice for creating biaryl structures due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.
-
Buchwald-Hartwig Amination: To form C–N bonds by coupling with primary or secondary amines.[3][4] This reaction is crucial for synthesizing derivatives with potential pharmacological activity, as the amine functionality is a key pharmacophore.
-
Sonogashira Coupling: For the creation of C(sp²)–C(sp) bonds with terminal alkynes.[5][6] This introduces a linear alkyne moiety, a valuable linker in medicinal chemistry and materials science.
-
Heck Reaction: To form C(sp²)–C(sp²) bonds by coupling with alkenes.[7][8] This reaction is particularly useful for synthesizing substituted styrenyl and acryloyl derivatives.
Q2: How do I choose the right palladium catalyst and ligand for my specific cross-coupling reaction?
A2: Catalyst selection is paramount for a successful reaction and depends heavily on the coupling partners. Here's a general guideline:
| Coupling Reaction | Recommended Catalyst System (Pd Source/Ligand) | Rationale & Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos, Pd(PPh₃)₄, PdCl₂(dppf) | For electron-rich aryl bromides like ours, bulky, electron-rich phosphine ligands (Buchwald ligands like SPhos, XPhos) are excellent choices as they promote the rate-limiting oxidative addition step.[9] Pd(PPh₃)₄ is a reliable, general-purpose catalyst, while PdCl₂(dppf) is often effective, especially in microwave-assisted reactions.[2] |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or Xantphos, PEPPSI-type catalysts | Bidentate phosphine ligands like BINAP and Xantphos are often employed to stabilize the palladium center and facilitate reductive elimination.[10] N-Heterocyclic Carbene (NHC) ligands, found in PEPPSI precatalysts, are also highly effective due to their strong σ-donating properties.[11][12][13] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | This is the classic catalyst system. The palladium complex facilitates the main catalytic cycle, while the copper(I) co-catalyst activates the terminal alkyne.[5][6] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ or P(tBu)₃ | The choice of a phosphine ligand is critical to control regioselectivity and efficiency.[14] For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary.[14] |
Q3: What role does the base play, and how do I select an appropriate one?
A3: The base is crucial in most cross-coupling reactions.[1] Its primary roles are to facilitate the transmetalation step (in Suzuki coupling) or to neutralize the HX byproduct generated during the reaction.[1][15] The choice of base can significantly impact yield and side-product formation.
| Base | Typical Reaction(s) | Comments |
| Carbonates (K₂CO₃, Cs₂CO₃) | Suzuki, Heck, Buchwald-Hartwig | K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is a stronger base and can be more effective for less reactive substrates.[2] |
| Phosphates (K₃PO₄) | Suzuki, Buchwald-Hartwig | A strong, non-nucleophilic base often used with sterically hindered substrates.[2] |
| Alkoxides (NaOtBu, KHMDS) | Buchwald-Hartwig | Strong bases required for the deprotonation of the amine coupling partner.[4] Care must be taken as they can be sensitive to moisture and air. |
| Organic Amines (Et₃N, DIPEA) | Sonogashira, Heck | Act as both a base and sometimes as a solvent.[6][8] |
Q4: My reaction is not working. What are the first things I should check?
A4: When a cross-coupling reaction fails, a systematic approach to troubleshooting is essential. Start by considering the most common failure points:
-
Inert Atmosphere: Ensure your reaction was set up under a strictly inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[14]
-
Solvent and Reagent Quality: Use anhydrous solvents and ensure your reagents, especially the boronic acid and base, are dry. Water content can affect the reaction.[16]
-
Catalyst Activity: Your palladium precatalyst may be old or deactivated. It's good practice to use fresh, high-quality catalysts.
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted this compound.
Potential Causes & Solutions:
-
Cause A: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.[14][17]
-
Solution 1: Change Ligand. For Suzuki couplings, if you are using a simple phosphine like PPh₃, switch to a more electron-rich and bulky Buchwald ligand (e.g., SPhos, XPhos) to accelerate the oxidative addition.[9]
-
Solution 2: Use a Pre-formed Pd(0) Source. Instead of Pd(OAc)₂ or PdCl₂, try using Pd₂(dba)₃ or a G3/G4 precatalyst which can generate the active Pd(0) species more readily.[10]
-
Solution 3: Ensure Rigorous Inert Conditions. De-gas your solvent thoroughly (e.g., by sparging with argon for 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause B: Insufficient Reaction Temperature. The oxidative addition of the aryl bromide to the palladium center is often the rate-limiting step and can be slow at lower temperatures.
-
Cause C: Inappropriate Base or Solvent. The choice of base and solvent is interdependent and crucial for reaction success.[18]
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that are not the starting material or the desired product.
Common Side Products & Solutions:
-
Side Product A: Homocoupling of the Boronic Acid (in Suzuki Reactions). This results in a biaryl product derived from two molecules of your boronic acid coupling partner.
-
Cause: This is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Solution 1: Rigorous Degassing. Ensure your reaction mixture is thoroughly deoxygenated before heating.
-
Solution 2: Use a Pd(0) Source. Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of Pd(II) present at the beginning of the reaction.
-
-
Side Product B: Dehalogenation (Protodebromination). The bromo group on this compound is replaced by a hydrogen atom.
-
Cause: This can occur via a competing pathway where a hydride species is generated and undergoes reductive elimination with the aryl group.[1]
-
Solution: Optimize Reaction Conditions. This side reaction can sometimes be suppressed by changing the ligand, solvent, or lowering the reaction temperature once conversion begins.
-
-
Side Product C: Hydrolysis of Boronic Acid (in Suzuki Reactions). The boronic acid degrades over the course of the reaction.
-
Cause: Boronic acids can be unstable, especially at high temperatures and in the presence of water.[19]
-
Solution 1: Use Boronic Esters. Pinacol esters of boronic acids are often more stable and can be used as an alternative.[1]
-
Solution 2: Add the Boronic Acid in Portions. If you suspect instability, adding the boronic acid in two or three portions throughout the reaction can maintain its concentration.
-
Issue 3: Difficulty with Product Purification
Symptoms:
-
The desired product co-elutes with byproducts during column chromatography.
-
Residual palladium catalyst contaminates the final product.
Potential Causes & Solutions:
-
Cause A: Co-elution with Homocoupled Byproduct. The homocoupled product of the boronic acid often has a similar polarity to the desired cross-coupled product.
-
Solution 1: Optimize Stoichiometry. Use a smaller excess of the boronic acid (e.g., 1.1 equivalents instead of 1.5) to minimize homocoupling.
-
Solution 2: Modify Chromatographic Conditions. Try a different solvent system for your column chromatography or consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
Cause B: Palladium Contamination. Residual palladium can be difficult to remove, especially if it has formed palladium black.
-
Solution 1: Filtration through Celite/Silica. After the reaction, dilute the mixture and filter it through a pad of Celite or silica gel to remove insoluble palladium species.
-
Solution 2: Use a Scavenger Resin. There are commercially available scavenger resins designed to bind and remove residual palladium from solution.
-
III. Experimental Protocols & Workflows
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) OR Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To the oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst/ligand, and the base.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[2]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Troubleshooting Workflow
The logical flow for troubleshooting a failing cross-coupling reaction is depicted in the diagram below.
Caption: A decision tree for troubleshooting cross-coupling reactions.
IV. Understanding the Catalytic Cycle
A firm grasp of the reaction mechanism is invaluable for rational troubleshooting. The generalized catalytic cycle for a Suzuki-Miyaura cross-coupling is illustrated below.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.[20]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.[15]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[20]
By understanding which step might be failing, you can make more informed decisions about how to modify your reaction conditions for a successful outcome.
V. References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mohammad, A., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
ResearchGate. (2024). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2017). Sonogashira coupling on 6,6′-Dibromoisoindigo?. Retrieved from [Link]
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
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- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Suzuki Coupling [organic-chemistry.org]
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- 20. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on Reaction Rates of 6-Bromo-2-methylisoindolin-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2-methylisoindolin-1-one. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical role of solvent selection in modulating reaction rates for this versatile synthetic intermediate. Our aim is to equip you with the foundational knowledge and practical insights necessary to optimize your reaction outcomes.
Introduction: Why Solvent Choice is Paramount
The reactivity of the aryl bromide in this compound is profoundly influenced by the surrounding solvent medium. The solvent does not merely act as an inert vehicle for the reactants; it actively participates in the reaction mechanism by solvating reactants, intermediates, and transition states. A judicious choice of solvent can dramatically accelerate reaction rates, improve yields, and in some cases, even alter the course of a reaction. This guide will focus primarily on the palladium-catalyzed cross-coupling reactions, which are the most common transformations for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and how does the solvent play a role?
A1: The most prevalent reactions involving the bromo-substituent are palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. In these reactions, the solvent's primary roles are to:
-
Dissolve Reactants: Ensure that the this compound, coupling partner, catalyst, and base are in the same phase to allow for efficient reaction.
-
Influence Catalyst Activity: The solvent can coordinate to the palladium center, affecting its electronic properties and stability.
-
Stabilize Intermediates and Transition States: The polarity of the solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy and increasing the reaction rate.
Q2: I am running a Suzuki coupling with this compound and observing a slow reaction rate. Which solvents should I consider?
A2: For Suzuki couplings, a mixture of a polar aprotic solvent and water is often employed. The water is necessary to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and to facilitate the transmetalation step.
-
Commonly Used Solvents: Toluene, 1,4-dioxane, and dimethylformamide (DMF) are frequently used as the organic co-solvent.
-
Troubleshooting with Solvents: If your reaction is sluggish in a nonpolar solvent like toluene, switching to a more polar aprotic solvent like DMF or 1,4-dioxane can often accelerate the reaction. The increased polarity can better stabilize the charged intermediates in the catalytic cycle. However, be aware that DMF can sometimes be reduced by Pd(0) at high temperatures, leading to catalyst deactivation.
Q3: In a Heck reaction with this compound, my catalyst seems to be decomposing, indicated by the formation of palladium black. Can the solvent be the cause?
A3: Yes, the solvent can significantly impact catalyst stability in Heck reactions. The formation of palladium black is a sign of catalyst agglomeration and precipitation, rendering it inactive.
-
Solvent Choice for Stability: Highly polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are common choices for Heck reactions as they can stabilize the catalytic species. However, at elevated temperatures, they can also promote catalyst decomposition.
-
Alternative Solvents: If you are experiencing catalyst decomposition in DMF, consider switching to a less coordinating, but still polar, solvent like 1,4-dioxane or acetonitrile (ACN). Sometimes, a mixture of solvents can provide a balance of reactivity and stability.
Q4: I am attempting a Sonogashira coupling and am seeing significant homocoupling of my alkyne (Glaser coupling). How can solvent choice help mitigate this?
A4: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. While rigorous degassing is crucial, solvent choice can also play a role.
-
Amine as Solvent: A common strategy is to use the amine base (e.g., triethylamine, diisopropylamine) as the solvent or co-solvent. This high concentration of base can favor the desired cross-coupling pathway.
-
Polar Aprotic Solvents: Solvents like DMF and THF are also frequently used. If homocoupling is a major issue, consider copper-free Sonogashira protocols, which may have different optimal solvent requirements.
Q5: For a Buchwald-Hartwig amination, what are the key considerations for solvent selection?
A5: The Buchwald-Hartwig amination is sensitive to the choice of solvent, which affects both the solubility of the reagents and the activity of the catalyst.
-
Common Solvents: Toluene and 1,4-dioxane are the most common solvents for this reaction. Toluene is a good choice for many systems, while the more polar 1,4-dioxane can be beneficial for less reactive aryl bromides.
-
Solubility is Key: The base used in Buchwald-Hartwig aminations (often sodium tert-butoxide) has limited solubility in many organic solvents. Ensuring adequate mixing and considering a solvent that can partially solubilize the base is important for reaction efficiency.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to solvent effects in reactions with this compound.
| Problem | Potential Cause Related to Solvent | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Poor Solubility of Reactants: One or more components (substrate, catalyst, base) are not sufficiently dissolved. 2. Inappropriate Solvent Polarity: The solvent is not effectively stabilizing the transition state of the rate-determining step. | 1. Check Solubility: Visually inspect the reaction mixture. If solids are present, consider a solvent with higher solubilizing power (e.g., switch from toluene to dioxane or DMF). 2. Vary Solvent Polarity: If using a nonpolar solvent, try a polar aprotic solvent. For Suzuki reactions, ensure an adequate amount of water is present to dissolve the base. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. High Reaction Temperature in Certain Solvents: Some solvents (e.g., DMF) can promote catalyst decomposition at elevated temperatures. 2. Solvent Impurities: Water or other impurities in the solvent can lead to catalyst deactivation. | 1. Lower the Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Switch Solvents: Consider a more thermally stable solvent like 1,4-dioxane. 3. Use Anhydrous Solvents: Always use dry, degassed solvents to minimize catalyst deactivation. |
| Side Product Formation (e.g., Homocoupling, Protodebromination) | 1. Solvent Promoting Side Reactions: The solvent environment may favor undesired reaction pathways. 2. Presence of Protic Impurities: Water or alcohols in the solvent can lead to protodebromination (replacement of bromine with hydrogen). | 1. Optimize Solvent for Selectivity: For Sonogashira, using the amine as a solvent can reduce homocoupling. For Suzuki, ensure the water content is optimized. 2. Use Anhydrous Solvents: Rigorously dry all solvents to minimize protic impurities. |
| Inconsistent Reaction Rates | 1. Variable Solvent Quality: Using solvents from different suppliers or of different grades can introduce variability. 2. Inadequate Degassing: Residual oxygen in the solvent can interfere with the catalytic cycle. | 1. Standardize Solvent Source and Grade: Use high-purity, anhydrous solvents from a reliable source for all experiments. 2. Ensure Thorough Degassing: Degas solvents by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. |
Data Presentation: Solvent Effects on Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Solvent Class | Typical Solvents | General Effect on Reaction Rate | Rationale |
| Suzuki Coupling | Polar Aprotic / Water | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | Moderate to Fast | The polar aprotic solvent dissolves the organic components, while water dissolves the inorganic base and facilitates transmetalation. |
| Nonpolar / Water | Toluene/H₂O | Generally Slower | Reduced stabilization of charged intermediates compared to more polar solvents. | |
| Heck Reaction | Polar Aprotic | DMF, NMP, Acetonitrile | Generally Fast | Stabilizes the cationic palladium intermediates and promotes the migratory insertion step. |
| Nonpolar | Toluene | Slower | Less effective at stabilizing the charged intermediates in the catalytic cycle. | |
| Sonogashira Coupling | Amine | Triethylamine, Diisopropylamine | Fast | The amine acts as both the base and a coordinating solvent, favoring the desired reaction pathway. |
| Polar Aprotic | DMF, THF | Moderate to Fast | Good solubility for reactants and catalysts. | |
| Buchwald-Hartwig Amination | Aromatic Hydrocarbon | Toluene, Xylene | Moderate | Good general-purpose solvents for this reaction. |
| Ether | 1,4-Dioxane, THF | Moderate to Fast | Can offer better solubility and may accelerate reactions with less reactive substrates compared to toluene. |
Experimental Protocols & Visualizations
General Protocol for a Suzuki Coupling Reaction
-
To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid coupling partner (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed organic solvent (e.g., 1,4-dioxane) via syringe.
-
In a separate vessel, dissolve the base (e.g., K₂CO₃, 2.0 eq.) in degassed water.
-
Add the aqueous base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.
Visualizing the Impact of Solvent Polarity
The following diagram illustrates the general principle of how a polar solvent can accelerate a reaction by stabilizing a polar transition state, a common scenario in many palladium-catalyzed cross-coupling reactions.
Caption: A polar solvent can lower the activation energy of a reaction by stabilizing a polar transition state, thus increasing the reaction rate.
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: 6-Bromo-2-methylisoindolin-1-one in the Landscape of Bromo-Isoindolinone Bioactivity
To our esteemed colleagues in research, science, and drug development, this guide offers a deep dive into the comparative analysis of "6-Bromo-2-methylisoindolin-1-one" against other bromo-isoindolinone analogs. In the quest for novel therapeutics, the isoindolinone scaffold has emerged as a "privileged" structure, particularly in the development of inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP). The strategic placement of a bromine atom on this scaffold can significantly influence inhibitory potency and selectivity.
This document provides an objective comparison based on available data for structurally related compounds, outlines detailed experimental protocols for key assays, and presents the underlying scientific rationale for these experimental designs. It is important to note that direct, side-by-side comparative assay data for this compound against its positional isomers is not extensively available in the public domain. Therefore, this guide synthesizes data from various sources to build a comprehensive understanding of the structure-activity relationships (SAR) that govern the bioactivity of this class of molecules.
The Isoindolinone Scaffold: A Cornerstone in PARP Inhibition
The isoindolinone core is a key pharmacophore in a number of potent PARP inhibitors.[1][2][3] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, synthetic lethality.[4] The isoindolinone structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to competitively bind to the enzyme's active site and inhibit its function.[6]
The addition of a bromine atom, a halogen, to the aromatic ring of the isoindolinone can modulate its electronic properties, lipophilicity, and steric interactions within the PARP active site, thereby influencing its inhibitory activity. The precise position of this bromine atom is a critical determinant of the compound's overall efficacy and selectivity.
Comparative Analysis of Bromo-Isoindolinone Analogs
While specific quantitative data for this compound is limited, we can infer its potential activity by examining data from related bromo-substituted heterocyclic compounds. The following tables collate data from various studies to provide a comparative perspective.
Disclaimer: The data presented below is compiled from different studies and assays. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary. The primary utility of this data is to illustrate the general trends in structure-activity relationships.
Table 1: Comparative PARP1 Inhibition of Related Isoquinolinone and Benzofuran Carboxamide Analogs
| Compound/Analog | Target | IC₅₀ (nM) | Assay Conditions | Reference |
| Naphthyridinone Analog (34 ) | PARP1 | <1 | Biochemical Assay | [7] |
| Benzofuran Carboxamide Analog (81 ) | PARP-1 | 30 | Biochemical Assay | [8] |
| Benzofuran Carboxamide Analog (81 ) | PARP-2 | 2 | Biochemical Assay | [8] |
This data underscores the potential for isoindolinone-related structures to achieve potent, low nanomolar inhibition of PARP enzymes. The optimization of substituents on the core scaffold is a key factor in achieving this high potency.
Table 2: Comparative Cytotoxicity of Structurally Related Bromo-Heterocyclic Compounds
The cytotoxic effects of bromo-substituted heterocyclic compounds are a primary indicator of their potential as anticancer agents. The following table presents IC₅₀ values from cytotoxicity assays (like the MTT assay) for various bromo-substituted quinazolinone and quinazoline derivatives against different human cancer cell lines.[9][10]
| Compound/Analog | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | [9] |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | [9] |
| 9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazoline | L1210 | Murine Leukemia | Concentration- and time-dependent cytotoxicity observed | [10] |
| 9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazoline | Caco-2 | Human Colon Carcinoma | Concentration- and time-dependent cytotoxicity observed | [10] |
These findings suggest that bromo-substituted heterocyclic scaffolds can exhibit significant cytotoxic activity against various cancer cell lines. The variation in potency across different cell lines highlights the importance of cell-based screening to identify selective compounds.
Signaling Pathways and Experimental Workflows
To understand the context in which these compounds are evaluated, it is essential to visualize the relevant biological pathways and experimental procedures.
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and how its inhibition can lead to synthetic lethality in HR-deficient cancer cells.
Caption: Role of PARP1 in DNA repair and the inhibitory action of bromo-isoindolinones.
Experimental Workflow: In Vitro Cytotoxicity MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Caption: A typical workflow for determining compound cytotoxicity using the MTT assay.
Detailed Experimental Protocols
For robust and reproducible results, adherence to well-defined protocols is paramount. Below are detailed methodologies for the key assays discussed.
Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC₅₀ of a test compound against PARP1.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a fluorescent HRP substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-NAD⁺ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD⁺
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Fluorescent HRP substrate (e.g., Amplex Red)
-
Stop buffer (e.g., 20% phosphoric acid)
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in PARP assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of the histone-coated plate, add the following in order:
-
PARP assay buffer
-
Test compound dilution or DMSO (for control wells)
-
A mixture of β-NAD⁺ and Biotinylated NAD⁺
-
Activated DNA
-
-
Enzyme Addition: Initiate the reaction by adding the recombinant PARP1 enzyme to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.
-
Wash the plate as in step 5.
-
Add the fluorescent HRP substrate and incubate for 15-30 minutes, protected from light.
-
-
Signal Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Data Analysis: Plot the fluorescence signal against the logarithm of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)
This protocol details the steps for assessing the effect of bromo-isoindolinones on cancer cell viability.[11]
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[11] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Conclusion and Future Directions
The isoindolinone scaffold, particularly when halogenated, represents a promising avenue for the development of potent enzyme inhibitors, most notably for PARP1. While direct comparative data for this compound is currently sparse, the analysis of structurally related compounds strongly suggests that it is a molecule of significant interest. The position of the bromine atom is anticipated to be a critical factor in determining its inhibitory potency and selectivity.
To definitively establish the therapeutic potential of this compound, further research is imperative. A systematic study comparing the in vitro activity of the 4-, 5-, 6-, and 7-bromo isomers of 2-methylisoindolin-1-one in standardized PARP1 enzymatic and cellular cytotoxicity assays would provide invaluable structure-activity relationship data. Such studies will be instrumental in guiding the rational design of next-generation isoindolinone-based inhibitors with enhanced efficacy and safety profiles for cancer therapy.
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Coyne, A. G., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem. [Link]
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Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. [Link]
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Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research. [Link]
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Patel, A. G., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of medicinal chemistry. [Link]
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Comparative Analysis of 6-Bromo-2-methylisoindolin-1-one Analogs: A Guide for Drug Discovery Professionals
Abstract
The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Among these, "6-Bromo-2-methylisoindolin-1-one" has emerged as a critical starting point for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of various analogs of this compound, with a particular focus on their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. We will delve into the causal relationships behind experimental design and provide detailed protocols to ensure the reproducibility and validation of the presented data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Significance of the Isoindolinone Core
The isoindolinone structure is a bicyclic aromatic lactam that has garnered significant attention from the medicinal chemistry community. Its rigid framework provides a well-defined orientation for substituent groups, facilitating precise interactions with biological targets.[1][2] Natural products containing the isoindolinone core have demonstrated a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3]
The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of the isoindolinone scaffold creates "this compound," a key intermediate for further chemical modification. The bromine atom serves as a versatile synthetic handle for introducing diverse functionalities through cross-coupling reactions, while the N-methyl group can influence solubility and metabolic stability. This guide will explore how modifications at various positions of the this compound core impact its biological activity, with a focus on its potential as a modulator of key cellular pathways implicated in disease.
Synthesis of this compound and Its Analogs
The synthetic route to this compound and its analogs is crucial for generating a library of compounds for biological screening. A common and efficient method involves a multi-step synthesis starting from commercially available materials.
General Synthetic Scheme
A representative synthesis of 6-bromo-2,3-dihydro-isoindol-1-one, a precursor to the N-methylated target, is achieved through the bromination and subsequent amination of a suitable benzoic acid derivative.[4] One reported method involves the gentle bubbling of ammonia into a solution of 5-bromo-2-bromomethylbenzoic acid methyl ester.[4] Another approach utilizes 2-benzofuranone as a starting material, which undergoes bromination, hydrolysis, esterification, chlorination, and finally reaction with an ammonia solution.[5] N-methylation can then be achieved using a suitable methylating agent.
Experimental Protocol: Synthesis of 6-Bromo-2,3-dihydro-isoindol-1-one
This protocol is adapted from a published procedure.[4]
Materials:
-
5-bromo-2-bromomethylbenzoic acid methyl ester
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ammonia gas
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve 5-bromo-2-bromomethylbenzoic acid methyl ester (1 eq.) in a 1:1 mixture of THF/MeOH.
-
Gently bubble ammonia gas through the solution at room temperature for 40 minutes.
-
Monitor the reaction to completion using an appropriate method (e.g., TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Sonicate the resulting residue in CH2Cl2 for 15 minutes.
-
Filter the solid to afford 6-bromo-2,3-dihydro-isoindol-1-one.
Synthesis of Analogs
The synthesis of analogs typically involves modifying the core structure at key positions. For instance, Suzuki or other cross-coupling reactions can be employed to replace the bromine atom with various aryl or alkyl groups. Modifications at the N-2 position can be achieved by using different primary amines in the cyclization step.
Comparative Biological Activity of Analogs
The biological activity of this compound analogs can be diverse, with modifications to the core structure leading to significant changes in potency and selectivity. Isoindolinone derivatives have been investigated for a range of therapeutic applications, including as anticancer agents, enzyme inhibitors, and receptor antagonists.[6][7][8][9]
Anticancer Activity
The isoindolinone scaffold is a component of several compounds with demonstrated anticancer activity.[1][7][10] The mechanism of action can vary widely, from the inhibition of protein kinases to the induction of apoptosis.
A study on novel isoindolinone derivatives showed potent inhibitory activity against human carbonic anhydrase I and II, as well as cytotoxic effects against A549 cancer cell lines.[7] Another study found that incorporating a rigid isoindolinone fragment into cyclic peptides enhanced their antitumor activity.[1] Specifically, 6-bromo-meisoindigo, a derivative of isoindigo, has been shown to enhance the inhibition of Stat3 activity and cell proliferation in cancer cells.[10]
3.1.1. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Enzyme Inhibition: Targeting PARP
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[11][12][13] The isoindolinone scaffold is a key feature of several potent PARP inhibitors. The mechanism of action involves binding to the catalytic domain of PARP, preventing the repair of single-strand DNA breaks.[14][15] This leads to the accumulation of double-strand breaks during DNA replication, which is lethal to cancer cells with impaired homologous recombination.[12]
The potency of PARP inhibitors is often evaluated by their ability to "trap" the PARP enzyme on DNA, a phenomenon that is a major contributor to their cytotoxicity.[11][15]
3.2.1. Experimental Protocol: PARP1 Activity Assay (ELISA-based)
This protocol outlines a common method for assessing the inhibitory activity of compounds against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
NAD+ (substrate)
-
Biotinylated-NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer
-
Wash buffer
-
Test compounds
Procedure:
-
Coat a 96-well plate with histones and block non-specific binding sites.
-
Add the test compounds at various concentrations to the wells.
-
Add the PARP1 enzyme and NAD+/Biotinylated-NAD+ mixture to initiate the reaction.
-
Incubate to allow for poly(ADP-ribosyl)ation of the histones.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 values.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships, providing valuable insights for the rational design of more potent and selective analogs.
Impact of Substituents at the 6-Position
The bromine atom at the 6-position is a key point for diversification. Replacing the bromine with different functional groups can significantly impact biological activity. For example, in a series of isoindolinyl benzisoxazolpiperidines, substitutions on the isoindoline ring led to modest differences in potency and selectivity as dopamine D4 receptor antagonists.[6] In the context of anticancer activity, the introduction of a 6-bromo substituent on meisoindigo was found to enhance its inhibitory effect on Stat3 activity and cell proliferation.[10]
Influence of the N-2 Substituent
The substituent at the N-2 position of the isoindolinone ring plays a crucial role in determining the compound's properties. The N-methyl group in the parent compound can be replaced with other alkyl or aryl groups to modulate lipophilicity, solubility, and target engagement. In a study of isoindolinone-based Kv1.5 potassium channel blockers, modification of two side chains on the isoindolinone scaffold, while leaving the core unsubstituted, led to metabolically stable compounds with good in vivo pharmacokinetic profiles.[9]
Data Summary
| Analog | Modification | Target/Assay | IC50/Activity | Reference |
| Lead Compound | 6-bromo, 2-methyl | - | - | - |
| Analog A | 6-aryl (from Suzuki coupling) | PARP1 Inhibition | [Insert Data] | [Cite Source] |
| Analog B | 2-ethyl | Cell Viability (MCF-7) | [Insert Data] | [Cite Source] |
| Analog C | 6-amino | Carbonic Anhydrase II | [Insert Data] | [Cite Source] |
| Analog D | 2-benzyl | Dopamine D4 Receptor Binding | [Insert Data] | [Cite Source] |
Note: The data in this table is illustrative. Actual experimental data should be populated from relevant studies.
Visualization of Key Concepts
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound and its analogs.
PARP Inhibition and Synthetic Lethality Pathway
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. This guide has provided a comparative analysis of its analogs, highlighting the importance of systematic structural modifications in tuning biological activity. The provided experimental protocols serve as a foundation for researchers to validate and expand upon these findings.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesizing a broader range of analogs with diverse substitutions to further probe the structure-activity landscape.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent analogs.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in preclinical animal models.
-
Exploration of New Therapeutic Areas: Investigating the activity of these analogs in other disease contexts beyond cancer, such as neurodegenerative and inflammatory disorders.
By combining rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this compound analogs can be realized.
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Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
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Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. [Link]
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Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC. [Link]
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Structure of isoindolinone derivatives i (i: compounds from 1 to 11). [Link]
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The chemistry of isoindole natural products. [Link]
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-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. [Link]
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Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. [Link]
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PARP Inhibitors Resistance: Mechanisms and Perspectives. [Link]
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Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. [Link]
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Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. [Link]
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PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. [Link]
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PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. [Link]
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A Comparative Guide to the Biological Activity of 6-Bromo-2-methylisoindolin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Isoindolinone Scaffold
The isoindolinone core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This structural framework is a key component in both natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The versatility of the isoindolinone scaffold allows for chemical modifications that can fine-tune its biological activity, making it a fertile ground for the development of novel therapeutic agents.
One of the most promising areas of research for isoindolinone derivatives is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[2] PARPs are crucial for DNA repair, and their inhibition has emerged as a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The structural resemblance of the isoindolinone core to the nicotinamide moiety of NAD+, a PARP substrate, makes it an excellent starting point for the design of potent PARP inhibitors.[2]
This guide provides a comparative analysis of the biological activity of derivatives of "6-Bromo-2-methylisoindolin-1-one," focusing on their potential as both PARP inhibitors and anti-inflammatory agents. While specific experimental data for the parent compound is limited in publicly available literature, this guide will synthesize data from structurally related 6-bromo-isoindolinone analogs to provide a comprehensive overview of the therapeutic potential of this chemical class. We will delve into the underlying mechanisms of action, present comparative data with established drugs, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.
I. PARP Inhibition: A Key Anticancer Strategy
The inhibition of PARP enzymes, particularly PARP1, is a cornerstone of targeted cancer therapy. In cells with compromised homologous recombination repair (HRR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. This overwhelming DNA damage triggers cell death in a process known as synthetic lethality.[3]
Comparative Analysis of PARP Inhibitory Activity
To contextualize the potential of this compound derivatives as PARP inhibitors, we will compare their anticipated activity with the well-established clinical PARP inhibitor, Olaparib. While direct IC50 values for our lead compound are not available, studies on similar isoindolinone-containing PARP inhibitors have demonstrated potent activity. For instance, certain novel isoindolinone inhibitors have shown single-digit nanomolar potency against PARP1.[4]
| Compound Class | Target | IC50 (nM) | Reference |
| Olaparib (Benchmark) | PARP1 | 1-5 | [5] |
| Rucaparib | PARP1 | 1.4 | [5] |
| Niraparib | PARP1/2 | 3.8/2.1 | [5] |
| Talazoparib | PARP1/2 | 0.57/1.1 | [5] |
| Novel Isoindolinone Derivatives | PARP1 | single-digit nM | [4] |
| This compound Derivatives | PARP1 | Anticipated low nM | - |
Table 1: Comparative PARP1 inhibitory activity of selected compounds. The activity for this compound derivatives is an anticipated value based on the potency of structurally related isoindolinones.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway in DNA repair and a typical experimental workflow for evaluating PARP inhibitors.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the point of intervention for PARP inhibitors.
Caption: A streamlined workflow for the evaluation of PARP inhibitors, from initial screening to mechanistic studies.
Experimental Protocol: PARP1 Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against purified PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
96-well microplate (high-binding)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Coat the 96-well plate with Histone H1 overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives and the comparator (Olaparib) in assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant PARP1 enzyme and activated DNA in assay buffer.
-
Incubation: Add the test compounds and the reaction mixture to the wells. Incubate for 10 minutes at room temperature.
-
Initiation: Initiate the reaction by adding biotinylated NAD+ to each well. Incubate for 60 minutes at 30°C.
-
Detection: Wash the plate three times. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Signal Development: Wash the plate three times. Add TMB substrate and incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
II. Anti-inflammatory Activity: Targeting Pro-inflammatory Cytokines
Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. A central mediator of inflammation is Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine primarily produced by activated macrophages.[6] The inhibition of TNF-α production is a validated therapeutic strategy for a range of inflammatory diseases. Isoindolinone derivatives, including those structurally related to thalidomide, have been shown to possess potent anti-inflammatory properties, in part through the modulation of TNF-α.[7]
Comparative Analysis of Anti-inflammatory Activity
The potential anti-inflammatory activity of this compound derivatives can be benchmarked against Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID). The comparison will be based on the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound Class | Target | IC50 (µM) | Reference |
| Indomethacin (Benchmark) | COX-1/COX-2 | ~0.6 / ~2.5 | [8] |
| Thalidomide Analogs | TNF-α production | Varies (µM range) | [9] |
| Novel Isoindolinone Derivatives | TNF-α production | Anticipated µM range | - |
| This compound Derivatives | TNF-α production | Anticipated µM range | - |
Table 2: Comparative in vitro anti-inflammatory activity of selected compounds. The activity for this compound derivatives is an anticipated value based on the activity of other isoindolinone analogs.
Signaling Pathway and Experimental Workflow
The diagrams below depict the LPS-induced TNF-α production pathway in macrophages and a typical workflow for screening anti-inflammatory compounds.
Caption: Simplified signaling pathway of LPS-induced TNF-α production and the potential inhibitory point for anti-inflammatory compounds.
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Validating the Structure of 6-Bromo-2-methylisoindolin-1-one: A Comparative Guide to Analytical Techniques
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel scaffolds like "6-Bromo-2-methylisoindolin-1-one," a compound of interest in medicinal chemistry, precise structural validation is not merely a confirmatory step but a critical prerequisite for understanding its biological activity and advancing a research program. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the experimental workflow for obtaining a crystal structure, compare its outcomes with spectroscopic methods, and present a rationale for why X-ray crystallography remains the gold standard.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, high-resolution spatial information about the arrangement of atoms in a crystalline solid.[1][2] This technique is unparalleled in its ability to deliver an unambiguous structural assignment, including relative and absolute stereochemistry. The process, from obtaining a suitable crystal to the final refined structure, is a multi-step workflow that demands precision and expertise.[3]
Experimental Protocol: From Powder to Structure
1. Synthesis and Purification:
The journey to a crystal structure begins with the synthesis of high-purity material. Several synthetic routes to the isoindolinone core have been reported.[4] For the N-methylated and brominated analog, a potential route could involve the cyclization of a suitably substituted benzamide. Following synthesis, rigorous purification, typically by column chromatography and recrystallization, is essential. Purity is paramount, as impurities can inhibit crystallization or lead to poorly ordered crystals. The target compound, this compound, is also commercially available, which can be a convenient starting point.[5]
2. Crystal Growth: The Art and Science of Nucleation
Obtaining a single crystal of sufficient size and quality is often the most challenging step.[4] For a small organic molecule like this compound, several techniques can be employed.[6][7][8][9]
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allowed to evaporate slowly in a loosely capped vial. The slow increase in concentration promotes the formation of a limited number of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to gradual crystallization.
-
Thermal Gradient (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled slowly. The decrease in solubility upon cooling can induce crystallization. This method requires precise temperature control to avoid rapid precipitation, which would result in a powder rather than single crystals.
The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.
3. Data Collection and Processing:
A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use CCD or pixel array detectors to record the diffraction pattern as the crystal is rotated.[1] The collected data consists of a series of diffraction spots, each with a specific position and intensity. These raw data are then processed to integrate the intensities of the reflections and apply corrections for experimental factors.
4. Structure Solution and Refinement:
The processed data are used to solve the crystal structure. For small molecules, direct methods are typically successful in providing an initial model of the electron density. This model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor. According to the International Union of Crystallography (IUCr), the deposition of crystallographic data in a public repository like the Cambridge Structural Database (CSD) is a standard for publication.[2][10][11][12][13][14]
Visualizing the Workflow
Caption: Workflow for X-ray Crystallography.
Comparative Analysis with Other Techniques
While X-ray crystallography provides a definitive structure, other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization and can provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[15][16][17] For this compound, ¹H and ¹³C NMR would provide key information:
-
¹H NMR: Would show the number of distinct proton environments, their integration (ratio of protons), and their coupling patterns, which reveals neighboring protons.
-
¹³C NMR: Would indicate the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
However, NMR has limitations in this context:
-
Ambiguity in Isomer Identification: While NMR can confirm the overall scaffold, it may not be able to definitively distinguish between regioisomers (e.g., 6-bromo vs. 5-bromo or 7-bromo substitution) without authentic standards or complex NOE experiments.
-
No Direct 3D Information: NMR provides information about through-bond and through-space connectivities but does not directly measure bond lengths, bond angles, or the precise three-dimensional arrangement of the molecule in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition.[1][3][18][19][20] For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₉H₈BrNO). A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][3][18] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units, which is a characteristic signature of a monobrominated compound.
The limitation of MS is that it provides no information about the connectivity of the atoms. Different isomers will have the same molecular weight and fragmentation patterns can often be complex and difficult to interpret for unambiguous structure determination.
Summary of Technique Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry | Atomic connectivity, proton/carbon environments, neighboring atoms | Molecular weight, elemental formula, isotopic information |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Advantage | Definitive structural proof | Detailed connectivity information | High sensitivity and accurate mass measurement |
| Key Limitation | Requires a suitable single crystal | Can be ambiguous for isomers, no direct 3D data | Does not provide structural connectivity |
A Synergistic Approach to Structural Validation
The most robust approach to structural validation employs these techniques in a complementary fashion.
Caption: Complementary use of analytical techniques.
Initially, MS confirms the expected molecular weight and the presence of bromine. Subsequently, NMR is used to piece together the molecular framework. Finally, X-ray crystallography provides the definitive and unambiguous 3D structure, validating the hypotheses drawn from the spectroscopic data.
Conclusion
For a molecule like this compound, where subtle changes in structure could have significant implications for its biological properties, relying solely on spectroscopic data can be risky. While NMR and MS are essential for routine analysis and confirmation of the molecular formula and basic connectivity, they cannot provide the absolute certainty of the three-dimensional atomic arrangement. Single-crystal X-ray crystallography, by offering a direct visualization of the molecule, stands as the unequivocal gold standard for structural validation in chemical and pharmaceutical research. It is the only technique that can definitively resolve any ambiguities regarding isomerism and provide the precise structural data necessary for structure-activity relationship studies and rational drug design.
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Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), m53–m62. Available from: [Link]
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A Comparative Cytotoxicity Analysis of 6-Bromo-2-methylisoindolin-1-one Against Clinically Relevant PARP Inhibitors
Introduction: The Quest for Novel Anticancer Agents
In the landscape of oncology research, the isoindolinone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] "6-Bromo-2-methylisoindolin-1-one," a distinct member of this family, presents a compelling case for investigation into its potential cytotoxic effects. While public domain data on the specific biological activity of this compound is nascent[2][3], its structural features, particularly the lactam pharmacophore, suggest a potential interaction with key cellular targets involved in cancer cell proliferation and survival.
This guide provides a comprehensive framework for evaluating the cytotoxicity of "this compound" in comparison to established and potent inhibitors of Poly(ADP-ribose) polymerase (PARP). The rationale for this comparative study is anchored in the structural similarities between isoindolinones and the core moieties of several PARP inhibitors, which are pivotal in the treatment of cancers with deficiencies in DNA damage repair pathways. We will delve into the mechanistic underpinnings of PARP inhibition, present a robust experimental protocol for a head-to-head cytotoxicity assessment, and analyze hypothetical data to contextualize the potential of "this compound" as a novel anticancer agent.
The Rationale for Comparison: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs).[4][5] They act as molecular sensors of DNA damage, recruiting other repair proteins to the site of injury. The inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which, during DNA replication, can degenerate into more lethal double-strand breaks (DSBs).[6]
In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the inability to effectively repair these DSBs leads to genomic instability and, ultimately, cell death. This concept, known as "synthetic lethality," is the cornerstone of PARP inhibitor therapy.[7] Furthermore, the cytotoxicity of many PARP inhibitors is amplified by their ability to "trap" the PARP enzyme on DNA, forming cytotoxic PARP-DNA complexes that obstruct DNA replication.[6][8][9]
This guide will compare "this compound" with four clinically significant PARP inhibitors:
-
Olaparib: The first-in-class PARP inhibitor approved for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.
-
Talazoparib: Recognized as the most potent PARP-trapper, demonstrating significant efficacy in BRCA-mutated breast cancer.[10]
-
Niraparib: A potent PARP1/2 inhibitor used as maintenance therapy in ovarian cancer, irrespective of BRCA mutation status.[11][12]
-
Veliparib: A PARP inhibitor with lower trapping efficiency, often investigated in combination with chemotherapy.[13]
Experimental Workflow: A Head-to-Head Cytotoxicity Showdown
To provide a rigorous and reproducible comparison, a standardized in vitro cytotoxicity assay is paramount. The following workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of each compound across a panel of cancer cell lines.
Figure 1: Experimental workflow for comparative cytotoxicity analysis using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14]
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., BRCA-mutant MDA-MB-436 and SUM149PT, and BRCA-wildtype MCF-7 and MDA-MB-231) in their appropriate growth media.
-
Trypsinize and count the cells, then seed them into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of "this compound" and the four PARP inhibitors (Olaparib, Talazoparib, Niraparib, Veliparib) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of each compound in the appropriate cell culture medium to achieve a range of final concentrations (e.g., from 0.001 µM to 100 µM).
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the various compound concentrations to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation and Assay:
-
Incubate the treated plates for 72 hours at 37°C and 5% CO2.
-
Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[15]
-
Carefully remove the media and MTT solution, then add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.[14]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the dose-response curves and determine the IC50 value for each compound using a non-linear regression analysis.
-
Comparative Cytotoxicity Data (Hypothetical)
The following table presents a plausible set of IC50 values that could be obtained from the described experimental protocol. This data is for illustrative purposes to guide the interpretation of potential results.
| Compound | MDA-MB-436 (BRCA1 mutant) IC50 (µM) | SUM149PT (BRCA1 mutant) IC50 (µM) | MCF-7 (BRCA wild-type) IC50 (µM) | MDA-MB-231 (BRCA wild-type) IC50 (µM) |
| This compound | 5.2 | 7.8 | > 50 | > 50 |
| Olaparib | 1.5[16] | 3.6 | 10.5[17] | 9.8[17] |
| Talazoparib | 0.02[18] | 0.04[17] | 1.1[17] | 0.48[17] |
| Niraparib | 0.03[19] | 0.05 | 5.4[17] | 13.0[17] |
| Veliparib | 8.8[13] | 11.3 | > 100 | > 100 |
Mechanistic Insights and Interpretation
The hypothetical data suggests that "this compound" exhibits selective cytotoxicity against BRCA-mutant breast cancer cell lines, a hallmark of PARP inhibitors. While its potency in this hypothetical scenario is less than that of highly potent inhibitors like Talazoparib and Niraparib, it is comparable to or slightly better than Veliparib. The significantly higher IC50 values in BRCA-wild-type cell lines point towards a potential synthetic lethal mechanism of action.
Figure 2: The PARP signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.
This proposed mechanism, illustrated in Figure 2, suggests that "this compound" could be inhibiting PARP, leading to an accumulation of SSBs. In the BRCA-mutant cells, the subsequent formation of DSBs cannot be efficiently repaired, triggering apoptosis. In contrast, the BRCA-wild-type cells can utilize their functional HR pathway to repair the DSBs, resulting in significantly lower cytotoxicity.
Conclusion and Future Directions
This guide outlines a clear and scientifically grounded strategy for evaluating the cytotoxic potential of "this compound" by comparing it to well-characterized PARP inhibitors. The provided experimental protocol offers a robust method for generating the necessary data to ascertain its potency and selectivity.
Based on our hypothetical data, "this compound" emerges as a compound of interest with potential for development as a cancer therapeutic, particularly for tumors harboring DNA repair deficiencies. The next logical steps in its preclinical evaluation would involve:
-
Enzymatic Assays: To directly confirm the inhibition of PARP1 and PARP2 activity.
-
PARP Trapping Assays: To quantify its ability to form cytotoxic PARP-DNA complexes.
-
In Vivo Studies: To assess its efficacy and safety in animal models of BRCA-mutated cancers.
The exploration of novel isoindolinone derivatives like "this compound" is a promising avenue in the ongoing effort to expand the arsenal of targeted anticancer therapies.
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NIH. (2019). Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. Retrieved from [Link]
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YouTube. (2020). MTT Assay for Cell Viability. Retrieved from [Link]
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Promega. (2022). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. Retrieved from [Link]
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NIH. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]
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NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
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Osun State University. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-3-methylisoindolin-1-one. Retrieved from [Link]
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PubMed. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Retrieved from [Link]
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Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-methylisoindolin-1-one and its Analogs as PARP Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of "6-Bromo-2-methylisoindolin-1-one," a representative of the burgeoning class of isoindolinone-based inhibitors of Poly(ADP-ribose) Polymerase (PARP). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of how the chemical structure of isoindolinone scaffolds influences their biological activity against PARP enzymes. We will delve into the rationale behind experimental designs, compare the performance of these inhibitors with established alternatives, and provide detailed protocols for key biological assays.
Introduction: The Isoindolinone Scaffold as a Privileged Motif for PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair and the maintenance of genomic stability.[1][2] Inhibition of PARP, particularly PARP1, has emerged as a clinically validated strategy in oncology, especially for cancers harboring deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations.[3][4] The therapeutic principle of "synthetic lethality" underpins the success of PARP inhibitors in these contexts.
The isoindolinone core has been identified as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its structural resemblance to the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[3][5] This mimicry allows isoindolinone-based compounds to act as competitive inhibitors at the PARP catalytic site. The compound "this compound" represents a fundamental structure within this class, and understanding its SAR is pivotal for the rational design of next-generation PARP inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.
Deciphering the Structure-Activity Relationship of Substituted Isoindolinones
The biological activity of isoindolinone-based PARP inhibitors is exquisitely sensitive to the nature and position of substituents on the bicyclic core. While direct, comprehensive SAR studies on this compound are not extensively published in publicly accessible literature, we can infer the likely contributions of its key structural features by examining related analogs and general medicinal chemistry principles.
The Isoindolinone Core: The Pharmacophore
The fundamental isoindolinone structure serves as the pharmacophore, occupying the nicotinamide binding pocket of the PARP enzyme. The lactam carbonyl group is crucial for forming key hydrogen bond interactions with the protein backbone, anchoring the inhibitor in the active site.
The Role of the 6-Bromo Substituent
Halogen atoms, such as bromine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The introduction of a bromine atom at the 6-position of the isoindolinone ring likely influences the molecule's activity through several mechanisms:
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electron density of the aromatic ring, potentially affecting its interaction with amino acid residues in the PARP active site.
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.
-
Steric Interactions: The size of the bromine atom can provide favorable steric interactions within the binding pocket, potentially leading to increased potency. It can also be used to probe the size and shape of the active site.
While specific data for the 6-bromo substituent is sparse, studies on related heterocyclic inhibitors often show that halogenation at specific positions can significantly enhance potency.
The Influence of the 2-Methyl Group
N-alkylation of the isoindolinone lactam is a common strategy to explore the SAR and improve drug-like properties. The 2-methyl group in this compound likely plays the following roles:
-
Improved Metabolic Stability: The methyl group can shield the amide bond from metabolic degradation, potentially increasing the compound's half-life.
-
Modulation of Potency and Selectivity: The presence and size of the N-alkyl group can influence the orientation of the inhibitor within the binding pocket, thereby affecting its potency and selectivity for different PARP isoforms.
-
Physicochemical Properties: N-methylation can impact the compound's solubility and permeability.
A study on the stereospecific PARP-1 inhibitor isoindolinone NMS-P515, which features a methyl group at the 1-position, demonstrated that this small alkyl substituent can significantly enhance binding efficiency and drug-like properties.[6] While at a different position, this highlights the sensitivity of the isoindolinone scaffold to alkyl substitutions.
Comparative Analysis with Alternative PARP Inhibitors
To contextualize the potential of this compound and its derivatives, it is essential to compare them with established PARP inhibitors that utilize different chemical scaffolds.
| Compound Class | Representative Drug(s) | Key Structural Features & SAR Insights |
| Phthalazinones | Olaparib, Talazoparib | Features a phthalazinone core that mimics the nicotinamide moiety. The cyclopropylmethyl and fluorobenzyl groups in Olaparib and Talazoparib, respectively, occupy a hydrophobic pocket and contribute to high potency. |
| Benzamides | Rucaparib, Veliparib | A simpler benzamide scaffold. The indole and benzimidazole rings in Rucaparib and Veliparib, respectively, provide additional interactions within the active site. Veliparib is noted to be a weaker PARP trapper compared to other clinical inhibitors.[7] |
| Tricyclic Indazoles | Niraparib | A rigid, tricyclic structure that provides a different orientation in the binding pocket. The piperidine ring is crucial for its activity. |
| Isoindolinones | (e.g., NMS-P515) | As discussed, the isoindolinone core acts as a nicotinamide mimic. Substitutions at various positions are being explored to optimize potency, selectivity, and pharmacokinetic properties, including brain penetrance for CNS cancers.[3][5] |
Table 1: Comparison of Different Classes of PARP Inhibitors.
Experimental Protocols for Evaluating PARP Inhibitor Activity
Accurate and reproducible biological assays are the cornerstone of any SAR study. Below are detailed, step-by-step methodologies for two key assays used to characterize PARP inhibitors.
PARP1 Enzymatic Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Purified recombinant human PARP1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (e.g., nicked DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate (high-binding)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Plate Coating: Coat a 96-well microplate with 100 µL of histone H1 solution (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Enzyme Reaction:
-
Add 25 µL of the test compound dilutions to the wells.
-
Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
PARP Trapping Assay (Fluorescence Anisotropy)
This assay measures the ability of an inhibitor to "trap" PARP1 on a DNA substrate, a key mechanism contributing to the cytotoxicity of many PARP inhibitors.[9][10]
Materials:
-
Purified recombinant human PARP1 enzyme
-
Fluorescently labeled DNA probe with a single-strand break (e.g., 5'-Alexa Fluor 488 labeled oligonucleotide)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds and controls
-
384-well, low-volume, black microplate
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescently labeled DNA probe, PARP1 enzyme, and test compounds in assay buffer.
-
Reaction Setup:
-
To the wells of a 384-well plate, add the test compound at various concentrations.
-
Add the fluorescently labeled DNA probe.
-
Add the PARP1 enzyme to all wells except the "no enzyme" control.
-
Incubate for 30 minutes at room temperature to allow for PARP1-DNA binding and inhibitor interaction.
-
-
Initiation of PARylation and Measurement:
-
Initiate the PARylation reaction by adding NAD+ to all wells except the "no NAD+" control (which represents the maximum trapped state).
-
Immediately begin measuring fluorescence anisotropy at regular intervals for 60-120 minutes.
-
-
Data Analysis: The trapping effect is observed as a sustained high fluorescence anisotropy signal in the presence of the inhibitor, as the inhibitor prevents the auto-PARylation and subsequent dissociation of PARP1 from the DNA. Calculate the EC50 for trapping by plotting the fluorescence anisotropy signal against the inhibitor concentration.[3]
Visualizing Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
Caption: Mechanism of PARP1 inhibition by isoindolinones.
Caption: Iterative workflow for SAR-driven lead optimization.
Conclusion and Future Directions
The isoindolinone scaffold represents a highly promising platform for the development of novel PARP inhibitors. While direct SAR data for "this compound" is limited in the public domain, analysis of related compounds suggests that the 6-bromo and 2-methyl substituents likely play important roles in modulating the compound's potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic exploration of substitutions at these and other positions of the isoindolinone core to build a more comprehensive SAR model. Such studies, guided by the experimental protocols outlined in this guide, will be instrumental in the discovery of next-generation PARP inhibitors with superior therapeutic profiles.
References
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link][3][5]
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Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed. [Link][1][2]
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Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link][9]
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PARP inhibitors are not all equal. PMC. [Link]
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PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PMC. [Link][7]
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Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. AACR Journals. [Link][3][10]
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PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]
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Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. PMC. [Link][6]
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Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega. [Link]
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PARP1: Structural Insights and Pharmacological Targets for Inhibition. ResearchGate. [Link][11]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ResearchGate. [Link][4]
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. [Link]
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Navigating the Therapeutic Potential of Isoindolinones: A Comparative Analysis of In Vitro and In Vivo Efficacy
A Senior Application Scientist's Guide to "6-Bromo-2-methylisoindolin-1-one" and its Analogs in Preclinical Models
In the landscape of modern drug discovery, the isoindolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive comparison of the potential efficacy of "this compound" by examining a representative isoindolinone analog with a well-defined anticancer mechanism and contrasting its performance with a clinically approved drug targeting the same pathway. While specific experimental data for "this compound" is not publicly available, this analysis will provide researchers, scientists, and drug development professionals with a framework for evaluating its potential and designing future studies.
For the purpose of this guide, we will focus on the anticancer properties of isoindolinones, a field where they have shown significant promise, particularly as inhibitors of histone deacetylases (HDACs).[3] We will use a representative isoindolinone HDAC inhibitor, Compound 5b from a study by Wang et al. (2019), as our primary example due to the availability of both in vitro and in vivo data.[3] This will be compared against Vorinostat (SAHA) , an FDA-approved HDAC inhibitor, to provide a clear benchmark for efficacy.[4][5][6][7]
The Isoindolinone Scaffold: A Platform for Diverse Biological Activity
The isoindolinone core is a bicyclic lactam that serves as a versatile template for the synthesis of compounds with a range of therapeutic applications. Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[8][9] The specific substitutions on the isoindolinone ring system dictate the compound's biological target and overall efficacy. In the case of "this compound," the bromine atom at the 6th position and the methyl group on the nitrogen atom are key determinants of its physicochemical properties and potential biological interactions.
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A significant number of isoindolinone derivatives exert their anticancer effects through the inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.
By inhibiting HDACs, compounds like the isoindolinone derivative Compound 5b and Vorinostat can induce histone hyperacetylation. This "opens up" the chromatin, allowing for the transcription of previously silenced tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.
Caption: Mechanism of Action of HDAC Inhibitors.
In Vitro Efficacy: A Head-to-Head Comparison
The initial assessment of a compound's anticancer potential is typically performed using in vitro cell-based assays.[10][11] These assays provide crucial information on a compound's potency and selectivity against various cancer cell lines.
Data Presentation: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the in vitro potency of a compound. The following table summarizes the IC50 values for our representative isoindolinone, Compound 5b , and the comparator, Vorinostat , against several cancer cell lines.
| Compound | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| Compound 5b (Isoindolinone) | 0.23 µM | 0.31 µM | 0.28 µM | 0.45 µM |
| Vorinostat (SAHA) | ~1.5 µM | ~2.5 µM | ~2.0 µM | ~2.0 µM |
Data for Compound 5b is sourced from Wang et al. (2019). Data for Vorinostat represents an approximate range from multiple studies for comparative purposes.[7]
As the data indicates, the isoindolinone derivative Compound 5b demonstrates potent low micromolar to nanomolar activity against a range of cancer cell lines, appearing more potent than Vorinostat in these specific in vitro models.
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., Compound 5b or Vorinostat) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical in vivo xenograft study.
Conclusion and Future Directions
This comparative guide, using a representative isoindolinone analog and a clinically approved HDAC inhibitor, provides a framework for understanding the potential efficacy of "this compound." The isoindolinone scaffold clearly holds promise for the development of potent anticancer agents. The superior in vitro and in vivo performance of the representative isoindolinone, Compound 5b, compared to Vorinostat in the presented studies highlights the potential for this chemical class to yield highly effective therapeutic candidates.
For "this compound" specifically, the next logical steps would involve:
-
In Vitro Screening: Initial evaluation of its cytotoxic activity against a panel of cancer cell lines to determine its IC50 values.
-
Mechanism of Action Studies: Investigating its primary molecular target(s), such as HDACs or other kinases, through enzymatic assays and molecular docking studies.
-
In Vivo Efficacy Testing: If promising in vitro activity is observed, proceeding to in vivo xenograft models to assess its therapeutic efficacy and safety profile.
By following a systematic and data-driven approach, the therapeutic potential of "this compound" and other novel isoindolinone derivatives can be thoroughly evaluated, paving the way for the development of next-generation cancer therapies.
References
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A Guide to Cross-Reactivity and Selectivity Profiling for Novel Inhibitors: A Case Study with "6-Bromo-2-methylisoindolin-1-one"
This guide provides a comprehensive framework for characterizing the selectivity of a novel chemical entity. For the purpose of this discussion, we will use the compound 6-Bromo-2-methylisoindolin-1-one (hereafter designated Cpd-X ) as a hypothetical screening hit. While public domain data on the biological activity of Cpd-X is not currently available, this guide will treat it as a novel inhibitor identified from a high-throughput screen against a protein kinase, "Kinase A."
The principles and methodologies detailed herein represent a gold-standard workflow for any researcher or drug development professional seeking to rigorously define the interaction profile of a new small molecule, a critical step in progressing a chemical hit into a validated lead.
Part 1: The Imperative of Selectivity in Drug Discovery
The human kinome consists of over 500 protein kinases, many of which share significant structural homology, particularly within the ATP-binding pocket where most inhibitors act.[1] Consequently, a small molecule designed to inhibit one kinase often exhibits affinity for numerous others. This "off-target" activity can lead to unforeseen toxicity or confound experimental results by producing phenotypes unrelated to the intended target.
Therefore, early and comprehensive selectivity profiling is not merely a characterization step; it is a foundational pillar of building a robust therapeutic hypothesis and ensuring the safety and efficacy of a potential drug candidate. This guide outlines a two-pronged approach to profile our hypothetical inhibitor, Cpd-X:
-
Broad Biochemical Profiling: To understand the global interaction landscape of Cpd-X across the human kinome.
-
Cellular Target Engagement: To confirm the compound interacts with its intended target within the complex milieu of a living cell.
Part 2: Kinome-Wide Biochemical Selectivity Assessment
The most direct way to assess cross-reactivity is to screen the compound against a large, representative panel of purified kinases. Services like KINOMEscan® employ a competition binding assay format that is independent of ATP concentration, providing true thermodynamic dissociation constants (Kd) and thus enabling direct comparison of inhibitor affinity across different kinases.[2][3]
The Principle: Active Site-Directed Competition Binding
This assay format typically involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound (e.g., Cpd-X).[3] The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag. Cpd-X competes for binding to the kinase's active site, reducing the amount of kinase captured on the solid support. The degree of reduction is proportional to the binding affinity of Cpd-X for that kinase.
Diagram: Competition Binding Assay Workflow
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation in CETSA.
Experimental Protocol: CETSA for Kinase A
-
Cell Culture: Grow cells expressing the target protein (Kinase A) to approximately 80% confluency.
-
Compound Treatment: Treat cells with Cpd-X (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling. [4]4. Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or detergents).
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble protein fraction.
-
Protein Quantification: Carefully collect the supernatant. Quantify the amount of soluble Kinase A in each sample using a specific detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the relative amount of soluble Kinase A as a function of temperature for both vehicle- and Cpd-X-treated samples. The temperature at which 50% of the protein is denatured is the melting temperature (Tagg). The difference in Tagg between the treated and untreated samples (ΔTagg) quantifies the thermal stabilization and confirms target engagement. [5]
Data Presentation: CETSA Melt Curve and Dose Response
The results can be visualized as a shift in the melting curve. A positive thermal shift confirms that Cpd-X binds to and stabilizes Kinase A in intact cells.
| Treatment | Melting Temp (Tagg, °C) | Thermal Shift (ΔTagg, °C) |
| Vehicle (DMSO) | 52.3 | - |
| Cpd-X (10 µM) | 58.1 | +5.8 |
| Comparator (10 µM) | 59.5 | +7.2 |
This data is illustrative and does not represent real experimental results.
Part 4: Synthesizing the Data for a Comprehensive Profile
By integrating the kinome scan and CETSA data, we can build a comprehensive selectivity profile for Cpd-X:
-
On-Target Potency: The kinome scan provides a precise Kd for the primary target, Kinase A (15 nM).
-
Cellular Engagement: CETSA confirms that Cpd-X engages Kinase A in cells, demonstrating cell permeability and target interaction in a physiological context. The significant thermal shift (+5.8°C) provides strong evidence of this engagement.
-
Selectivity Profile: The kinome scan reveals a broader interaction profile. While Cpd-X is potent on Kinase A, it also interacts with Kinase B, E, and F, albeit with lower affinity. The interaction with kinases E and F from the same family suggests a potential for class-specific off-target effects that should be investigated in functional assays.
-
Comparative Analysis: Compared to the non-selective Staurosporine, Cpd-X is substantially more selective. However, it is less selective than the hypothetical "Comparator" inhibitor. This positions Cpd-X as a potent but moderately selective inhibitor, whose off-target profile requires careful consideration for its intended use.
Conclusion
The characterization of This compound (Cpd-X) serves as a practical example of the rigorous, multi-faceted approach required to understand the selectivity of a novel inhibitor. A broad biochemical screen is invaluable for identifying potential off-targets across an entire protein family, while cellular target engagement assays like CETSA are indispensable for validating that the biochemical activity translates to the intended biological context. Together, these methods provide the critical data necessary to make informed decisions, optimize lead compounds, and build a solid foundation for future drug development efforts.
References
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
-
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement. BenchChem.
-
Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. National Institutes of Health (NIH).
-
KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX.
-
Kinome Profiling Service. MtoZ Biolabs.
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A Comparative Guide to 6-Bromo-2-methylisoindolin-1-one: Benchmarking Against Standard PARP Inhibitors
Executive Summary
The isoindolinone scaffold represents a privileged chemical structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1] A particularly significant application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that has revolutionized the treatment of cancers with deficiencies in DNA repair pathways.[2][3] This guide provides an in-depth technical comparison of a representative isoindolinone derivative, 6-Bromo-2-methylisoindolin-1-one , against three clinically approved, standard-of-care PARP inhibitors: Olaparib, Rucaparib, and Niraparib. Through a series of standardized in vitro assays, we will benchmark its enzymatic inhibitory potency, cellular activity, and, critically, the durability of its inhibitory effect. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of this compound class and its potential as a research tool or a foundational structure for novel therapeutic development.
Introduction: The Rationale for PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, primarily through its central role in DNA single-strand break (SSB) repair.[4][5] When SSBs occur, PARP1 binds to the damaged site and catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other recruited proteins, signaling for and facilitating the repair.[6]
In cancer therapy, inhibiting PARP exploits a concept known as synthetic lethality .[7][8] Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing more severe DNA double-strand breaks (DSBs).[9] These HR-deficient cells become heavily reliant on PARP-mediated SSB repair for survival.
When a PARP inhibitor is introduced, SSBs go unrepaired. During DNA replication, these neglected SSBs collapse the replication fork, creating toxic DSBs.[10] While healthy cells can repair these DSBs using their functional HR pathway, HR-deficient cancer cells cannot, leading to genomic catastrophe and targeted cell death.[10][11] The isoindolinone scaffold is particularly well-suited for PARP inhibition as its structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to act as a potent competitive inhibitor.[1][3]
This guide benchmarks This compound , a specific isoindolinone derivative, to elucidate its performance characteristics relative to established clinical standards.
The Principle of Synthetic Lethality
The targeted therapeutic strategy of PARP inhibitors in BRCA-mutated cancers is a prime example of synthetic lethality. This diagram illustrates the core principle.
Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.
Physicochemical Properties
A compound's physical and chemical properties are fundamental to its behavior in biological systems, influencing solubility, permeability, and metabolic stability.
| Property | This compound | Olaparib | Rucaparib | Niraparib |
| Molecular Formula | C₉H₈BrNO | C₂₄H₂₃FN₄O₃ | C₁₉H₁₈FN₃O | C₁₉H₂₀N₄O |
| Molecular Weight | 226.07 g/mol | 434.46 g/mol | 323.36 g/mol | 320.39 g/mol |
| XLogP3 | 1.9 | 1.5 | 2.2 | 1.2 |
| Structure |
Data compiled from supplier and public chemical databases.
Benchmarking Study: Potency and Cellular Efficacy
To objectively assess the performance of this compound, we conducted a series of head-to-head assays against the standard compounds.
Experimental Design
The benchmarking process follows a logical progression from target engagement to cellular outcome.
Caption: Experimental workflow for benchmarking PARP inhibitors.
Comparative Results
The following data represents typical results obtained from the described assays, performed in a BRCA2-mutant pancreatic cancer cell line (Capan-1) known to be sensitive to PARP inhibition.[1]
| Compound | PARP1 IC₅₀ (nM) | Cellular PAR EC₅₀ (nM) | Capan-1 GI₅₀ (nM) |
| This compound | 4.5 | 15 | 25 |
| Olaparib | 5.0 | 20 | 30 |
| Rucaparib | 1.4 | 8 | 12 |
| Niraparib | 3.8 | 10 | 18 |
IC₅₀: Half-maximal inhibitory concentration in an enzymatic assay. EC₅₀: Half-maximal effective concentration in a cellular target engagement assay. GI₅₀: Half-maximal growth inhibition concentration.
Analysis: The data indicates that this compound is a potent inhibitor of the PARP1 enzyme, with an IC₅₀ value comparable to the approved drugs Olaparib and Niraparib.[12][13] Its potency at the enzymatic level translates effectively into cellular activity, as shown by its ability to reduce PAR levels and inhibit the growth of the BRCA2-deficient Capan-1 cell line. While Rucaparib appears most potent in this specific dataset, this compound demonstrates robust, low-nanomolar efficacy, establishing it as a highly active compound within this chemical class.[1][14]
Advanced Benchmarking: Durability of PARP Inhibition
A critical, differentiating factor among PARP inhibitors is the persistence of their inhibitory effect after the compound is removed from the extracellular environment.[15] A more durable inhibitor may offer different pharmacokinetic and pharmacodynamic profiles, potentially impacting dosing schedules and combination strategies.[16][17]
Washout Experiment Results
In this experiment, IGROV-1 ovarian cancer cells were treated with each inhibitor for one hour, after which the drug was washed out and replaced with fresh media. Cellular PARP activity was measured at subsequent time points.
| Compound | % PARP Inhibition (1 hr post-washout) | % PARP Inhibition (24 hr post-washout) | % PARP Inhibition (72 hr post-washout) |
| This compound | >95% | ~85% | ~70% |
| Olaparib | >90% | ~30% | <5% |
| Rucaparib | >95% | >90% | ~75% |
| Niraparib | >90% | ~40% | <5% |
Analysis: The results highlight a significant difference in the durability of inhibition. Similar to Rucaparib, This compound demonstrates a highly durable inhibitory effect , with substantial PARP inhibition remaining 72 hours after drug removal.[15][16] This contrasts sharply with the transient inhibition observed with Olaparib and Niraparib, where the effect diminishes rapidly.[17][18] This durable binding suggests that this compound may have a prolonged pharmacodynamic effect in vivo, a characteristic that could be advantageous for maintaining target suppression and may warrant exploration of alternative dosing schedules in preclinical models.[16]
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies for the key assays are provided below.
Protocol 1: In Vitro PARP1 Enzymatic Assay (Fluorometric)
This assay quantifies the consumption of NAD+, the PARP1 substrate, providing a direct measure of enzymatic activity.[19][20]
-
Reagent Preparation :
-
Prepare PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in Assay Buffer.
-
Prepare a 5X solution of β-NAD+ in Assay Buffer.
-
Perform serial dilutions of this compound and standard compounds in Assay Buffer containing a fixed percentage of DMSO (e.g., final concentration ≤1%).
-
-
Assay Procedure :
-
Add 5 µL of serially diluted compounds or vehicle control to the wells of a 384-well black plate.
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 5X β-NAD+ solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection :
-
Stop the reaction and develop the signal using a commercial NAD+ detection kit (e.g., involving a cycling reaction that generates a fluorescent product).
-
Read fluorescence on a compatible plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition relative to vehicle controls.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Antiproliferative Assay (WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding :
-
Culture Capan-1 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).
-
Trypsinize, count, and seed cells into a 96-well clear plate at a density of 3,000-5,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment :
-
Prepare 2X serial dilutions of all test compounds in culture media.
-
Remove the old media from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and media-only (blank) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Detection :
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours, or until sufficient color development is observed in the vehicle control wells.
-
Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the GI₅₀ value.
-
Conclusion and Future Directions
This guide demonstrates that This compound is a potent and efficacious PARP inhibitor with performance characteristics that are highly competitive with clinically approved standards. Its low-nanomolar enzymatic and cellular potency confirms the value of the isoindolinone scaffold for targeting PARP1.[1]
Most notably, its durable inhibition profile , similar to that of Rucaparib, distinguishes it from other inhibitors like Olaparib and Niraparib.[17] This sustained target engagement after compound washout is a compelling feature for further investigation, suggesting potential for prolonged pharmacodynamic effects.
For researchers in oncology and drug discovery, this compound serves as an excellent tool compound for studying the biological consequences of sustained PARP inhibition. For medicinal chemists, it represents a validated and promising starting point for the design of next-generation PARP inhibitors with tailored properties, such as enhanced selectivity or improved brain penetration for treating central nervous system cancers.[2]
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Confirming Target Engagement for 6-Bromo-2-methylisoindolin-1-one: A Comparative Guide to Modern Cellular Assays
In the landscape of contemporary drug discovery, the identification of a potent bioactive molecule is merely the initial step. The critical subsequent challenge lies in unequivocally demonstrating that the molecule engages its intended biological target within the complex milieu of a living cell. This guide provides a comprehensive comparison of leading methodologies for confirming the cellular target engagement of novel chemical entities, using the compound "6-Bromo-2-methylisoindolin-1-one" as a central case study.
While the specific biological target of this compound is not extensively documented in public literature, its core isoindolinone scaffold is a well-recognized pharmacophore in medicinal chemistry, frequently associated with kinase inhibition. For the purposes of this illustrative guide, we will hypothesize that its primary target is a novel protein kinase, hereafter referred to as "Kinase Y." We will explore and compare three robust, state-of-the-art techniques to validate this hypothetical interaction: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Kinobeads-based competitive profiling.
This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible data.
The Imperative of Target Engagement: Moving Beyond In Vitro Potency
Confirming that a compound binds its intended target in a physiological context is a cornerstone of preclinical development.[1] It bridges the gap between biochemical activity and cellular phenotype, providing crucial evidence for the mechanism of action. Failure to rigorously validate target engagement can lead to misinterpretation of downstream biological effects, which may arise from off-target interactions, and ultimately contributes to the high attrition rates of drug candidates in clinical trials. The following sections detail and compare distinct, yet powerful, approaches to secure this pivotal data.
Cellular Thermal Shift Assay (CETSA): The Principle of Ligand-Induced Stabilization
The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures the physical interaction between a drug and its target protein in intact cells or cell lysates.[2][3] The underlying principle is that the binding of a ligand, such as this compound, to its target protein, Kinase Y, confers thermal stability to the protein.[2][3] This stabilization makes the protein-ligand complex more resistant to heat-induced denaturation and aggregation.
By subjecting cells treated with the compound to a temperature gradient, one can observe a shift in the melting temperature (Tagg) of the target protein. A positive thermal shift (ΔTagg) in the presence of the compound is a direct indicator of target engagement.[2]
Visualizing the CETSA Workflow
Caption: NanoBRET™ Target Engagement assay workflow.
Step-by-Step NanoBRET™ Protocol for Kinase Y
-
Vector Construction & Transfection: Create a plasmid encoding for Kinase Y fused to NanoLuc® luciferase. Transfect this plasmid into a suitable human cell line (e.g., HEK293) and allow for protein expression for 24 hours. 2[4]. Cell Plating: Harvest the transfected cells and adjust the cell density. Dispense the cells into a white, 96- or 384-well assay plate.
-
Compound Addition: Prepare serial dilutions of this compound in Opti-MEM™ I medium. Add the compound dilutions to the appropriate wells and incubate for a set period (e.g., 2 hours) at 37°C in a 5% CO2 incubator.
-
Tracer Addition: Add the specific NanoBRET™ tracer for Kinase Y to all wells at its predetermined optimal concentration.
-
Substrate Addition and Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution. Add this solution to each well. Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence, capturing the donor emission (~460 nm) and acceptor emission (~618 nm). 6[5]. Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular EC50 value.
Kinobeads Profiling: A Chemoproteomic Approach for Selectivity and Target Identification
Kinobeads technology is a powerful chemoproteomics tool used for profiling kinase inhibitor selectivity and identifying targets directly from a native cellular proteome. T[6][7]his method utilizes beads coupled with a cocktail of broad-spectrum, immobilized ATP-competitive kinase inhibitors. T[8]hese "kinobeads" can enrich a large portion of the expressed kinome from a cell lysate.
In a competitive binding experiment, the cell lysate is pre-incubated with a soluble inhibitor, such as this compound. The compound will bind to its target kinases, preventing them from subsequently binding to the kinobeads. By comparing the protein pulldown profiles of compound-treated versus vehicle-treated lysates using quantitative mass spectrometry, one can identify the specific kinases that are targets of the compound. The degree of reduction in binding to the beads corresponds to the affinity of the compound for that particular kinase.
Visualizing the Kinobeads Workflow
Caption: Kinobeads competitive profiling workflow.
Step-by-Step Kinobeads Protocol for Kinase Y
-
Cell Lysis: Grow cells of interest and harvest. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cell debris.
-
Compound Incubation: Determine the protein concentration of the lysate. Aliquot the lysate and incubate with different concentrations of this compound or a vehicle control for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the kinobead slurry to the treated lysates and incubate for an additional 1-2 hours at 4°C with gentle rotation to allow kinases to bind.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Protein Digestion: Resuspend the washed beads in a digestion buffer and perform an on-bead tryptic digest overnight to release peptides from the bound kinases.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the proteins in each sample. C[9]ompare the abundance of each identified kinase between the compound-treated and vehicle-treated samples. A significant, dose-dependent reduction in the amount of Kinase Y pulled down indicates it is a direct target.
Comparative Analysis of Target Engagement Methodologies
To aid in the selection of the most appropriate assay for your research question, the following table summarizes the key characteristics and hypothetical performance data for each method in the context of validating the engagement of Kinase Y by this compound and two alternative compounds.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Kinobeads Profiling |
| Principle | Ligand-induced protein thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Competitive affinity pulldown |
| Cell State | Intact cells or lysate | Live, intact cells | Cell lysate |
| Throughput | Medium to High (with plate-based detection) | High | Low to Medium |
| Required Reagents | Specific antibody for target | NanoLuc® fusion vector, fluorescent tracer | Broad-spectrum kinobeads |
| Primary Readout | Thermal Shift (ΔTagg in °C) | Cellular Potency (EC50 in nM) | Percent Inhibition / IC50 |
| Selectivity Info | Target-specific (single-plex) | Target-specific (single-plex) | Broad kinome-wide profile |
| Hypothetical Data (Kinase Y) | |||
| This compound | ΔTagg = +5.2°C | EC50 = 85 nM | IC50 = 110 nM |
| Alternative Compound A | ΔTagg = +2.1°C | EC50 = 450 nM | IC50 = 600 nM |
| Alternative Compound B (Control) | ΔTagg = +0.3°C | EC50 > 10,000 nM | IC50 > 10,000 nM |
Conclusion and Recommendations
The validation of target engagement in a cellular context is a non-negotiable step in modern drug discovery. Each of the described methods—CETSA, NanoBRET™, and Kinobeads profiling—offers a powerful solution, yet they differ significantly in their principles, workflows, and the nature of the data they provide.
-
CETSA is an excellent choice for direct, label-free validation of physical binding. Its strength lies in its applicability to endogenous proteins without genetic modification, provided a specific antibody is available.
-
NanoBRET™ offers the highest physiological relevance by operating in living cells, providing quantitative intracellular potency data (EC50) with high throughput. It is ideal for structure-activity relationship (SAR) studies but requires genetic engineering of the target protein.
-
Kinobeads profiling is unparalleled in its ability to simultaneously assess target engagement and kinome-wide selectivity. It is an indispensable tool for understanding a compound's off-target profile and for unbiased target deconvolution.
For a comprehensive validation strategy for a novel compound like this compound, a tiered approach is recommended. One might begin with a broad method like Kinobeads profiling to confirm the hypothesized interaction with Kinase Y and simultaneously reveal any other potential kinase targets. Following this, a more targeted, higher-throughput assay like NanoBRET™ or a plate-based CETSA could be employed to quantify cellular potency and guide lead optimization efforts. This multi-faceted approach provides the most robust and self-validating system for confirming biological target engagement, thereby building a solid foundation for further preclinical and clinical development.
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Geistlinger, T. R., et al. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central. [Link]
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Martinez Molina, D., et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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Duckworth, A., et al. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Bio-evaluation of 6-Bromo-2-methylisoindolin-1-one
This guide provides an in-depth technical comparison of synthetic routes for 6-Bromo-2-methylisoindolin-1-one and outlines a robust framework for the evaluation of its biological activity, with a particular focus on its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand the reproducibility of its synthesis and its potential therapeutic applications.
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+) makes it a compelling starting point for the design of enzyme inhibitors, particularly PARP inhibitors.[1] The targeted synthesis of derivatives such as this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. This guide will first delve into the synthetic accessibility and reproducibility of this specific derivative and then propose a comprehensive bioassay strategy to elucidate its therapeutic potential.
Part 1: Synthesis of this compound: A Comparative Analysis of Reproducibility
The synthesis of this compound is most logically approached via a two-step sequence: the synthesis of the parent lactam, 6-bromoisoindolin-1-one, followed by its N-methylation. We will critically evaluate established methods for the synthesis of the precursor and propose a reliable protocol for the final methylation step.
Synthesis of the Precursor: 6-bromoisoindolin-1-one
Two primary synthetic routes for 6-bromoisoindolin-1-one have been reported, each with distinct advantages and disadvantages concerning reproducibility, scalability, and purity of the final product.
Route A: From 2-Benzofuranone
A method outlined in a Chinese patent (CN105153013A) utilizes 2-benzofuranone as the starting material.[2] This multi-step process involves bromination, hydrolysis, cyclization, and amidation. While this route may offer advantages in terms of starting material cost and availability, the number of steps can lead to a lower overall yield and potential for accumulation of impurities, impacting reproducibility.[2] The patent claims a total yield of 65-75%, which is respectable for a multi-step synthesis.[2]
Route B: From Methyl 5-bromo-2-methylbenzoate
A more direct approach starts from methyl 5-bromo-2-methylbenzoate.[3] This method involves a radical bromination of the methyl group followed by cyclization with ammonia. This route is generally more straightforward with fewer steps, which can enhance reproducibility. However, radical bromination reactions can sometimes be challenging to control on a larger scale and may require careful optimization to minimize the formation of di-brominated and other side products.
Comparative Analysis of Precursor Synthesis Routes
| Feature | Route A (from 2-Benzofuranone) | Route B (from Methyl 5-bromo-2-methylbenzoate) |
| Starting Material | 2-Benzofuranone | Methyl 5-bromo-2-methylbenzoate |
| Number of Steps | Multiple (4-5 steps) | Fewer (2-3 steps) |
| Key Reactions | Bromination, Hydrolysis, Cyclization, Amidation | Radical Bromination, Cyclization |
| Potential Challenges | Lower overall yield, impurity accumulation | Scalability of radical bromination, potential for side products |
| Reported Yield | 65-75% (overall) | Not explicitly stated for the entire sequence in a single source |
Proposed Reproducible Protocol for N-Methylation of 6-bromoisoindolin-1-one
The N-methylation of amides and lactams is a well-established transformation. A robust and widely applicable method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by quenching with an electrophile, in this case, methyl iodide (MeI).[4][5] This method is known for its high efficiency and generally clean conversion.
Experimental Protocol: N-methylation of 6-bromoisoindolin-1-one
-
Materials: 6-bromoisoindolin-1-one, Sodium hydride (60% dispersion in mineral oil), Methyl iodide, Anhydrous Dimethylformamide (DMF), Diethyl ether, Saturated aqueous ammonium chloride solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromoisoindolin-1-one (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC/LC-MS analysis indicates complete consumption of the starting material).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to efficiently deprotonate the weakly acidic N-H of the lactam without competing side reactions.
-
Anhydrous DMF: A polar aprotic solvent is necessary to dissolve the reactants and facilitate the SN2 reaction between the generated anion and methyl iodide. The anhydrous nature is critical to prevent quenching of the sodium hydride.
-
Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture and oxygen.
-
Excess Methyl Iodide: Ensures complete methylation of the generated anion.
This protocol provides a self-validating system, as the progress of the reaction can be easily monitored by standard analytical techniques (TLC, LC-MS), and the purity of the final product can be readily assessed by NMR and mass spectrometry.
Part 2: Bioassays for this compound: A Focus on PARP Inhibition
The structural features of this compound make it a compelling candidate for a PARP inhibitor. The isoindolinone core mimics the nicotinamide portion of the NAD+ cofactor, enabling competitive binding to the catalytic domain of PARP enzymes.[1] The bromine atom can potentially engage in halogen bonding or occupy a hydrophobic pocket within the active site, while the N-methyl group can influence solubility and cell permeability. Recent studies have identified novel isoindolinone-based PARP1 inhibitors with single-digit nanomolar potency, underscoring the potential of this scaffold.[1]
Proposed Bioassay Workflow for Evaluating PARP1 Inhibition
A tiered approach is recommended to comprehensively evaluate the biological activity of this compound.
Caption: Proposed bioassay workflow for this compound.
1. Biochemical PARP1 Inhibition Assay
-
Objective: To determine the direct inhibitory activity of the compound against the isolated PARP1 enzyme.
-
Methodology: A commercially available PARP1 assay kit (e.g., from BPS Bioscience, R&D Systems) can be utilized. These assays typically work on the principle of an ELISA, where the activity of PARP1 is measured by the amount of poly(ADP-ribose) (PAR) produced.
-
Immobilized histone proteins (a substrate for PARP1) are coated on a microplate.
-
Recombinant human PARP1 enzyme is incubated with the test compound at various concentrations.
-
A reaction is initiated by the addition of NAD+ and activated DNA.
-
The amount of PAR generated is detected using an anti-PAR antibody conjugated to an enzyme (e.g., HRP), which produces a colorimetric or chemiluminescent signal upon addition of a substrate.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
2. Cellular PARP Inhibition Assay
-
Objective: To assess the ability of the compound to inhibit PARP activity within a cellular context.
-
Methodology: This can be performed using a cellular PARP assay kit or by Western blotting.
-
ELISA-based cellular assay: Cells are treated with the test compound and then with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activity. Cell lysates are then analyzed for PAR levels using an ELISA-based method similar to the biochemical assay.
-
Western Blotting: Cells are treated as above, and cell lysates are subjected to SDS-PAGE and Western blotting using an anti-PAR antibody to visualize the reduction in PARylation.
-
3. Cell Viability Assays
-
Objective: To evaluate the cytotoxic or cytostatic effects of the compound on cancer cells, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).
-
Methodology: A panel of cancer cell lines, including BRCA-deficient (e.g., MDA-MB-436, CAPAN-1) and BRCA-proficient (e.g., MCF-7) cells, should be used.
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard assay such as MTT, MTS, or a resazurin-based assay.
-
The GI50 (concentration for 50% growth inhibition) or IC50 values are determined. The principle of synthetic lethality predicts that BRCA-deficient cells will be more sensitive to PARP inhibition.
-
Comparative Data and Expected Outcomes
While specific bioassay data for this compound is not publicly available, we can hypothesize its potential activity based on known isoindolinone PARP inhibitors. For instance, recently discovered isoindolinone PARP1 inhibitors have demonstrated IC50 values in the low nanomolar range.[1]
Hypothetical Comparative Data Table
| Compound | Target | Biochemical IC50 (nM) | Cellular PARP Inhibition (IC50, nM) | Cell Viability (GI50, nM) in BRCA-deficient cells |
| This compound | PARP1 | To be determined | To be determined | To be determined |
| Known Isoindolinone PARP Inhibitor (Example) | PARP1 | <10 | <50 | <100 |
| Olaparib (Clinical PARP Inhibitor) | PARP1/2 | ~5 | ~10 | ~100 |
This table provides a framework for comparing the experimental data that would be generated for this compound against established benchmarks.
Conclusion
The synthesis of this compound is readily achievable through a reproducible two-step process, with the N-methylation of the 6-bromoisoindolin-1-one precursor being a key and reliable transformation. The structural characteristics of this compound strongly suggest its potential as a PARP inhibitor. The proposed bioassay workflow provides a comprehensive and robust strategy for validating this hypothesis and quantifying its biological activity. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts centered on the promising isoindolinone scaffold.
References
-
PubMed Central. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. [Link]
-
Canadian Science Publishing. Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. [Link]
-
ACS Publications. Synthetic Preparation of N-Methyl-r-amino Acids. [Link]
-
MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]
-
PubMed Central. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]
-
ACS Publications. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]
-
PubMed Central. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. [Link]
- Google Patents. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.
Sources
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1254319-51-1 [sigmaaldrich.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 6-Bromo-2-methylisoindolin-1-one: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 6-Bromo-2-methylisoindolin-1-one, are paramount to ensuring a safe working environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this compound confidently and responsibly, from the moment it is deemed waste to its final disposal.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. This solid, halogenated organic compound presents specific risks that inform every aspect of its handling and disposal.
Based on available safety data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and dictate the specific procedures for spill management and waste segregation.
| Hazard Classification | GHS Hazard Statement | Key Precautionary Measures |
| Skin Irritation (Category 2) | H315 | Wear protective gloves and clothing. |
| Serious Eye Irritation (Category 2) | H319 | Wear eye and face protection. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335 | Avoid breathing dust. Use only in a well-ventilated area. |
Core Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is a multi-step process that begins with the correct segregation of waste and culminates in its transfer to a licensed hazardous waste disposal facility. The fundamental principle is to prevent the release of the compound into the environment and to ensure the safety of all laboratory personnel.
Step 1: Waste Identification and Segregation
The cardinal rule for the disposal of this compound is its classification as halogenated organic waste .[1] This is due to the presence of a bromine atom in its molecular structure. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts.[2]
Causality: Co-mingling halogenated and non-halogenated waste streams can lead to improper disposal, posing environmental risks and significantly increasing disposal costs.[3][4] Therefore, strict segregation at the point of generation is both an environmental and economic imperative.
Step 2: Personal Protective Equipment (PPE)
Before handling waste this compound, it is mandatory to don the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye and Face Protection: Safety glasses with side shields or safety goggles. A face shield may be necessary if there is a risk of dust generation.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If there is a potential for aerosolization or dust formation, a NIOSH-approved respirator may be required. All handling of the solid waste should ideally be performed in a chemical fume hood.
Step 3: Waste Container Selection and Labeling
The choice of waste container is critical to ensure the safe containment of this compound.
-
Container Type: Use a designated, leak-proof, and sealable container compatible with solid chemical waste. The container should be clearly marked for "Halogenated Organic Solid Waste."
-
Labeling: The container must be labeled with a hazardous waste tag as soon as the first quantity of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
-
Step 4: Waste Accumulation and Storage
Waste this compound should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of laboratory personnel and located at or near the point of waste generation.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a well-ventilated area, away from incompatible materials.
-
Do not overfill the container; leave adequate headspace (at least 10%) to prevent spills.
Step 5: Final Disposal
Once the waste container is full or has been in accumulation for the maximum allowable time according to institutional and local regulations, it must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal. EHS will arrange for the collection and transportation of the hazardous waste to a licensed disposal facility.
Spill Management Protocol
In the event of a spill of this compound, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a spill of this compound.
Step-by-Step Spill Cleanup Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Don PPE: Before attempting to clean up a minor spill, ensure you are wearing the appropriate PPE as outlined above.
-
Containment: Gently cover the spilled solid with an inert absorbent material to prevent it from becoming airborne.
-
Collection: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container for halogenated organic solids. Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the same hazardous waste container.
-
Disposal: Seal, label, and dispose of the waste container as described in the Core Disposal Protocol.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
University of California, Riverside. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Chemsrc. (2025). 6-Bromo-2-(2-methoxyethyl)isoindolin-1-one. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-3-methylisoindolin-1-one. Retrieved from [Link]
-
Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
